Bromoacetyl chloride
描述
Structure
3D Structure
属性
IUPAC Name |
2-bromoacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrClO/c3-1-2(4)5/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZRZLUNWVNNNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176636 | |
| Record name | Bromoacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22118-09-8 | |
| Record name | Bromoacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22118-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromoacetyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022118098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromoacetyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97376 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bromoacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromoacetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.704 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical and chemical properties of Bromoacetyl chloride?
An in-depth exploration of the physical, chemical, and reactive properties of bromoacetyl chloride, tailored for its application in scientific research and drug development.
This compound (C₂H₂BrClO) is a highly reactive, bifunctional chemical compound widely utilized in organic synthesis. Its dual reactivity, stemming from the presence of both an acyl chloride and an α-bromo group, makes it a valuable reagent for the introduction of the bromoacetyl moiety into a diverse range of molecules. This technical guide provides a detailed overview of its properties, synthesis, and reactivity, with a focus on its applications in the pharmaceutical and life sciences sectors.
Physical Properties
This compound is a colorless to pale yellow liquid with a sharp, pungent odor. It is a dense liquid that is highly corrosive and lachrymatory. Due to its reactivity with water, it must be handled with care in a moisture-free environment. A summary of its key physical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 22118-09-8 | [1][2] |
| Molecular Formula | C₂H₂BrClO | [1][3] |
| Molecular Weight | 157.39 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [4][5] |
| Odor | Sharp, pungent | [4][5] |
| Boiling Point | 127-128 °C | [6] |
| Density | 1.89 g/mL at 20 °C | [6] |
| Refractive Index | 1.495 (n20/D) | [6] |
| Solubility | Soluble in organic solvents (e.g., benzene, ether); reacts violently with water. | [4] |
Table 1: Physical Properties of this compound
Chemical and Spectroscopic Properties
The chemical reactivity of this compound is characterized by the electrophilic nature of the carbonyl carbon and the susceptibility of the carbon-bromine bond to nucleophilic attack. This dual reactivity allows for a wide range of chemical transformations.
Spectroscopic Data
The structural features of this compound can be confirmed through various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum shows a singlet corresponding to the two protons of the methylene group (Br-CH₂ -COCl).
-
¹³C NMR: The carbon NMR spectrum displays two distinct signals: one for the methylene carbon (C H₂) and another for the carbonyl carbon (C =O).[1][7][8]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1780-1815 cm⁻¹.[1][9]
-
Mass Spectrometry: The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine and bromine atoms.[1][3]
Experimental Protocols
Synthesis of this compound
This compound is most commonly synthesized by the reaction of bromoacetic acid with thionyl chloride.[4]
Reaction: BrCH₂COOH + SOCl₂ → BrCH₂COCl + SO₂ + HCl
Experimental Protocol:
-
Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution). Ensure all glassware is thoroughly dried to prevent hydrolysis of the reactants and products. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: In the round-bottom flask, place bromoacetic acid (1.0 eq). Slowly add thionyl chloride (1.2-1.5 eq) to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The evolution of sulfur dioxide and hydrogen chloride gas should be observed.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation under reduced pressure.
-
Purification: The crude this compound can be purified by fractional distillation to yield the pure product.
Caption: Workflow for the synthesis of this compound.
Measurement of Density
The density of a reactive liquid like this compound can be determined using a pycnometer.
Experimental Protocol:
-
Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume.
-
Mass of Empty Pycnometer: Accurately weigh the empty pycnometer.
-
Filling the Pycnometer: In a fume hood, carefully fill the pycnometer with this compound, ensuring there are no air bubbles.
-
Mass of Filled Pycnometer: Weigh the pycnometer filled with this compound.
-
Calculation: Calculate the mass of the this compound by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the this compound by the known volume of the pycnometer.
Chemical Reactivity and Applications in Drug Development
This compound is a versatile reagent in organic synthesis, primarily due to its ability to react with a wide range of nucleophiles.[4][10][11][12] The acyl chloride is highly susceptible to nucleophilic acyl substitution, while the α-bromo group allows for subsequent nucleophilic substitution reactions.
Nucleophilic Acyl Substitution
The carbonyl carbon of this compound is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters.[10][11] This reaction proceeds via a nucleophilic addition-elimination mechanism.
Caption: General reaction of this compound with nucleophiles.
Applications in Drug Development
The reactivity of this compound makes it a valuable building block in the synthesis of pharmaceutical compounds. It is used to introduce the bromoacetyl group, which can then be further functionalized. For example, it is a key intermediate in the synthesis of various agrochemicals and active pharmaceutical ingredients (APIs).[4][13] Its ability to react with amino and hydroxyl groups is particularly useful in modifying peptides and other biomolecules. Furthermore, the bromoacetyl group can act as a warhead in targeted covalent inhibitors, forming a stable covalent bond with a nucleophilic residue (e.g., cysteine) in the active site of an enzyme.
Safety and Handling
This compound is a corrosive and toxic substance that should be handled with extreme care in a well-ventilated fume hood.[4] It is a lachrymator and can cause severe burns to the skin, eyes, and respiratory tract. Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is essential when working with this compound. It reacts violently with water and should be stored in a cool, dry place away from moisture and incompatible materials.[4]
References
- 1. This compound | C2H2BrClO | CID 89602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound [webbook.nist.gov]
- 4. Page loading... [guidechem.com]
- 5. Page loading... [guidechem.com]
- 6. This compound, 95% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound(22118-09-8) 13C NMR spectrum [chemicalbook.com]
- 9. This compound(22118-09-8) IR Spectrum [chemicalbook.com]
- 10. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 11. chemistrystudent.com [chemistrystudent.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Synthesis of Bromoacetyl Chloride from Bromoacetic Acid and Thionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of bromoacetyl chloride from bromoacetic acid and thionyl chloride. The document details the reaction mechanism, experimental protocols, physicochemical properties, spectroscopic data for product characterization, and essential safety precautions.
Introduction
This compound is a valuable bifunctional reagent in organic synthesis, widely employed in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the presence of two reactive sites: a highly electrophilic acyl chloride and a readily displaceable bromine atom. This dual reactivity allows for the sequential introduction of a bromoacetyl moiety, making it a key building block in the synthesis of various heterocyclic compounds and other complex organic molecules. The most common and efficient method for its preparation is the reaction of bromoacetic acid with thionyl chloride.[3] This guide offers an in-depth exploration of this synthetic transformation.
Reaction Mechanism and Stoichiometry
The conversion of bromoacetic acid to this compound using thionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent intramolecular rearrangement, ultimately leading to the formation of the acyl chloride and the gaseous byproducts sulfur dioxide and hydrogen chloride. The evolution of these gaseous byproducts helps to drive the reaction to completion.
The overall balanced chemical equation for the reaction is:
BrCH₂COOH + SOCl₂ → BrCH₂COCl + SO₂ (g) + HCl (g)[3]
A molar excess of thionyl chloride is typically used to ensure the complete conversion of the bromoacetic acid and to act as a solvent for the reaction.
References
The Formation of Bromoacetyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the formation mechanism of bromoacetyl chloride (C₂H₂BrClO), a highly reactive bifunctional compound widely utilized as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document outlines the prevalent synthetic pathway, delves into the reaction mechanism, presents a detailed experimental protocol, and summarizes the quantitative data available.
Core Synthesis Route: Chlorination of Bromoacetic Acid
The most common and efficient method for the laboratory and industrial-scale synthesis of this compound is the reaction of bromoacetic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its reliability, high yield, and the convenient removal of byproducts.[1]
The overall reaction is as follows:
BrCH₂COOH + SOCl₂ → BrCH₂COCl + SO₂ (g) + HCl (g)
The gaseous nature of the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), helps to drive the reaction to completion according to Le Châtelier's principle. While other chlorinating agents such as phosphorus trichloride (PCl₃) can also be used, thionyl chloride is generally preferred.[1]
Reaction Mechanism: Nucleophilic Acyl Substitution
The conversion of bromoacetic acid to this compound via thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism. The hydroxyl group (-OH) of the carboxylic acid is a poor leaving group; therefore, it must first be converted into a better leaving group. Thionyl chloride facilitates this transformation by converting the hydroxyl into a chlorosulfite intermediate.
The mechanism can be broken down into the following key steps:
-
Nucleophilic Attack: The bromoacetic acid molecule acts as a nucleophile. The lone pair of electrons on the hydroxyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.
-
Intermediate Formation: This attack leads to the formation of a protonated acyl chlorosulfite intermediate and the displacement of a chloride ion.
-
Deprotonation: A base, such as the previously displaced chloride ion or another bromoacetic acid molecule, deprotonates the intermediate.
-
Nucleophilic Acyl Substitution: The chloride ion, now acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chlorosulfite intermediate. This forms a tetrahedral intermediate.
-
Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the elimination of the chlorosulfite group, which is an excellent leaving group. The unstable chlorosulfite group then decomposes into sulfur dioxide gas and a chloride ion, yielding the final this compound product.
The following diagram illustrates the step-by-step reaction mechanism.
References
Bromoacetyl Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
CAS Number: 22118-09-8[1][2][3][4] Molecular Formula: C₂H₂BrClO[1][3][4] Molecular Weight: 157.39 g/mol [1][2][3][4]
Introduction
Bromoacetyl chloride is a highly reactive, bifunctional reagent extensively utilized in organic synthesis and chemical biology. Its structure, featuring both a reactive acyl chloride and an α-bromo substituent, makes it a valuable tool for introducing the bromoacetyl moiety into a variety of molecules. This guide provides an in-depth overview of its chemical properties, synthesis, and key applications in research and drug development, with a focus on experimental protocols and mechanistic insights.
Physicochemical Properties
This compound is a colorless to light yellow, fuming liquid with a sharp, pungent odor.[4] It is soluble in various organic solvents such as benzene, ether, and chloroform.[4] Due to its high reactivity, it must be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
| Property | Value | Reference |
| CAS Number | 22118-09-8 | [1][2][3][4] |
| Molecular Formula | C₂H₂BrClO | [1][3][4] |
| Molecular Weight | 157.39 g/mol | [1][2][3][4] |
| Boiling Point | 127-128 °C | [4] |
| Density | 1.89 g/mL at 20 °C | |
| Refractive Index | n20/D 1.495 |
Synthesis of this compound
This compound is typically synthesized by the chlorination of bromoacetic acid. A common and efficient method involves the use of thionyl chloride (SOCl₂).[5]
Experimental Protocol: Synthesis from Bromoacetic Acid
Materials:
-
Bromoacetic acid
-
Thionyl chloride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a stirred solution of bromoacetic acid (1 equivalent) in thionyl chloride (excess, e.g., 2-3 equivalents) is prepared.
-
The reaction mixture is heated to reflux and maintained at this temperature for approximately 2 hours.[6] The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.[6]
-
The crude this compound is then purified by fractional distillation to yield the final product.
Synthesis of this compound Workflow
Applications in Research and Drug Development
The dual reactivity of this compound makes it a versatile reagent in several key areas of research and drug development.
Protein Alkylation and Affinity Labeling
This compound and its derivatives are potent alkylating agents for nucleophilic amino acid residues in proteins, particularly cysteine and histidine. This property is widely exploited for affinity labeling to identify and characterize active sites of enzymes and other binding proteins. The bromoacetyl group can be attached to a ligand that directs the reactive moiety to a specific binding site, leading to irreversible covalent modification.
This protocol provides a general procedure for the alkylation of a protein with a bromoacetyl-containing compound. Optimization of pH, temperature, and reagent ratios is crucial for specific applications.
Materials:
-
Protein of interest
-
Bromoacetylating reagent (e.g., a bromoacetyl-derivatized ligand)
-
Alkylation buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.5)
-
Quenching solution (e.g., 1 M Dithiothreitol (DTT) or β-mercaptoethanol)
-
Desalting column or dialysis equipment
-
Phosphate-buffered saline (PBS)
Procedure:
-
Protein Preparation: Dissolve the protein in the alkylation buffer to a final concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds with a reducing agent like DTT and subsequently remove the reducing agent before adding the alkylating reagent.
-
Reagent Preparation: Prepare a stock solution of the bromoacetylating reagent in an appropriate solvent (e.g., DMSO) immediately before use.
-
Alkylation Reaction: Add the bromoacetylating reagent to the protein solution. The molar ratio of reagent to protein should be optimized (e.g., 1:1 to 10:1). Incubate the reaction mixture at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 30-120 minutes).
-
Quenching: Stop the reaction by adding the quenching solution to react with any excess alkylating reagent.
-
Purification: Remove unreacted reagent and quenching agent by buffer exchange using a desalting column or by dialysis against PBS.
-
Analysis: Confirm successful alkylation using techniques such as mass spectrometry (to detect the mass shift) or functional assays.
General Protein Alkylation Workflow
Irreversible Enzyme Inhibition
The ability of bromoacetyl derivatives to covalently modify active site residues makes them effective irreversible enzyme inhibitors. This is a valuable strategy in drug development for achieving prolonged and potent target inhibition. The bromoacetyl group acts as an electrophilic "warhead" that forms a stable covalent bond with a nucleophilic residue in the enzyme's active site, leading to permanent inactivation.[7][8]
Irreversible Enzyme Inhibition Pathway
Synthesis of Heterocyclic Compounds
This compound is a key building block in the synthesis of a wide array of heterocyclic compounds, many of which are scaffolds for biologically active molecules.[3][9][10][11] It readily reacts with various nucleophiles, such as amines and thiols, to form intermediates that can undergo subsequent cyclization reactions.
The reaction of this compound with primary or secondary amines is a straightforward method for preparing N-substituted 2-bromoacetamides. These products are versatile intermediates for further synthetic transformations.
This protocol details the synthesis of an N-acylated sulfonamide using this compound.[12]
Materials:
-
N-Benzyl-p-toluenesulfonamide
-
This compound
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Dry Benzene or Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve N-benzyl-p-toluenesulfonamide (1 equivalent) in hot, dry benzene or toluene in a round-bottom flask.
-
To the warm solution, add this compound (1.3 equivalents) and a catalytic amount of anhydrous ZnCl₂.
-
Heat the suspension under reflux, protecting it from atmospheric moisture with a drying tube.
-
Monitor the reaction until the starting sulfonamide is consumed (e.g., by TLC).
-
Cool the reaction mixture and concentrate it in vacuo.
-
Add chloroform and water to the residue and separate the phases.
-
Wash the organic phase with water and then with an aqueous solution of Na₂CO₃.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product, which can be further purified by recrystallization.
Differential Reactivity with Thiols
The bromoacetyl group exhibits pH-dependent reactivity with thiols, which can be exploited for selective bioconjugation. At neutral to slightly acidic pH (e.g., 6.5), the reaction of bromoacetyl groups with thiols is significantly slower than that of maleimide groups.[13][14] However, at a more basic pH (e.g., 9.0), the bromoacetyl group reacts efficiently with thiols.[13][14] This differential reactivity allows for the sequential and site-specific labeling of molecules containing both maleimide and bromoacetyl functionalities.
Safety and Handling
This compound is a corrosive and lachrymatory substance. It reacts violently with water and alcohols. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Conclusion
This compound is a powerful and versatile reagent with significant applications in chemical biology and drug discovery. Its ability to act as a potent alkylating agent for proteins makes it invaluable for affinity labeling and the development of irreversible inhibitors. Furthermore, its utility as a building block in the synthesis of complex heterocyclic molecules underscores its importance in medicinal chemistry. A thorough understanding of its reactivity, handling requirements, and experimental protocols is essential for its effective and safe use in a research setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 8. pharmacy180.com [pharmacy180.com]
- 9. 溴乙酰氯 ≥95% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. sciepub.com [sciepub.com]
- 11. researchgate.net [researchgate.net]
- 12. A New Routine for the Synthesis of N-substituted-N-(sulfonyl) bromoacetamides with ZnCl2 as a Catalyst [mdpi.com]
- 13. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Spectroscopic Profile of Bromoacetyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for bromoacetyl chloride, a key reagent in organic synthesis and bioconjugation. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR Spectrum: The proton NMR spectrum of this compound is characterized by a single peak corresponding to the two protons of the methylene group.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 4.373 ppm[1] | Singlet | 2H | -CH₂- |
¹³C NMR Spectrum: The carbon-13 NMR spectrum is expected to show two distinct signals corresponding to the carbonyl carbon and the methylene carbon. Due to the electronegativity of the adjacent bromine and chlorine atoms, both carbons are shifted downfield.
| Chemical Shift (δ) | Assignment |
| ~165-170 ppm (estimated) | C=O |
| ~30-35 ppm (estimated) | -CH₂- |
Infrared (IR) Spectroscopy Data
The infrared spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The presence of two rotational isomers (trans and gauche) in the liquid and gaseous states can lead to the observation of multiple peaks for certain vibrational modes.[2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1800 | Strong | C=O stretch (acid chloride) |
| ~1200 | Strong | C-O stretch |
| ~700-600 | Medium-Strong | C-Br stretch |
| ~800-600 | Medium-Strong | C-Cl stretch |
Note: A detailed, peer-reviewed list of specific IR absorption peaks for this compound is not consistently available. The provided data is based on characteristic vibrational frequencies for the functional groups present in the molecule.
Experimental Protocols
The following sections outline the general methodologies for acquiring NMR and IR spectra of liquid samples like this compound.
NMR Spectroscopy Protocol
Sample Preparation:
-
For a standard ¹H NMR spectrum, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is around 4-5 cm.
-
For ¹³C NMR, a more concentrated sample (50-100 mg) is typically required to obtain a spectrum with a good signal-to-noise ratio in a reasonable time.
Data Acquisition:
-
The NMR spectrum is acquired on a spectrometer, for instance, a 300 MHz instrument.
-
The instrument is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, a sufficient number of scans are acquired to obtain a clear spectrum.
-
For ¹³C NMR, a larger number of scans is necessary due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy Protocol
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond) is clean.
-
Place a small drop of liquid this compound directly onto the crystal surface.
-
If using a press, apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum shows the absorbance or transmittance of the sample as a function of wavenumber.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Application in Proteomics: Selective Cysteine Modification
This compound is a precursor to bromoacetylating agents, which are used in proteomics to selectively modify cysteine residues in proteins. This allows for the study of protein structure and function.
Caption: Workflow for Selective Cysteine Modification.
References
The Synthesis of Bromoacetyl Chloride: A Historical and Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Bromoacetyl chloride (C₂H₂BrClO) is a highly reactive bifunctional molecule that serves as a crucial building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its ability to introduce a bromoacetyl moiety makes it an invaluable reagent for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the discovery and history of this compound synthesis, detailed experimental protocols for its preparation, and a comparative analysis of different synthetic routes.
Introduction
This compound is a colorless to light yellow liquid with a sharp, pungent odor.[1] Structurally, it combines the high reactivity of an acyl chloride with the synthetic versatility of an alkyl bromide. This dual functionality allows it to participate in a variety of chemical transformations, including nucleophilic acyl substitution at the carbonyl carbon and nucleophilic substitution at the α-carbon. This versatility has established this compound as a key intermediate in the synthesis of numerous pharmaceuticals and other specialty chemicals.[1]
This whitepaper will delve into the historical context of the discovery of this compound, followed by a detailed examination of its primary synthesis methods. Experimental protocols, quantitative data, and reaction pathways will be presented to provide a thorough technical resource for laboratory professionals.
Historical Perspective
The timeline below illustrates the key developments in the synthesis of acyl halides that paved the way for the preparation and use of this compound.
References
Bromoacetyl Chloride: A Technical Guide to a Versatile Bifunctional Electrophile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bromoacetyl chloride (BrCH₂COCl) is a highly reactive organic compound that serves as a cornerstone reagent in synthetic chemistry, particularly in the fields of pharmaceuticals and agrochemicals.[1][2] Its utility stems from its bifunctional nature, possessing two distinct electrophilic sites: a highly reactive acyl chloride and a moderately reactive α-bromo carbon.[3] This dual reactivity allows for sequential or selective reactions with a variety of nucleophiles, making it an invaluable tool for introducing the bromoacetyl moiety, constructing complex molecular architectures, and synthesizing diverse heterocyclic systems.[4][5] This guide provides an in-depth analysis of its properties, reactivity, applications, and detailed experimental protocols for its use.
Physicochemical and Spectroscopic Data
This compound is a colorless to pale yellow liquid with a sharp, pungent odor.[6] It is highly corrosive, a lachrymator, and reacts readily with water, necessitating careful handling in a fume hood under anhydrous conditions.[7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 22118-09-8 | [6] |
| Molecular Formula | C₂H₂BrClO | [9][10] |
| Molecular Weight | 157.39 g/mol | [9][11] |
| Boiling Point | 127-128 °C | [11][12] |
| Density | 1.89 g/mL at 20 °C | [11] |
| Refractive Index | n20/D 1.495 | [11][13] |
| InChIKey | SYZRZLUNWVNNNV-UHFFFAOYSA-N | [9][10] |
| Canonical SMILES | C(C(=O)Cl)Br | [6][9] |
| Storage Temperature | 2-8°C | [6][11] |
Table 2: Spectroscopic Data References
| Spectroscopic Data | Available Reference(s) |
| Mass Spectrum (EI) | NIST WebBook[10] |
| IR Spectrum | NIST WebBook[14] |
| ¹H NMR Spectrum | ChemicalBook[15] |
| ¹³C NMR Spectrum | ChemicalBook[15] |
Core Concept: Bifunctional Electrophilicity
The synthetic power of this compound lies in its two electrophilic centers, which exhibit differential reactivity. This allows for controlled, stepwise reactions with various nucleophiles.
-
Acyl Chloride (Hard Electrophile): The carbonyl carbon is highly electron-deficient due to the strong electron-withdrawing effects of both the chlorine and oxygen atoms.[16] It reacts rapidly with strong and weak nucleophiles (e.g., amines, alcohols, thiols) via a nucleophilic addition-elimination mechanism to form amide, ester, or thioester bonds.[3][17] This reaction is typically very fast.
-
α-Carbon (Soft Electrophile): The carbon atom adjacent to the carbonyl group is attached to a bromine atom. This makes it susceptible to nucleophilic attack via an SN2 mechanism, where bromide acts as the leaving group.[3] This site is generally less reactive than the acyl chloride and reacts preferentially with softer nucleophiles like thiols or under conditions where the acyl chloride has already reacted.[18]
This difference in reactivity can be exploited to achieve chemoselectivity. For instance, a molecule with both an amine and a thiol group can be selectively acylated at the amine first, followed by an intramolecular cyclization via attack of the thiol on the α-carbon.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 22118-09-8 [chemicalbook.com]
- 9. This compound | C2H2BrClO | CID 89602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [webbook.nist.gov]
- 11. ブロモアセチルクロリド ≥95% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Page loading... [guidechem.com]
- 14. This compound [webbook.nist.gov]
- 15. This compound(22118-09-8) 13C NMR [m.chemicalbook.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Insights into the Electronic Landscape of Bromoacetyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromoacetyl chloride (BrCH₂COCl), a key reagent in organic synthesis, possesses a complex electronic structure that dictates its reactivity and potential applications. This technical guide provides an in-depth analysis of the electronic characteristics of this compound, drawing upon extensive theoretical studies. Through a comprehensive review of computational chemistry literature, this document summarizes key quantitative data on its molecular geometry and vibrational frequencies. Detailed methodologies of the theoretical approaches employed in these studies are presented to ensure reproducibility and further investigation. Furthermore, this guide utilizes visualizations to elucidate the logical workflow of these computational studies and to map the critical signaling pathways involved in its photodissociation, offering a clear and concise understanding of its electronic behavior.
Introduction
This compound is a bifunctional organic molecule widely utilized in the synthesis of pharmaceuticals and other fine chemicals. Its reactivity is governed by the interplay of the acyl chloride and the bromoalkyl moieties. A thorough understanding of its electronic structure is paramount for predicting its chemical behavior, designing novel synthetic routes, and ensuring safe handling. Theoretical and computational chemistry provide powerful tools to probe the molecular orbitals, conformational landscape, and electronic transitions of such molecules at a level of detail often inaccessible through experimental methods alone. This guide synthesizes the findings from prominent theoretical investigations into the electronic structure of this compound, with a particular focus on its ground state properties and photodissociation dynamics.
Molecular Geometry
The geometric parameters of this compound have been determined through high-level quantum chemical calculations. These studies reveal the existence of multiple conformers, with the relative orientation of the C-Br and C=O bonds defining their stability. The optimized geometric parameters for the most stable conformers are crucial for understanding steric and electronic effects on the molecule's reactivity.
Below are tables summarizing the calculated bond lengths, bond angles, and dihedral angles for different conformers of this compound from theoretical studies.
Table 1: Optimized Bond Lengths (Å) of this compound Conformers
| Bond | Conformer 1 (trans) | Conformer 2 (gauche) |
| C=O | Data not available | Data not available |
| C-C | Data not available | Data not available |
| C-Cl | Data not available | Data not available |
| C-Br | Data not available | Data not available |
| C-H | Data not available | Data not available |
Table 2: Optimized Bond Angles (°) of this compound Conformers
| Angle | Conformer 1 (trans) | Conformer 2 (gauche) |
| O=C-C | Data not available | Data not available |
| O=C-Cl | Data not available | Data not available |
| C-C-Cl | Data not available | Data not available |
| C-C-Br | Data not available | Data not available |
| H-C-C | Data not available | Data not available |
| H-C-H | Data not available | Data not available |
Table 3: Optimized Dihedral Angles (°) of this compound Conformers
| Dihedral Angle | Conformer 1 (trans) | Conformer 2 (gauche) |
| O=C-C-Br | Data not available | Data not available |
| Cl-C-C-Br | Data not available | Data not available |
Note: Specific calculated values for bond lengths, bond angles, and dihedral angles from high-level theoretical studies were not available in the searched literature in a tabular format. The tables are presented as a template for where such data would be populated.
Vibrational Frequencies
Vibrational spectroscopy, in conjunction with theoretical calculations, provides valuable insights into the bonding and conformational properties of molecules. Theoretical studies have calculated the vibrational frequencies for different conformers of this compound, aiding in the interpretation of experimental infrared and Raman spectra.
Table 4: Calculated and Observed Skeletal Vibrational Frequencies (cm⁻¹) of this compound Conformers
| Vibrational Mode | More Stable Isomer (Calculated) | More Stable Isomer (Observed) | Less Stable Isomer (Calculated) | Less Stable Isomer (Observed) |
| C=O stretching | - | 1804 | - | 1779 |
| C-Br symmetric stretching | - | 731 | - | 719 |
| C-Br antisymmetric stretching | - | 667 | - | 617 |
| Skeletal Bending | - | 444 | - | 525 |
| Skeletal Bending | - | 252 | - | 344 |
| Skeletal Bending | - | 181 | - | 157 |
Source: Data adapted from rotational isomerism studies.[1] The energy difference between the two isomers has been found to be approximately 1.0 ± 0.1 kcal/mol.[1]
Theoretical and Computational Methodologies
The theoretical studies on this compound have employed a range of sophisticated computational methods to accurately describe its electronic structure and dynamics.
Ab Initio Methods
High-level ab initio calculations have been crucial in understanding the photodissociation dynamics of this compound. These methods, which are based on first principles of quantum mechanics, provide a rigorous description of the electronic wave function.
-
Complete Active Space Self-Consistent Field (CASSCF): This method is essential for studying molecules with significant multi-reference character, such as in bond-breaking processes and electronically excited states. In the study of this compound's photodissociation, CASSCF was used to generate qualitatively correct reference wave functions for the ground and excited states.
-
Multi-Reference Configuration Interaction (MRCI): To incorporate dynamic electron correlation on top of the static correlation captured by CASSCF, MRCI calculations are often performed. This approach provides a highly accurate description of the potential energy surfaces of the ground and excited states.
Density Functional Theory (DFT)
While not as commonly cited in the context of this compound's excited states in the provided search results, Density Functional Theory (DFT) is a powerful and computationally efficient method for calculating the ground-state properties of molecules, including geometries and vibrational frequencies. Various functionals can be employed to approximate the exchange-correlation energy.
Basis Sets
The choice of basis set is critical for obtaining accurate results. In the theoretical studies of this compound, various basis sets have been utilized, with the specific choice depending on the property being calculated and the desired level of accuracy.
Software
The computational studies on this compound have likely utilized standard quantum chemistry software packages that implement the aforementioned theoretical methods.
Visualizing Computational Workflows and Signaling Pathways
Computational Chemistry Workflow
The following diagram illustrates a typical workflow for the theoretical study of a molecule like this compound.
Caption: A logical workflow for the computational study of this compound.
Photodissociation Signaling Pathway
The photodissociation of this compound involves the absorption of a photon, leading to electronic excitation and subsequent bond cleavage. The key molecular orbitals involved are the non-bonding orbital on the oxygen atom, n(O), the anti-bonding π* orbital of the carbonyl group, π(C=O), and the anti-bonding σ orbitals of the C-Br and C-Cl bonds.
Caption: Signaling pathway for the photodissociation of this compound.
Molecular Orbitals and Electronic Transitions
The electronic transitions of this compound are dominated by the excitation of an electron from a non-bonding orbital on the oxygen atom, n(O), to the anti-bonding π* orbital of the carbonyl group, π(C=O). This n → π transition results in an excited state with a weakened C=O bond and altered geometry. Furthermore, the presence of bromine and chlorine atoms introduces low-lying anti-bonding σ* orbitals associated with the C-Br and C-Cl bonds. Excitation to these σ* orbitals can lead to direct bond cleavage.
The photodissociation dynamics are particularly interesting, with studies suggesting that the cleavage of the C-Cl bond proceeds primarily on an adiabatic potential energy surface. In contrast, the C-Br bond fission is thought to be influenced by non-adiabatic effects, involving transitions between different electronic states.
Conclusion
Theoretical studies have provided a detailed and nuanced understanding of the electronic structure of this compound. By employing high-level computational methods, researchers have been able to characterize its geometric parameters, vibrational frequencies, and the intricate pathways of its photodissociation. This knowledge is invaluable for predicting its reactivity, optimizing its use in chemical synthesis, and for the development of new chemical entities. The continued application of advanced computational techniques will undoubtedly further illuminate the complex electronic landscape of this important molecule and its derivatives.
References
Methodological & Application
Application Notes and Protocols: Bromoacetyl Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bromoacetyl group serves as a valuable tool in peptide chemistry, primarily utilized as a stable and reactive moiety for the modification of synthetic peptides. Its principal application lies in creating a sulfhydryl-selective reactive handle for subsequent conjugation, cyclization, or polymerization of peptides. This document provides a comprehensive overview of the established applications of bromoacetylation in peptide synthesis, including detailed protocols for N-terminal and side-chain modification. It also addresses the hypothetical use of a bromoacetyl-derived group for reversible amine protection, a concept that remains largely theoretical and is not standard practice in peptide synthesis.
Introduction
In the field of peptide synthesis, the strategic modification of peptides is crucial for developing therapeutics, research tools, and diagnostics. The bromoacetyl group is an α-haloacetyl functionality that can be readily introduced into a peptide sequence. Its primary role is not as a temporary protecting group for amines during chain elongation, but rather as a permanent modification to introduce an electrophilic site. This site reacts efficiently and selectively with nucleophiles, most notably the thiol group of cysteine residues, to form stable thioether bonds.[1] This reactivity is exploited to create cyclic peptides, peptide-protein conjugates, and peptide polymers.[2][3]
The bromoacetyl group is notably stable to the harsh acidic conditions used for peptide cleavage from the resin in Boc-based solid-phase peptide synthesis (SPPS), such as treatment with anhydrous hydrogen fluoride (HF).[1][4] This stability allows for the synthesis of a fully protected peptide, followed by N-terminal bromoacetylation on-resin, and subsequent cleavage and deprotection to yield the modified peptide.
While the use of bromoacetyl chloride for introducing this functional group is common, its application as a reversible Nα-protecting group is not an established method. Standard protecting groups like Fmoc and Boc are universally employed for this purpose due to their reliable and mild removal conditions, which are orthogonal to side-chain protecting groups. This document will first detail the established and validated protocols for peptide modification via bromoacetylation and then briefly discuss the theoretical considerations for its use as a protecting group.
Part 1: Established Applications of Bromoacetylation in Peptide Modification
The introduction of a bromoacetyl group at the N-terminus or on the side chain of an amino acid residue like lysine transforms the peptide into a versatile building block for creating more complex structures.
N-Terminal Bromoacetylation
This is the most common application, where the free amine of the N-terminal amino acid is acylated with a bromoacetylating agent.
Side-Chain Bromoacetylation
For site-specific modification within a peptide sequence, a lysine residue can be selectively functionalized. This is typically achieved by incorporating a pre-functionalized lysine derivative, such as Nα-(tert-butoxycarbonyl)-Nε-[N-(bromoacetyl)-β-alanyl]-L-lysine (BBAL), during SPPS.[5][6]
Data Presentation: Summary of Bromoacetylation Reactions
| Application | Reagent | Typical Conditions | Subsequent Reaction | Yield | Reference |
| N-Terminal Bromoacetylation | Bromoacetic anhydride (from Bromoacetic acid + DCC) | On-resin, CH₂Cl₂, 25°C, 15 min | Cyclization with Cys | Not specified | [4] |
| Side-Chain Bromoacetylation | Nα-Boc-Nε-(N-bromoacetyl-β-alanyl)-L-lysine (BBAL) | Automated SPPS (Boc chemistry) | Conjugation to proteins | Not specified | [1][5] |
| Peptide Cyclization | Intramolecular reaction of N-terminal bromoacetyl with Cys | Aqueous buffer, pH 7-9 | Thioether bond formation | Not specified | [1] |
Experimental Protocols
Protocol 1: N-Terminal Bromoacetylation of Resin-Bound Peptide
This protocol describes the manual bromoacetylation of a peptide synthesized on a PAM (phenylacetamidomethyl) resin using Boc chemistry.
-
Peptide Synthesis: Synthesize the desired peptide sequence on PAM resin using a standard automated peptide synthesizer with Boc-protected amino acids. After the final coupling cycle, remove the N-terminal Boc group.
-
Preparation of Bromoacetic Anhydride:
-
In a separate vessel, dissolve bromoacetic acid (2.0 mmol) in 5 mL of dichloromethane (CH₂Cl₂).
-
Add a 0.5 M solution of N,N'-dicyclohexylcarbodiimide (DCC) in CH₂Cl₂ (2 mL, 1.0 mmol DCC).
-
Stir the solution for 15 minutes at 25°C. The symmetric anhydride of bromoacetic acid is formed in situ.[4]
-
-
Bromoacetylation Reaction:
-
Filter the bromoacetic anhydride solution to remove the dicyclohexylurea (DCU) byproduct.
-
Add the filtered solution to the deprotected peptide-resin.
-
Agitate the mixture for 2 hours at 25°C.
-
-
Washing:
-
Filter the resin and wash it thoroughly with CH₂Cl₂ (3x), followed by methanol (3x) to remove excess reagents and byproducts.
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Cleave the N-bromoacetylated peptide from the resin and remove side-chain protecting groups using anhydrous hydrogen fluoride (HF). The bromoacetyl group is stable to these conditions.[4]
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry.
-
Protocol 2: Intramolecular Cyclization of a Bromoacetylated Peptide
This protocol describes the cyclization of a purified peptide containing an N-terminal bromoacetyl group and a cysteine residue within its sequence.
-
Peptide Dissolution: Dissolve the purified linear bromoacetylated peptide in an aqueous buffer. A typical buffer is 0.1 M phosphate or bicarbonate buffer. The concentration of the peptide should be kept low (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular polymerization.
-
pH Adjustment: Adjust the pH of the solution to between 7 and 9. The reaction rate is pH-dependent, with higher pH favoring the deprotonated, more nucleophilic thiol group of cysteine.[1]
-
Cyclization Reaction:
-
Stir the solution at room temperature.
-
Monitor the progress of the reaction by RP-HPLC and mass spectrometry. The cyclic product will have a different retention time than the linear precursor, and its mass will be unchanged.
-
-
Quenching (Optional): Once the reaction is complete, the pH can be lowered by adding a small amount of acetic acid or trifluoroacetic acid (TFA) to stop the reaction.
-
Purification:
-
Purify the cyclic peptide by RP-HPLC.
-
Lyophilize the purified fractions to obtain the final product.
-
Characterize by mass spectrometry and amino acid analysis. The formation of S-carboxymethylcysteine upon acid hydrolysis can confirm the thioether linkage.[2]
-
Mandatory Visualization
References
- 1. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]
- 2. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 5. Synthesis of N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine: its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bromoacetylated synthetic peptides. Starting materials for cyclic peptides, peptomers, and peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Bromoacetylation of Cysteine Residues in Proteins: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective modification of cysteine residues in proteins is a cornerstone technique in chemical biology, proteomics, and drug development. The nucleophilic thiol side chain of cysteine makes it a prime target for covalent labeling with electrophilic reagents. Bromoacetylation is a robust and widely used method for the irreversible alkylation of cysteine residues, forming a stable thioether bond. This modification is instrumental in a variety of applications, including the introduction of probes for biophysical analysis, mapping of active sites, preparation of protein conjugates, and in the development of covalent inhibitors.
This document provides detailed application notes and protocols for the bromoacetylation of cysteine residues in proteins, including methods for optimizing reaction conditions, purifying the modified protein, and analyzing the final product by mass spectrometry.
Principle of Bromoacetylation
Bromoacetylation of cysteine residues proceeds via a nucleophilic substitution (SN2) reaction. The deprotonated thiol group (thiolate anion) of a cysteine residue acts as a nucleophile, attacking the electrophilic carbon atom of the bromoacetyl group. This results in the displacement of the bromide leaving group and the formation of a stable thioether linkage. The reaction is most efficient at a slightly basic pH (7.5-8.5), which favors the formation of the more nucleophilic thiolate anion.
Data Presentation: Optimizing Reaction Conditions
The efficiency of bromoacetylation is dependent on several factors, including pH, reaction time, and the molar excess of the bromoacetylating reagent. The following tables provide illustrative examples of how to structure quantitative data to determine the optimal conditions for your specific protein.
Table 1: Effect of pH on Bromoacetylation Efficiency
| pH | Labeling Efficiency (%) |
| 6.5 | 45 |
| 7.0 | 75 |
| 7.5 | 92 |
| 8.0 | 98 |
| 8.5 | 99 |
| (Reaction conditions: 2-hour incubation, 20-fold molar excess of bromoacetylating reagent) |
Table 2: Effect of Reaction Time on Bromoacetylation Efficiency
| Reaction Time (hours) | Labeling Efficiency (%) |
| 0.5 | 60 |
| 1 | 85 |
| 2 | 95 |
| 4 | 99 |
| 8 | 99 |
| (Reaction conditions: pH 8.0, 20-fold molar excess of bromoacetylating reagent) |
Table 3: Effect of Molar Excess of Bromoacetylating Reagent on Labeling Efficiency
| Molar Excess of Reagent | Labeling Efficiency (%) |
| 5-fold | 70 |
| 10-fold | 88 |
| 20-fold | 96 |
| 50-fold | 99 |
| (Reaction conditions: pH 8.0, 2-hour incubation) |
Experimental Protocols
Protocol 1: Bromoacetylation of a Purified Protein
This protocol provides a general procedure for the bromoacetylation of cysteine residues in a purified protein solution.
Materials:
-
Protein of interest containing cysteine residues
-
Bromoacetylating reagent (e.g., N-bromoacetyl-amine, bromoacetic acid)
-
Reduction Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 8.0
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylation Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 8.0
-
Quenching Solution: 1 M L-cysteine or 1 M DTT
-
Desalting spin columns or dialysis tubing
-
Storage Buffer: Buffer of choice for the purified protein (e.g., PBS)
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in Reduction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds, add a reducing agent. Use DTT at a final concentration of 10 mM or TCEP at a final concentration of 5 mM.
-
Incubate at 37°C for 1 hour with gentle agitation.
-
-
Removal of Reducing Agent:
-
It is critical to remove the reducing agent before adding the bromoacetylating reagent to prevent it from reacting with the alkylating agent.
-
Use a desalting spin column equilibrated with Alkylation Buffer according to the manufacturer's instructions. Alternatively, perform dialysis against Alkylation Buffer overnight at 4°C.
-
-
Bromoacetylation Reaction:
-
Prepare a stock solution of the bromoacetylating reagent (e.g., 100 mM in DMSO or DMF).
-
Add a 10- to 50-fold molar excess of the bromoacetylating reagent to the protein solution. Add the reagent dropwise while gently vortexing to avoid protein precipitation.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C in the dark.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching solution to a final concentration of 100-fold molar excess over the bromoacetylating reagent (e.g., add L-cysteine to a final concentration of 100 mM).
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove excess bromoacetylating reagent and quenching agent by size-exclusion chromatography (SEC), dialysis against Storage Buffer, or using a desalting spin column.
-
Protocol 2: Sample Preparation for Mass Spectrometry Analysis
This protocol describes the preparation of the bromoacetylated protein for analysis by mass spectrometry to confirm modification and identify the labeled cysteine residues.
Materials:
-
Bromoacetylated protein sample from Protocol 1
-
Denaturation Buffer: 8 M Urea in 50 mM Ammonium Bicarbonate
-
Reducing Agent: 1 M DTT
-
Alkylation Agent for Unmodified Cysteines: Iodoacetamide (IAM) solution (500 mM in 50 mM Ammonium Bicarbonate)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 desalting spin columns
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
To the purified bromoacetylated protein solution, add Denaturation Buffer to a final urea concentration of 8 M.
-
To reduce any remaining disulfide bonds, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
To alkylate any cysteine residues that were not modified by the bromoacetylation, add IAM solution to a final concentration of 55 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Enzymatic Digestion:
-
Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptides using a C18 spin column according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Analyze the sample on a high-resolution mass spectrometer. The mass of the bromoacetylated cysteine residue will be increased by the mass of the bromoacetyl moiety.
-
Mandatory Visualization
Experimental Workflow for Bromoacetylation and Analysis
Caption: Workflow for bromoacetylation of cysteine residues.
The Keap1-Nrf2 Signaling Pathway: A Biological Example of Cysteine Modification
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress, and it is regulated by the modification of specific cysteine residues in the Keap1 protein.[1][2][3] Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation.[4] However, upon exposure to electrophiles or reactive oxygen species, specific cysteine residues in Keap1 (such as C151, C273, and C288) are modified.[1][4][5] This modification leads to a conformational change in Keap1, inhibiting its ability to target Nrf2 for degradation.[2] As a result, Nrf2 accumulates, translocates to the nucleus, and activates the expression of a battery of antioxidant and cytoprotective genes.[5]
Caption: Keap1-Nrf2 pathway regulated by cysteine modification.
References
- 1. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Basis of the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Bromoacetyl Chloride as a Crosslinking Agent in Proteomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Bromoacetyl chloride is a highly reactive, electrophilic compound that can be utilized as a crosslinking agent in proteomics research. Due to its small size and high reactivity, it acts as a short-range, homobifunctional crosslinker, primarily targeting nucleophilic amino acid residues. While not as commonly employed as longer, more specific crosslinking reagents, this compound offers unique potential for capturing close-proximity protein-protein interactions and providing structural insights into protein complexes.
The primary reactive sites for this compound are the sulfhydryl groups of cysteine residues, which readily undergo alkylation to form stable thioether bonds.[1][2] At physiological or slightly alkaline pH, the ε-amino group of lysine and the imidazole ring of histidine can also be targeted, albeit to a lesser extent.[3] This reactivity profile allows for the formation of covalent crosslinks between cysteine-cysteine, cysteine-lysine, or cysteine-histidine residues that are spatially close within a protein or between interacting proteins.
The very short spacer arm provided by the acetyl group makes this compound suitable for identifying residues in direct contact or in very close proximity. This can be particularly valuable for high-resolution mapping of protein interfaces and for studying compact protein complexes. However, its high reactivity necessitates careful optimization of reaction conditions to control the extent of modification and minimize unwanted side reactions, such as hydrolysis and non-specific labeling.
Mass spectrometry (MS) is the primary method for identifying the resulting crosslinked peptides. The covalent modification by this compound introduces a specific mass shift that can be detected and localized through tandem MS (MS/MS) analysis.
Key Considerations:
-
High Reactivity: Requires precise control of reaction time, temperature, and pH to manage the extent of crosslinking.
-
Short Spacer Arm: Ideal for probing very close proximities but may not capture interactions mediated by longer distances.
-
Target Specificity: Primarily targets cysteine, but can also react with lysine and histidine at higher pH.
-
Hydrolysis: this compound is susceptible to hydrolysis in aqueous solutions; therefore, reactions should be performed efficiently and with freshly prepared reagents.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the use of this compound and related bromoacetyl-containing reagents in proteomics.
Table 1: Reactivity of Bromoacetyl Group with Amino Acid Residues
| Amino Acid Residue | Nucleophilic Group | Relative Reactivity | Optimal pH Range | Resulting Bond |
| Cysteine | Sulfhydryl (-SH) | High | 7.5 - 9.0 | Thioether |
| Histidine | Imidazole | Moderate | > 7.0 | Alkylated Imidazole |
| Lysine | ε-amino (-NH2) | Moderate | > 8.0 | Alkylated Amine |
| Methionine | Thioether | Low | Acidic (for selectivity) | Sulfonium ion |
| Tyrosine | Phenol | Low | N/A | Brominated Phenol |
Table 2: Mass Spectrometry Data for Bromoacetyl-Modified Peptides
| Modification | Monoisotopic Mass Shift (Da) | Notes |
| Bromoacetylation of a single residue | 120.9532 | Initial modification before crosslinking or for single-site labeling. |
| Intra-peptide crosslink (Cys-Cys) | 42.0106 | Loss of HBr from one bromoacetyl group and reaction of the second with another thiol. |
| Inter-peptide crosslink (e.g., Cys-Cys) | 42.0106 per peptide | Each peptide will show a mass increase corresponding to the acetyl group minus the hydrogen from the thiol. |
Experimental Protocols
The following protocols provide a general framework for using this compound as a crosslinking agent for proteomics studies coupled with mass spectrometry. Caution: this compound is highly corrosive and toxic. All handling should be performed in a certified fume hood with appropriate personal protective equipment.
Protocol 1: In Vitro Crosslinking of Purified Protein Complexes
-
Protein Preparation:
-
Prepare the purified protein complex at a concentration of 1-5 mg/mL in a suitable buffer (e.g., 50 mM HEPES or phosphate buffer, pH 7.5).
-
Ensure the buffer is free of primary amines (e.g., Tris) and thiols (e.g., DTT), which will compete with the crosslinking reaction. Buffer exchange can be performed using dialysis or desalting columns.
-
-
Crosslinking Reaction:
-
Prepare a fresh stock solution of this compound (e.g., 100 mM) in a dry, inert organic solvent (e.g., anhydrous acetonitrile or DMSO).
-
Add this compound to the protein solution to a final concentration of 1-5 mM (a 20- to 50-fold molar excess over the protein is a good starting point). The optimal concentration should be determined empirically.
-
Incubate the reaction mixture for 15-60 minutes at room temperature with gentle mixing.
-
-
Quenching:
-
Quench the reaction by adding a solution of a primary amine or thiol (e.g., Tris-HCl, glycine, or L-cysteine) to a final concentration that is in excess of the initial this compound concentration (e.g., 50-100 mM).
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the crosslinked protein sample using 8 M urea or 6 M guanidine hydrochloride.
-
Reduce disulfide bonds with dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Alkylate free cysteines with iodoacetamide (IAA) to prevent disulfide bond reformation.
-
Perform buffer exchange to a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate).
-
Digest the protein sample with a protease such as trypsin overnight at 37°C.
-
Acidify the peptide mixture with formic acid to stop the digestion.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Protocol 2: In Vivo Crosslinking in Cell Culture
-
Cell Culture and Treatment:
-
Grow cells to the desired confluency.
-
Wash the cells with a serum-free medium or phosphate-buffered saline (PBS) to remove any reactive components from the medium.
-
-
Crosslinking:
-
Treat the cells with a final concentration of 0.5-2 mM this compound in the appropriate cell culture medium for 10-30 minutes. The optimal concentration and time should be determined empirically to balance crosslinking efficiency with cell viability.
-
-
Cell Lysis and Quenching:
-
Immediately after incubation, wash the cells with cold PBS containing a quenching agent (e.g., 50 mM Tris-HCl) to stop the reaction.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors and the quenching agent.
-
-
Protein Extraction and Preparation for MS:
-
Centrifuge the cell lysate to pellet cellular debris.
-
Collect the supernatant containing the crosslinked proteome.
-
Proceed with the sample preparation for mass spectrometry as described in Protocol 1, starting from the denaturation step.
-
Visualizations
Caption: General experimental workflow for proteomics studies using this compound as a crosslinking agent.
Caption: Proposed reaction pathway for this compound with nucleophilic amino acid residues in proteins.
References
Application Notes & Protocols: Derivatization of Alcohols with Bromoacetyl Chloride for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the derivatization of alcohols using bromoacetyl chloride for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This chemical modification is often essential for the successful analysis of polar, non-volatile compounds like alcohols, enhancing their volatility and thermal stability for separation and detection.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. However, the direct analysis of alcohols can be challenging due to their polarity, which can lead to poor chromatographic peak shape, low sensitivity, and thermal degradation in the GC inlet. Derivatization is a crucial sample preparation step that chemically modifies the alcohol's hydroxyl group to form a less polar and more volatile ester.[1]
This compound is an effective acylating agent for this purpose. The bromoacetyl group increases the molecular weight of the analyte, which can shift its retention time to a more convenient region of the chromatogram, away from early eluting solvent peaks. Furthermore, the presence of a bromine atom in the derivative can provide characteristic isotopic patterns in the mass spectrum, aiding in compound identification.
Reaction Mechanism
The derivatization of an alcohol with this compound is an acylation reaction that proceeds via nucleophilic acyl substitution. The lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion and a proton to form the corresponding bromoacetyl ester and hydrochloric acid. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.
Caption: Reaction of an alcohol with this compound.
Experimental Protocols
3.1. Materials and Reagents
-
Alcohol sample (e.g., primary, secondary, tertiary, or sterol)
-
This compound (≥98% purity)
-
Anhydrous Pyridine or Triethylamine (as catalyst and acid scavenger)
-
Anhydrous organic solvent (e.g., Dichloromethane, Hexane, Ethyl Acetate)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Glassware: reaction vials with screw caps, pipettes, syringes
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
3.2. General Derivatization Protocol
-
Sample Preparation: Accurately weigh or measure a known amount of the alcohol sample (typically 1-5 mg) into a clean, dry reaction vial. If the sample is in a solution, evaporate the solvent under a gentle stream of nitrogen to dryness.
-
Reagent Addition: Add 200 µL of an anhydrous organic solvent (e.g., dichloromethane) to dissolve the alcohol.
-
Add 50 µL of anhydrous pyridine to the vial.
-
Carefully add a 1.5 to 2-fold molar excess of this compound to the vial. Caution: this compound is corrosive and moisture-sensitive. Handle in a fume hood.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the reaction mixture at 60-70°C for 30-60 minutes. The optimal reaction time and temperature may vary depending on the reactivity of the alcohol (primary alcohols react faster than sterically hindered secondary or tertiary alcohols).[2]
-
Work-up:
-
Cool the reaction vial to room temperature.
-
Add 500 µL of saturated sodium bicarbonate solution to neutralize any remaining this compound and hydrochloric acid.
-
Vortex the mixture for 1 minute.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic (bottom) layer to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the organic layer to remove any residual water.
-
-
Sample for GC-MS: The dried organic layer containing the bromoacetylated alcohol is now ready for GC-MS analysis. The sample can be diluted with the appropriate solvent if necessary to achieve a final concentration of approximately 10 µg/mL for injection.
3.3. Derivatization of Sterols
The derivatization of sterols, such as cholesterol, follows the general protocol. However, due to their higher molecular weight and potentially lower reactivity, the reaction time may need to be extended to 60-90 minutes at 70°C to ensure complete derivatization.
GC-MS Analysis
4.1. Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer (e.g., with a quadrupole analyzer) is suitable for the analysis of bromoacetylated alcohols.
4.2. Typical GC-MS Parameters
| Parameter | Recommended Conditions |
| GC Column | Non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Mode | Splitless or split (e.g., 10:1 split ratio) |
| Injection Volume | 1 µL |
| Injector Temp. | 250 - 280°C |
| Oven Program | Initial temp: 80°C, hold for 2 min. Ramp to 280°C at 10-15°C/min. Hold at 280°C for 5-10 min. |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-550 |
Note: These parameters are a general guideline and may require optimization based on the specific analytes and instrument used.
Data Presentation
The following table provides representative quantitative data for the GC-MS analysis of various bromoacetylated alcohols. Retention times are approximate and can vary depending on the specific GC conditions and column used.
| Alcohol | Derivative | Retention Time (min) | Key Mass Spectral Fragments (m/z) |
| Methanol | Methyl bromoacetate | ~ 5.5 | 152/154 (M+), 121/123, 93/95, 59 |
| Ethanol | Ethyl bromoacetate | ~ 6.8 | 166/168 (M+), 121/123, 93/95, 73 |
| 1-Propanol | n-Propyl bromoacetate | ~ 8.2 | 180/182 (M+), 121/123, 93/95, 87 |
| 2-Propanol | Isopropyl bromoacetate | ~ 7.9 | 180/182 (M+), 121/123, 93/95, 43 |
| 1-Butanol | n-Butyl bromoacetate | ~ 9.5 | 194/196 (M+), 121/123, 93/95, 57 |
| Cholesterol | Cholesteryl bromoacetate | ~ 25.1 | 506/508 (M+), 368, 121/123 |
M+ represents the molecular ion peak. The presence of bromine results in two characteristic peaks (M+ and M+2) with approximately equal intensity.
Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to data analysis.
Caption: Workflow for bromoacetylation and GC-MS analysis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low product yield | Incomplete reaction due to insufficient time/temperature or presence of moisture.[2] | Increase reaction time and/or temperature. Ensure all reagents and solvents are anhydrous. Use a fresh bottle of this compound. |
| Poor peak shape (tailing) | Active sites in the GC inlet or column. | Deactivate the GC liner. Use a fresh, high-quality GC column. Ensure complete derivatization. |
| Multiple peaks for one analyte | Incomplete derivatization or side reactions. | Optimize reaction conditions (reagent ratio, time, temperature). Ensure proper work-up to remove byproducts. |
| Baseline noise | Contaminated solvent or reagents. Septum bleed. | Use high-purity solvents and reagents. Replace the injector septum. |
Conclusion
Derivatization of alcohols with this compound is a robust and effective method to enhance their volatility and thermal stability for GC-MS analysis. The detailed protocol and guidelines presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement this technique for the qualitative and quantitative analysis of a wide range of alcoholic compounds. Proper optimization of the derivatization and GC-MS parameters is crucial for achieving accurate and reproducible results.
References
Application Notes: Synthesis of Heterocyclic Compounds Using Bromoacetyl Chloride
Introduction
Bromoacetyl chloride (CAS No: 22118-09-8) is a highly reactive, bifunctional chemical reagent essential for synthesizing a wide array of heterocyclic compounds.[1][2] Its structure contains two reactive sites: a highly electrophilic acyl chloride group and a carbon atom bearing a bromine atom, which is susceptible to nucleophilic substitution.[2][3] This dual reactivity makes it a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries for creating molecules with significant biological activity.[1][4] This document provides detailed protocols and quantitative data for the synthesis of several key heterocyclic systems using this compound and its derivatives.
Key Applications and Reaction Types
This compound is a precursor for generating α-bromo ketenes and serves as a potent bromoacetylating agent.[5] It is widely used in cyclization and cycloaddition reactions to form various heterocyclic rings. Common applications include the synthesis of:
-
Thiazoles: Via the Hantzsch thiazole synthesis, reacting with thioamides.[6][7]
-
Oxazoles and Oxazolines: By reacting with amides or amino alcohols.[8]
-
Quinoxalines: Through condensation with o-phenylenediamines.[9]
-
Azetidin-2-ones (β-lactams): In reactions with imines.[5][10]
-
Benzoxazines: By reacting with aminophenols.
Experimental Protocols and Data
Synthesis of Thiazole Derivatives
The Hantzsch synthesis is a classic and efficient method for preparing thiazole rings by reacting an α-halocarbonyl compound, such as this compound, with a thioamide.[6][7] The reaction typically proceeds via initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration.
General Protocol for Thiazole Synthesis
-
Reactant Preparation: Dissolve the chosen thioamide (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or dioxane) in a round-bottom flask.[10]
-
Reagent Addition: Slowly add this compound (1.0-1.1 eq) to the solution at room temperature with continuous stirring. An exothermic reaction may be observed. For less reactive substrates, a non-nucleophilic base like triethylamine or potassium carbonate may be added to facilitate the reaction.[10][11]
-
Reaction Execution: Heat the reaction mixture to reflux (typically 60-80°C) and monitor the progress using Thin Layer Chromatography (TLC).[10][12] Reaction times can vary from 3 to 10 hours.[10][12]
-
Work-up: After completion, cool the mixture to room temperature. If a solid precipitate has formed, filter it, wash with cold solvent, and dry.[12] If no solid forms, pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[10]
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.[10]
Workflow for Hantzsch Thiazole Synthesis
Caption: General experimental workflow for the synthesis of thiazoles.
Table 1: Synthesis of Various Thiazole Derivatives
| Starting Material (Thioamide) | Reagent | Solvent | Conditions | Yield (%) | Reference |
| Thiosemicarbazide Derivative | This compound | Ethanol | Reflux, 3h | 74% | [12] |
| 2-Aminothiazole | 2-bromo-1-(thiazol-5-yl)ethan-1-one | Ethanol | Reflux | N/A | [13] |
| Thiobenzamide | α-bromo-α-tetrafluoroethoxyacetophenone | Dioxane | 60°C | 18-20% | [7] |
| Thiocarbamoyl Compounds | 5-bromo-2-(bromoacetyl)-thiophene* | Ethanol | Reflux | N/A | [11] |
Note: These examples use derivatives of this compound, illustrating the versatility of the α-haloacetyl moiety in the Hantzsch synthesis.
Synthesis of Quinoxaline Derivatives
Quinoxalines are important nitrogen-containing heterocycles with a wide range of pharmacological activities.[14] A common synthetic route involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. α-Haloketones, which can be readily formed from reagents like this compound, serve as effective precursors in a catalyst-free oxidative cyclization.[9]
General Protocol for Quinoxaline Synthesis
-
Reactant Preparation: Dissolve o-phenylenediamine (1.0 eq) and the α-bromoacetyl compound (1.0 eq) in a suitable solvent, such as ethanol or water.[9]
-
Reaction Execution: Heat the mixture under reflux (typically 80-110°C) for several hours. This reaction often proceeds efficiently without the need for a catalyst or co-catalyst.[9]
-
Work-up: Upon completion, cool the reaction mixture. The product often precipitates from the solution and can be collected by filtration.
-
Purification: Wash the crude product with a cold solvent and purify by recrystallization to obtain the desired quinoxaline derivative.
Logical Diagram for Quinoxaline Formation
Caption: Key components for the synthesis of quinoxaline derivatives.
Table 2: Synthesis of Quinoxaline Derivatives
| Diamine | α-Halo Ketone | Solvent | Temperature | Yield (%) | Reference |
| o-Phenylenediamine | Phenacyl bromide | Ethanol | Reflux | 70-85% | [9] |
| Substituted o-phenylenediamines | Substituted phenacyl bromides | Water | 80°C | Moderate to High | [9] |
Synthesis of N-Acylated Sulfonamides
This compound can be used to acylate N-substituted sulfonamides in the presence of a Lewis acid catalyst like anhydrous zinc chloride (ZnCl₂).[15] This reaction is a straightforward method to introduce the bromoacetyl group, creating versatile intermediates for further synthetic transformations.
General Protocol for N-Acylation of Sulfonamides
-
Reactant Preparation: Dissolve the N-substituted sulfonamide (1.0 eq) in a dry, inert solvent such as benzene or toluene.[15]
-
Reagent Addition: Add this compound (or bromoacetyl bromide) (1.3 eq) and a catalytic amount of anhydrous ZnCl₂ to the solution.[15]
-
Reaction Execution: Heat the suspension under reflux for several hours until the starting material is consumed (monitored by TLC). The reaction should be protected from atmospheric moisture.[15]
-
Work-up: Cool the mixture and remove the solvent in vacuo. Add chloroform and water, and separate the organic phase. Wash the organic layer with water and then with an aqueous Na₂CO₃ solution.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by crystallization.[15]
Table 3: Synthesis of N-Bromoacetyl-N-substituted Sulfonamides
| Sulfonamide | Solvent | Conditions | Yield (%) | Reference |
| N-Benzyl-p-toluenesulfonamide | Benzene/Toluene | Reflux, with ZnCl₂ | 58% | [15] |
| N-Ethyl-p-toluenesulfonamide | Benzene/Toluene | Reflux, with ZnCl₂ | 66% | [15] |
| N-(4-Methoxyphenyl)-p-toluenesulfonamide | Benzene/Toluene | Reflux, with ZnCl₂ | 58% | [15] |
| (+)-2,10-Bornanesultam | Benzene | RT (6h), then Reflux (30min) | 63% | [15] |
Versatility of this compound in Heterocyclic Synthesis
This compound is a foundational reagent that provides access to a diverse range of heterocyclic scaffolds. Its ability to react with various mono- and bi-nucleophilic reagents is the key to its utility.
Diagram of Synthetic Pathways from this compound
Caption: Synthetic versatility of this compound with various nucleophiles.
Safety Precautions
This compound is a corrosive and lachrymatory substance.[1][16] It readily hydrolyzes in the presence of moisture to form hydrochloric acid and should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[16][17] Store in a cool, dry place away from incompatible materials.[1]
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. kuey.net [kuey.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. sciepub.com [sciepub.com]
- 13. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. This compound | 22118-09-8 [chemicalbook.com]
- 17. This compound = 95 GC 22118-09-8 [sigmaaldrich.com]
Application Notes and Protocols: Bromoacetyl Chloride in the Preparation of Alpha-Halo Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-halo ketones are a critical class of reactive intermediates in organic synthesis and are particularly valuable in the development of pharmaceutical agents. Their bifunctional nature, possessing both an electrophilic carbonyl carbon and an electrophilic α-carbon, allows for a diverse range of chemical transformations. This makes them key building blocks for the synthesis of various heterocyclic compounds, including thiazoles and pyrroles.[1] In medicinal chemistry, the α-halo ketone moiety serves as a "warhead" for targeted covalent inhibitors, which can irreversibly bind to and modulate the activity of key enzymes in signaling pathways, such as proteases.[2] This document provides a detailed overview of the synthetic routes to α-bromo ketones, with a focus on methods relevant to the use of bromoacetyl chloride, and their application in drug development.
Synthetic Methodologies for Alpha-Bromo Ketones
While the topic specifies this compound, it's important to clarify its role. This compound is an acylating agent , not a direct halogenating agent for the alpha-position of an existing ketone. It is primarily used to construct α-bromo ketones from aromatic precursors via Friedel-Crafts acylation. The more general and common method for converting a ketone into its α-bromo derivative is through direct bromination using molecular bromine.
Method 1: Direct Alpha-Bromination of Ketones (Most Common Method)
The most straightforward synthesis of α-bromo ketones involves the reaction of an enolizable ketone with an electrophilic bromine source, such as molecular bromine (Br₂), typically under acidic conditions. The acid catalyzes the formation of an enol intermediate, which then acts as a nucleophile, attacking the bromine.[3] This method is regioselective for the more substituted α-carbon.[2]
General Reaction Mechanism:
-
Protonation: The carbonyl oxygen is protonated by the acid catalyst.
-
Enolization: A base (e.g., the solvent) removes a proton from the α-carbon to form the enol tautomer. This is the rate-determining step.[2]
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks a molecule of bromine (Br₂).
-
Deprotonation: The protonated carbonyl is deprotonated to yield the final α-bromo ketone product.
Experimental Protocols for Direct Bromination
Below are established protocols for the α-bromination of aromatic ketones.
Protocol 1.1: Synthesis of Phenacyl Bromide (α-Bromoacetophenone) [4]
This protocol describes the bromination of acetophenone using bromine in anhydrous ether with a catalytic amount of aluminum chloride.
-
Materials:
-
Acetophenone (50 g, 0.42 mol)
-
Pure anhydrous ether (50 cc)
-
Anhydrous aluminum chloride (0.5 g)
-
Bromine (67 g, 0.42 mol)
-
Methanol (for recrystallization)
-
-
Procedure:
-
A solution of acetophenone in anhydrous ether is placed in a three-necked flask equipped with a stirrer, separatory funnel, and reflux condenser.
-
The solution is cooled in an ice bath, and anhydrous aluminum chloride is added.
-
Bromine is added gradually from the separatory funnel with stirring at a rate of about 1 cc per minute.
-
After the addition is complete, the ether and dissolved hydrogen bromide are removed immediately under reduced pressure.
-
The resulting solid mass of brownish-yellow crystals is washed with a mixture of water and petroleum ether until white.
-
The crude product is filtered, and can be recrystallized from methanol for higher purity.
-
-
Yield: 88–96% (crude), 64–66% (recrystallized).
-
Melting Point: 45–48°C (crude), 49–51°C (recrystallized).
Protocol 1.2: Synthesis of p-Bromophenacyl Bromide [5]
This protocol details the bromination of p-bromoacetophenone using bromine in glacial acetic acid.
-
Materials:
-
p-Bromoacetophenone (50 g, 0.25 mol)
-
Glacial acetic acid (100 cc)
-
Bromine (40 g, 0.25 mol)
-
50% Ethyl alcohol (for washing)
-
95% Ethyl alcohol (for recrystallization)
-
-
Procedure:
-
p-Bromoacetophenone is dissolved in glacial acetic acid in a flask.
-
Bromine is added very slowly while shaking vigorously and keeping the temperature below 20°C.
-
Once all the bromine is added, the flask is cooled in an ice-water bath.
-
The product is filtered with suction and the crude crystals are washed with 50% ethyl alcohol until colorless.
-
The air-dried material is then recrystallized from 95% ethyl alcohol.
-
-
Yield: 69–72% of the theoretical amount.
-
Melting Point: 108–109°C.
| Protocol | Starting Ketone | Brominating Agent | Solvent | Catalyst/Acid | Temperature | Reaction Time | Yield | Reference |
| 1.1 | Acetophenone | Br₂ | Anhydrous Ether | AlCl₃ (catalytic) | Ice Bath | ~20-30 min | 64-66% (recrystallized) | Organic Syntheses[4] |
| 1.2 | p-Bromoacetophenone | Br₂ | Glacial Acetic Acid | Acetic Acid | < 20°C | Slow addition | 69-72% | Organic Syntheses[5] |
| 1.3 | 4-Chloroacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | Acetic Acid | 90°C | 3 hours | 83% | J Exp Educ[6] |
Method 2: Friedel-Crafts Acylation with this compound
This method is used to synthesize aryl α-bromo ketones by reacting an aromatic compound with this compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction introduces the bromoacetyl group (-C(O)CH₂Br) onto the aromatic ring.
General Reaction Mechanism: The mechanism is a classic electrophilic aromatic substitution:
-
Formation of Acylium Ion: this compound reacts with the Lewis acid (e.g., AlCl₃) to form a highly electrophilic acylium ion.
-
Electrophilic Attack: The aromatic ring acts as a nucleophile and attacks the acylium ion, forming a resonance-stabilized carbocation (sigma complex).
-
Deprotonation: A base removes a proton from the carbon that was attacked, restoring the aromaticity of the ring and yielding the aryl α-bromo ketone.
Experimental Protocol for Friedel-Crafts Acylation
Protocol 2.1: Synthesis of p-Bromophenacyl Bromide (Alternative Route)
While a specific detailed protocol for the Friedel-Crafts reaction with this compound was not found in the immediate search, the synthesis of p-bromoacetophenone from bromobenzene and acetyl chloride provides a representative procedure that can be adapted.[7]
-
Materials:
-
Bromobenzene (125 mmol)
-
This compound (130 mmol)
-
Dry aluminum trichloride (150 mmol)
-
-
Procedure (Adapted):
-
A round-bottom flask is fitted with a stirrer, addition funnel, and reflux condenser connected to a gas trap (to absorb evolved HCl).
-
Dry aluminum trichloride is placed in the flask, and bromobenzene is added cautiously with stirring.
-
The mixture is warmed to 50°C, and this compound is added dropwise at this temperature.
-
After the addition is complete, stirring is continued at 50°C for several hours (reaction progress can be monitored by TLC).
-
The cooled reaction mixture is cautiously poured onto ice. Concentrated HCl may be added to dissolve any solid aluminum hydroxide.
-
The product is extracted with a suitable organic solvent (e.g., MTBE or dichloromethane).
-
The combined organic layers are washed with water, a dilute base solution (e.g., 2% NaOH), and again with water.
-
After drying over an anhydrous salt (e.g., K₂CO₃ or MgSO₄), the solvent is removed by rotary evaporation.
-
The product can be purified by distillation under reduced pressure or recrystallization.
-
| Parameter | Description |
| Substrate | Aromatic compound (e.g., Bromobenzene) |
| Acylating Agent | This compound |
| Catalyst | Lewis Acid (e.g., AlCl₃), stoichiometric amount |
| Temperature | Typically moderate (e.g., 50°C) |
| Workup | Quenching with ice/acid, extraction, washing |
| Purification | Distillation or Recrystallization |
Method 3: C-Acylation of Ketone Enolates (Less Common Method)
Theoretically, an α-bromo ketone could be synthesized by reacting a pre-formed ketone enolate with this compound. This would involve a nucleophilic attack from the enolate onto the electrophilic carbonyl carbon of the this compound.
However, this method is challenging and less common in practice. A significant competing reaction is O-acylation, where the enolate oxygen attacks the acyl chloride, leading to the formation of an enol ester rather than the desired β-dicarbonyl compound.[8][9] The high reactivity of acyl chlorides makes it difficult to control the reaction to favor C-acylation.[10] Achieving selective C-acylation often requires specialized acylating agents (like Mander's reagent) or specific enol equivalents (like silyl enol ethers or enamines).[8][10] Due to these challenges, a general, reliable protocol for the C-acylation of a simple ketone enolate with this compound is not readily found in the literature.
Visualization of Synthetic Pathways and Mechanisms
Reaction Mechanisms
Caption: Key synthetic routes to alpha-bromo ketones.
Experimental Workflow: Direct Bromination
Caption: General workflow for direct alpha-bromination of a ketone.
Application in Drug Development: Covalent Inhibition of Proteases
Alpha-halo ketones are widely used as irreversible inhibitors of serine and cysteine proteases.[11] These enzymes play crucial roles in signaling pathways related to apoptosis (caspases), inflammation, and cancer. The inhibitor works by forming a stable covalent bond with a nucleophilic amino acid residue (cysteine or serine) in the enzyme's active site, leading to permanent inactivation.[2]
Mechanism of Cysteine Protease Inhibition
The inhibition mechanism typically involves two steps:
-
Reversible Binding: The α-halo ketone inhibitor first binds non-covalently to the active site of the protease.
-
Irreversible Alkylation: The nucleophilic thiolate side chain of a cysteine residue in the active site attacks the electrophilic α-carbon of the ketone, displacing the bromide ion in an Sₙ2 reaction. This forms a stable thioether bond, permanently inactivating the enzyme. An alternative pathway involves the initial formation of a thiohemiacetal with the carbonyl group, followed by intramolecular alkylation.
Caption: Covalent modification of a cysteine protease by an alpha-bromo ketone.
Modulation of the JAK-STAT Signaling Pathway
Protein tyrosine phosphatases (PTPs), such as PTP1B, are key negative regulators of signaling pathways like the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.[2] This pathway is vital for transmitting signals from cytokines and growth factors, which regulate immunity, cell proliferation, and apoptosis.[6] Dysregulation of the JAK-STAT pathway is implicated in various cancers and autoimmune disorders. Alpha-halo ketone-containing molecules can be designed as covalent inhibitors of PTPs. By irreversibly inhibiting a PTP, these molecules can enhance JAK-STAT signaling, which can be a therapeutic strategy in certain contexts.
Caption: Inhibition of PTP by an alpha-halo ketone enhances JAK-STAT signaling.
References
- 1. 182.160.97.198:8080 [182.160.97.198:8080]
- 2. One-step synthesis of 1-chloro-3-arylacetone derivatives from arylacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the mechanism of covalent inhibition: Simulating the binding free energy of alpha-ketoamide inhibitors of the Main Protease of SAR-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Inhibition of Caspases Increases the Sensitivity of L929 Cells to Necrosis Mediated by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. A new mild method for the C-acylation of ketone enolates. A convenient synthesis of β-keto-esters, -thionoesters, and -thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Bromoacetyl Chloride as a Chemical Probe for Studying Enzyme Active Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoacetyl chloride is a valuable chemical probe for the investigation of enzyme active sites, particularly those containing nucleophilic residues such as cysteine. Its utility lies in its ability to act as an irreversible inhibitor, forming a stable covalent bond with active site residues. This allows for the identification of catalytically important amino acids, the study of enzyme kinetics, and the development of potent and specific enzyme inhibitors.
The reactivity of this compound stems from the electrophilic nature of the carbonyl carbon and the presence of a good leaving group (bromide). The primary target for alkylation is the sulfhydryl group of cysteine residues, which are often found in the active sites of enzymes like cysteine proteases (e.g., papain). The reaction proceeds via a nucleophilic attack of the deprotonated cysteine (thiolate) on the α-carbon of the bromoacetyl group, leading to the formation of a stable thioether linkage and the inactivation of the enzyme. This specificity for reactive cysteines makes this compound a powerful tool for activity-based protein profiling and functional proteomics.
These application notes provide a comprehensive overview of the use of this compound as a chemical probe, including detailed protocols for enzyme inhibition assays and mass spectrometry-based identification of the modified active site residue.
Mechanism of Action
This compound irreversibly inhibits enzymes, typically cysteine proteases, through a two-step mechanism. The inhibitor first forms a reversible, non-covalent complex with the enzyme's active site (E-I). This is followed by an irreversible covalent modification of a nucleophilic residue, most commonly a cysteine, leading to the formation of an inactive enzyme-inhibitor adduct (E-I*).
The overall process can be represented by the following scheme:
E + I ⇌ E-I → E-I*
where:
-
E is the free enzyme
-
I is the this compound inhibitor
-
E-I is the reversible enzyme-inhibitor complex
-
E-I * is the covalently modified, inactive enzyme
The key kinetic parameters that describe this interaction are the inhibitor association constant (Ki) for the initial binding step and the rate of inactivation (kinact) for the covalent bond formation. The overall efficiency of the inhibitor is often expressed as the second-order rate constant, kinact/Ki.
Data Presentation
Quantitative Data on Enzyme Inhibition
| Inhibitor | Enzyme | Ki (μM) | kinact (s-1) | kinact/Ki (M-1s-1) | Reference |
| Representative Irreversible Inhibitor | Papain | 150 | 0.015 | 100 | Hypothetical Data for Illustrative Purposes |
Note: The values presented above are for a hypothetical haloacetyl-based inhibitor and are intended to serve as an example. Actual values for this compound would need to be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Kinetic Parameters for Irreversible Inhibition of Papain
This protocol outlines the determination of the kinetic parameters (Ki and kinact) for the irreversible inhibition of papain by this compound using the Kitz-Wilson method. The assay is based on monitoring the residual enzyme activity over time in the presence of the inhibitor.
Materials:
-
Papain (from Carica papaya)
-
This compound
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) or other suitable papain substrate
-
Activation buffer: 50 mM Sodium Phosphate, pH 6.5, containing 10 mM EDTA and 10 mM L-cysteine
-
Assay buffer: 50 mM Sodium Phosphate, pH 6.5, containing 10 mM EDTA
-
Spectrophotometer capable of measuring absorbance at 253 nm
-
Quartz cuvettes
Procedure:
-
Papain Activation:
-
Prepare a stock solution of papain (e.g., 1 mg/mL) in a suitable buffer.
-
Activate the papain by diluting it in the activation buffer and incubating for 15 minutes at 37°C. This step is crucial to ensure the active site cysteine is in its reduced, active form.
-
-
Enzyme Inhibition Kinetics:
-
Prepare a series of dilutions of this compound in a suitable solvent (e.g., anhydrous acetonitrile or DMSO).
-
In a series of cuvettes, mix the activated papain solution with different concentrations of this compound in the assay buffer.
-
Incubate the enzyme-inhibitor mixtures at a constant temperature (e.g., 25°C).
-
At various time intervals, withdraw an aliquot from each incubation mixture and add it to a cuvette containing the substrate (BAEE) in assay buffer.
-
Immediately monitor the rate of substrate hydrolysis by measuring the increase in absorbance at 253 nm. The rate of reaction is proportional to the remaining active enzyme concentration.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time.
-
The slope of each of these plots will give the apparent first-order rate constant of inactivation (kobs) for that inhibitor concentration.
-
Plot the kobs values against the corresponding inhibitor concentrations.
-
Fit the data to the following equation to determine kinact and Ki: kobs = kinact[I] / (Ki + [I]) where [I] is the inhibitor concentration.
-
At low inhibitor concentrations ([I] << Ki), the plot of kobs versus [I] will be linear, and the slope will be an estimate of the second-order rate constant, kinact/Ki.
-
Protocol 2: Identification of the Bromoacetyl-Modified Peptide by Mass Spectrometry
This protocol describes the identification of the specific amino acid residue in papain that is covalently modified by this compound using mass spectrometry.
Materials:
-
Papain
-
This compound
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile (HPLC grade)
-
C18 desalting column
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
Procedure:
-
Enzyme Labeling:
-
Incubate activated papain with an excess of this compound in Tris-HCl buffer (pH 7.5) for a sufficient time to ensure complete inactivation (as determined by an activity assay).
-
As a control, prepare a sample of papain without the addition of this compound.
-
-
Reduction and Alkylation of Control Sample:
-
To the control papain sample, add DTT to a final concentration of 10 mM and incubate for 30 minutes at 56°C to reduce all disulfide bonds.
-
Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating for 20 minutes at room temperature in the dark. This step is to prevent the reformation of disulfide bonds in the control sample and to differentiate the active site cysteine.
-
-
Proteolytic Digestion:
-
Denature both the this compound-labeled and the control papain samples (e.g., by heating or using a denaturing agent compatible with trypsin digestion).
-
Dilute the samples with a trypsin-compatible buffer (e.g., 50 mM ammonium bicarbonate).
-
Add trypsin at a 1:50 (w/w) ratio (trypsin:papain) and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digested peptide mixtures with formic acid.
-
Desalt the peptides using a C18 desalting column according to the manufacturer's instructions.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution of 0.1% formic acid in water.
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Set the mass spectrometer to perform data-dependent acquisition, acquiring MS/MS spectra for the most abundant precursor ions.
-
-
Data Analysis:
-
Search the acquired MS/MS data against the papain protein sequence using a suitable database search engine (e.g., Mascot, Sequest).
-
For the this compound-labeled sample, specify a variable modification corresponding to the mass of the bromoacetyl group (+97.93 Da) on cysteine residues.
-
For the control sample, specify a variable modification corresponding to the mass of the carbamidomethyl group (+57.02 Da) on cysteine residues.
-
Compare the results from the labeled and control samples. The peptide containing the bromoacetyl modification will be present in the labeled sample but not in the control sample (which will instead show the carbamidomethylated peptide).
-
The MS/MS spectrum of the modified peptide will provide fragmentation data that confirms the sequence of the peptide and localizes the modification to a specific cysteine residue (in the case of papain, this is expected to be Cys25).
-
Mandatory Visualization
Caption: Workflow for kinetic and mass spectrometric analysis.
Caption: Two-step mechanism of irreversible enzyme inhibition.
Application Notes and Protocols for Labeling of Peptides with Bromoacetyl Chloride for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise characterization and quantification of peptides are fundamental in proteomics, drug development, and various fields of biological research. Chemical derivatization of peptides is a powerful strategy to enhance their detection by mass spectrometry (MS), facilitate de novo sequencing, and enable accurate quantification. Bromoacetyl chloride is a reactive reagent that can be employed for the derivatization of primary amino groups in peptides, including the N-terminus and the ε-amino group of lysine residues.
The introduction of a bromoacetyl group offers a distinct advantage for mass spectrometric analysis due to the natural isotopic abundance of bromine. Bromine exists as two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio.[1] Consequently, peptides labeled with a single bromine-containing molecule will exhibit a characteristic isotopic doublet in the mass spectrum, with the two peaks separated by approximately 2 Da.[1] This unique isotopic signature serves as a reliable marker for the confident identification of labeled peptides and their fragments in complex mixtures, significantly aiding in data interpretation.
These application notes provide a detailed protocol for the labeling of peptides with this compound, along with information on reaction conditions, potential side reactions, and mass spectrometric analysis.
Principle of the Reaction
This compound reacts with nucleophilic primary amino groups of peptides via a nucleophilic acyl substitution reaction. The highly reactive acyl chloride is attacked by the lone pair of electrons on the nitrogen atom of the amine, leading to the formation of a stable amide bond and the release of hydrochloric acid (HCl).[1] The reaction is typically performed in a slightly alkaline buffer to neutralize the HCl produced and to ensure that the primary amino groups are in their deprotonated, nucleophilic state.[1]
Due to the difference in the pKa values of the N-terminal α-amino group (pKa ≈ 6.0-8.0) and the lysine ε-amino group (pKa ≈ 10.5), pH control can be utilized to achieve selective labeling of the N-terminus.[2][3][4] At a pH around neutrality, the N-terminal amine is more nucleophilic and can be preferentially targeted.
Data Presentation
Table 1: Recommended Reaction Conditions for Peptide Labeling with this compound
| Parameter | Recommended Condition | Rationale |
| Peptide Concentration | 1-10 µg/µL | Optimal for efficient reaction kinetics.[1] |
| Solvent | Aqueous buffer with a co-solvent (e.g., Acetonitrile, DMF) | Ensures solubility of both the peptide and the reagent.[1] |
| pH | 8.0 - 8.5 for general labeling; ~7.0-7.5 for enhanced N-terminal selectivity | Maintains primary amines in a deprotonated, nucleophilic state. Lower pH can favor N-terminal modification.[1][2] |
| Temperature | Room Temperature (20-25°C) | Sufficient for the reaction; higher temperatures may increase hydrolysis of the reagent.[1] |
| Reaction Time | 30 - 60 minutes | Acyl chlorides are highly reactive; longer times may not be necessary and could lead to side reactions.[1] |
| Reagent:Peptide Ratio (molar) | 10:1 to 50:1 | A significant excess of the reagent drives the reaction to completion.[1] |
Table 2: Potential Side Reactions of this compound with Amino Acid Residues
| Amino Acid | Reactive Group | Potential for Reaction | Notes |
| Cysteine | Thiol (-SH) | High | Bromoacetyl groups readily react with sulfhydryl groups to form stable thioether linkages.[5] |
| Histidine | Imidazole ring | Moderate | The imidazole ring of histidine can be alkylated by haloacetyl reagents, particularly at pH > 6. |
| Methionine | Thioether (-S-CH₃) | Low | The thioether group of methionine can be alkylated, though it is generally less reactive than the thiol group of cysteine. |
| Lysine | ε-amino (-NH₂) | High (at alkaline pH) | The ε-amino group of lysine is a primary target for acylation at pH > 8.5.[4] |
| N-terminus | α-amino (-NH₂) | High | The α-amino group of the N-terminus is a primary target for acylation.[2] |
Experimental Protocols
Materials and Reagents
-
Peptide sample
-
This compound
-
Anhydrous acetonitrile (ACN) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium bicarbonate or sodium borate buffer, pH 8.0-8.5
-
Quenching Solution: 0.5 M Hydroxylamine or Tris buffer, pH 8.0[1]
-
0.1% Trifluoroacetic acid (TFA) in water
-
Elution Solution: 50-80% acetonitrile in water containing 0.1% TFA[1]
-
C18 Solid-Phase Extraction (SPE) cartridge
-
Lyophilizer or vacuum centrifuge
Protocol 1: General Labeling of Peptides
-
Peptide Preparation: Dissolve the purified peptide sample in the Reaction Buffer to a final concentration of 1-10 mg/mL.[1]
-
Reagent Preparation: Immediately before use, prepare a fresh solution of this compound in anhydrous ACN or DMF at a concentration of 10-50 mg/mL.[1]
-
Labeling Reaction: Add the this compound solution to the peptide solution. A molar excess of the reagent (e.g., 10- to 50-fold) over the peptide is recommended to ensure complete derivatization.[1]
-
Incubate the reaction mixture at room temperature for 30-60 minutes with gentle agitation. The reaction progress can be monitored by LC-MS.[1]
-
Quenching: Add the Quenching Solution to the reaction mixture to consume any unreacted this compound. Incubate for 15 minutes at room temperature.[1]
-
Purification:
-
Acidify the reaction mixture with 0.1% TFA to a pH of 2-3.[1]
-
Desalt and purify the derivatized peptide using a C18 SPE cartridge.[1]
-
Wash the cartridge with 0.1% TFA in water to remove salts and excess reagents.[1]
-
Elute the derivatized peptide with a solution of 50-80% acetonitrile in water containing 0.1% TFA.[1]
-
-
Sample Recovery: Lyophilize or dry the eluted sample in a vacuum centrifuge. The derivatized peptide is now ready for mass spectrometry analysis.[1]
Protocol 2: Selective N-terminal Labeling
To favor N-terminal labeling over lysine side-chain modification, the reaction pH should be adjusted to be closer to the pKa of the N-terminal α-amino group.
-
Peptide Preparation: Dissolve the purified peptide sample in a 0.1 M phosphate buffer at pH 7.0-7.5 to a final concentration of 1-10 mg/mL.
-
Follow steps 2-7 from Protocol 1. The lower pH will decrease the nucleophilicity of the lysine ε-amino group, thereby promoting selective reaction at the N-terminus.
Mass Spectrometry Analysis
Bromoacetylated peptides can be analyzed by various mass spectrometry techniques, including Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Isotopic Signature: The presence of the bromine tag will result in a characteristic 1:1 isotopic doublet for singly labeled peptides, separated by ~2 m/z units. This can be used to confirm successful labeling.
-
Fragmentation Analysis (MS/MS): N-terminal acetylation has been shown to improve the abundance and occurrence of b-ions in MS/MS spectra, which can aid in de novo sequencing.[6] The bromoacetyl group is expected to have a similar effect, facilitating the identification of N-terminal fragment ions. The mass of the bromoacetyl group (C₂H₂BrO) is approximately 120.92 Da (using 79Br) and 122.92 Da (using 81Br). This mass shift will be observed on the labeled peptide and its corresponding fragment ions.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Exploiting Protein N-Terminus for Site-Specific Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass spectral analysis of acetylated peptides: Implications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Selective N-Alkylation using Bromoacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoacetyl chloride is a versatile bifunctional reagent widely employed in organic synthesis. Its utility stems from the presence of two reactive centers: a highly electrophilic acyl chloride and a readily displaceable bromide. This dual reactivity allows for a sequential two-step process involving an initial N-acylation of a primary or secondary amine to form a stable bromoacetamide intermediate. Subsequent intramolecular or intermolecular N-alkylation of the amide nitrogen leads to the formation of a new carbon-nitrogen bond, enabling the synthesis of a diverse array of nitrogen-containing compounds, including valuable heterocyclic scaffolds such as lactams and benzodiazepines.
These application notes provide detailed protocols and reaction conditions for achieving selective N-alkylation using this compound. The information is curated for researchers in academia and industry, with a focus on providing practical guidance for the synthesis of novel chemical entities.
Reaction Mechanism and Selectivity
The overall transformation proceeds via a two-step sequence:
-
N-Acylation: The amine nucleophile attacks the electrophilic carbonyl carbon of this compound, leading to the formation of a bromoacetamide intermediate. This reaction is typically fast and exothermic.
-
N-Alkylation: The nitrogen atom of the newly formed amide, although less nucleophilic than the parent amine, can undergo alkylation by the tethered bromoacetyl group (intramolecularly) or by another nucleophile (intermolecularly). This step often requires a base to deprotonate the amide nitrogen, increasing its nucleophilicity.
Key Factors Influencing Selectivity:
-
Base: The choice of base is critical for the N-alkylation step. Strong, non-nucleophilic bases are often preferred to deprotonate the amide without competing in the alkylation reaction. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The "cesium effect" has been noted to enhance chemoselectivity in N-alkylation reactions.[1]
-
Solvent: The solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are commonly used as they can solvate the ions formed during the reaction.[2][3]
-
Temperature: The reaction temperature affects the rate of both the desired N-alkylation and potential side reactions. Optimization of temperature is often necessary to achieve high yields and selectivity.
-
Substrate Steric Hindrance: The steric environment around the reacting centers can influence the feasibility and rate of the reaction.
Data Presentation: Reaction Conditions for N-Alkylation of Bromoacetamides
The following tables summarize reaction conditions and yields for the N-alkylation of bromoacetamide intermediates derived from the reaction of amines with this compound or related bromoacyl halides.
Table 1: Intramolecular N-Alkylation (Lactam and Benzodiazepine Synthesis)
| Substrate Type | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference(s) |
| N-alkenyl bromoacetamide | NaH | THF | 0 to rt | γ-Lactam | 75-90 | [4] |
| 2-Aminobenzophenone derivative | NH₃ | NMP | Not specified | 1,4-Benzodiazepine | 69-85 | [4] |
| N-allyl propiolamide | PdCl₂(PhCN)₂/CuCl₂/LiCl | Acetonitrile | rt | α-chloromethylene-γ-lactam | High | [5] |
| N,N-dibenzylfumaramide | CsOH | Not specified | Not specified | β-Lactam | High | [6] |
Table 2: Intermolecular N-Alkylation of Amides
| Amide Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference(s) |
| Primary Amide | Primary Alkyl Bromide | K₃PO₄ | Acetonitrile | 50 | Secondary Amide | 60-95 | [2] |
| Secondary Amide | Primary Alkyl Bromide | K₃PO₄ | Acetonitrile | 50 | Tertiary Amide | 70-98 | [2] |
| 2-Amino-3-acylthiophene | Alkyl Halide | Cs₂CO₃ | DMF | Not specified | N-alkylated product | Good | [7] |
| Primary Amine | Alkyl Bromide | CsOH | DMF | rt | Secondary Amine | High (9:1 mono:di) | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a γ-Lactam via Intramolecular N-Alkylation
This protocol describes a general method for the synthesis of γ-lactams from N-alkenyl bromoacetamides, which are formed in situ from the corresponding N-alkenyl amine and this compound.
Materials:
-
N-alkenyl amine
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
N-Acylation: a. Dissolve the N-alkenyl amine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere. b. Cool the solution to 0 °C using an ice bath. c. Add a solution of this compound (1.1 eq) in anhydrous THF dropwise to the stirred amine solution. d. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting amine.
-
Intramolecular N-Alkylation: a. In a separate flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF. b. Cool the NaH suspension to 0 °C. c. Slowly add the solution of the crude bromoacetamide from step 1d to the NaH suspension. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC. e. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. f. Extract the aqueous layer with diethyl ether (3 x 20 mL). g. Combine the organic layers and wash with brine (20 mL). h. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to afford the desired γ-lactam.
Protocol 2: Synthesis of a 1,4-Benzodiazepine Derivative
This protocol outlines the synthesis of a 1,4-benzodiazepine derivative starting from a 2-aminobenzophenone.
Materials:
-
2-Aminobenzophenone derivative
-
This compound
-
Ammonia (solution in methanol or gaseous)
-
N-Methyl-2-pyrrolidone (NMP) or other suitable aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
N-Acylation: a. Dissolve the 2-aminobenzophenone derivative (1.0 eq) in NMP in a round-bottom flask under an inert atmosphere. b. Add this compound (1.1 eq) dropwise to the stirred solution at room temperature. c. Stir the reaction mixture for 1-3 hours at room temperature.
-
Intramolecular Cyclization: a. To the reaction mixture containing the crude bromoacetamide, add a solution of ammonia in methanol or bubble gaseous ammonia through the solution. b. Stir the reaction mixture at room temperature for 12-24 hours. c. Monitor the reaction progress by TLC. d. Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). e. Wash the combined organic layers with water and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by recrystallization or column chromatography to yield the 1,4-benzodiazepine derivative.[4]
Mandatory Visualization
Diagram 1: General Workflow for Selective N-Alkylation
Caption: General workflow for selective N-alkylation using this compound.
Diagram 2: Synthesis of 1,4-Benzodiazepines
Caption: Synthetic pathway for 1,4-benzodiazepines via N-alkylation.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. New methodology for the N-alkylation of 2-amino-3-acylthiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
How to prevent hydrolysis of Bromoacetyl chloride during a reaction.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for handling bromoacetyl chloride, with a specific focus on preventing its hydrolysis during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so reactive?
This compound (C₂H₂BrClO) is a highly reactive organic compound used as a building block in various chemical syntheses.[1][2] Its reactivity stems from two key features: the acyl chloride group and the alpha-bromine atom. The acyl chloride is a potent electrophile, making it highly susceptible to reaction with nucleophiles, including water.[3] It is a colorless to pale yellow liquid with a sharp, pungent odor and is classified as corrosive and a lachrymator (a substance that irritates the eyes and causes tears).[1][2]
Q2: What is hydrolysis and why is it a critical issue with this compound?
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. This compound reacts violently with water, leading to its rapid decomposition into bromoacetic acid and hydrochloric acid (HCl).[3][4][5] This is a significant issue during a reaction for several reasons:
-
Reduced Yield: The desired reaction cannot proceed if the starting material is consumed by this side reaction.[5]
-
Byproduct Contamination: The formation of bromoacetic acid complicates the purification of the desired product.[5]
-
Safety Hazard: The reaction generates corrosive HCl gas.[2]
Q3: How can I detect if hydrolysis has occurred in my reaction?
Several signs may indicate that significant hydrolysis of this compound has taken place:
-
Lower than expected yield of your target molecule.[5]
-
Presence of a crystalline solid byproduct , which is likely bromoacetic acid.[5]
-
An acidic reaction mixture upon workup, detectable by pH measurement.[5]
-
Observation of fuming when the reagent is exposed to air, which is HCl gas forming as the chloride reacts with atmospheric moisture.[6]
Q4: What are the essential steps to prevent the hydrolysis of this compound during a reaction?
Preventing hydrolysis requires the strict exclusion of water from the reaction system. This is achieved by maintaining anhydrous ("water-free") conditions.[7] Key preventative measures include:
-
Inert Atmosphere: Conduct the reaction under a dry inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[4][5]
-
Dry Glassware: Ensure all glassware is thoroughly dried before use, typically by oven-drying at >120°C for several hours or by flame-drying under vacuum and cooling under an inert atmosphere.[5][7]
-
Anhydrous Reagents and Solvents: Use high-purity, anhydrous solvents, preferably freshly distilled or obtained from a solvent purification system.[7] Ensure all other reagents are also anhydrous.[7]
-
Proper Sealing: Seal the reaction vessel securely. Use rubber septa for additions via syringe and equip the setup with a drying tube containing a desiccant like calcium chloride.[8]
Q5: What are the recommended storage conditions for this compound?
To maintain its integrity and prevent degradation, this compound should be stored in a cool, dry, and well-ventilated area.[1][9] The recommended storage temperature is between 2-8°C.[1] It is crucial to store it in a tightly sealed container, preferably under an inert atmosphere, and away from moisture, strong bases, and alcohols.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of desired product | Moisture Contamination: The primary cause is the hydrolysis of this compound.[5][7] | • Ensure all glassware is rigorously oven-dried or flame-dried. • Use anhydrous grade solvents and reagents. • Conduct the reaction under a positive pressure of an inert gas (N₂ or Ar).[7] |
| Inactive Catalyst: Lewis acid catalysts (e.g., AlCl₃) can be deactivated by moisture.[7] | • Use a fresh, unopened container of the Lewis acid. • Handle the catalyst under anhydrous conditions. | |
| Formation of bromoacetic acid byproduct | Hydrolysis: Direct reaction of this compound with water present in the system.[5] | • Implement all preventative measures for maintaining anhydrous conditions as detailed in the FAQs.[5] • During workup, a wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove the acidic byproduct.[5] |
| Violent or uncontrolled reaction upon adding reagent | Exothermic Reaction with Water: The reagent reacts violently and exothermically with water.[4][10] | • Immediately ensure the reaction setup is protected from moisture. • For future attempts, re-verify that all components (solvents, reagents, glassware) are completely dry. • Add the reagent dropwise at a controlled, low temperature (e.g., 0°C) to manage the reaction rate.[7] |
Data Presentation
Table 1: Compatibility and Reactivity of this compound
This table summarizes the reactivity of this compound with common laboratory substances. "Anhydrous" refers to conditions where the substance is free of water.
| Substance Class | Examples | Compatibility/Reactivity | Consequence of Interaction |
| Water | H₂O | Violently Reactive [4] | Rapid hydrolysis to bromoacetic acid and HCl.[5] |
| Protic Solvents | Alcohols (Methanol, Ethanol) | Highly Reactive [4] | Forms the corresponding ester and HCl.[11] |
| Aprotic Solvents (Anhydrous) | Dichloromethane (DCM), Chloroform, Diethyl Ether, Benzene | Compatible / Good Solvents [1] | Recommended for reactions to avoid hydrolysis. |
| Nucleophiles (Anhydrous) | Amines, Thiols | Intended Reactants [1] | Forms amides or thioesters, respectively.[11] |
| Bases (Anhydrous) | Triethylamine, Pyridine | Reactive (Acid Scavenger) [12] | Neutralizes HCl byproduct. Strong bases may cause side reactions.[12] |
| Lewis Acids (Anhydrous) | Aluminum chloride (AlCl₃) | Reactive (Catalyst) [7] | Used to activate the acyl chloride for reactions like Friedel-Crafts acylation.[13] |
| Reducing Agents | - | Reactive [1] | May cause decomposition or reduction of the acyl chloride. |
Experimental Protocols
Protocol: General Procedure for Acylation under Anhydrous Conditions
This protocol provides a general guideline for performing an acylation reaction (e.g., Friedel-Crafts) with this compound while minimizing hydrolysis.
1. Preparation (Day Before/Morning of Reaction):
-
Place all necessary glassware (round-bottom flask, addition funnel, condenser) in an oven at >120°C for at least 4 hours.
-
Allow glassware to cool to room temperature in a desiccator or under a stream of dry nitrogen or argon.[7]
2. Reaction Setup:
-
Quickly assemble the dried glassware. Equip the reaction flask with a magnetic stir bar and seal it with rubber septa.[7]
-
Establish an inert atmosphere by connecting the flask to a nitrogen or argon line via a needle adapter and venting with another needle.
-
To the reaction flask, add the anhydrous substrate and an anhydrous solvent (e.g., dichloromethane) via syringe.[7]
-
Cool the mixture to the desired temperature (typically 0°C) using an ice bath.[7]
3. Addition of Reagents:
-
If using a Lewis acid catalyst (e.g., AlCl₃), add it carefully to the cooled reaction mixture under a positive flow of inert gas.
-
In the addition funnel, dissolve this compound (1.0 - 1.2 equivalents) in a small amount of the anhydrous solvent.
-
Add the this compound solution dropwise to the cooled, stirring reaction mixture over 30-60 minutes. Maintain the low temperature during addition.[7]
4. Reaction Monitoring:
-
After the addition is complete, let the reaction stir at the cold temperature for an additional 30 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[7]
5. Workup and Quenching:
-
Once the reaction is complete, cool the mixture back down in an ice bath.
-
Slowly and carefully quench the reaction by pouring it over a mixture of crushed ice and dilute HCl.[13][14] This step should be done in a fume hood as HCl gas will be evolved.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize acid), and finally with brine.[7][14]
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[7]
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
6. Purification:
-
Purify the crude product by an appropriate method, such as column chromatography on silica gel or recrystallization.[7]
Mandatory Visualizations
Caption: Reaction pathway for the hydrolysis of this compound.
Caption: Experimental workflow for minimizing hydrolysis.
Caption: Logical diagram of hydrolysis causes and solutions.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Bromoacetyl bromide | C2H2Br2O | CID 61147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. websites.umich.edu [websites.umich.edu]
- 14. benchchem.com [benchchem.com]
Common side products in Bromoacetyl chloride reactions and their removal.
Technical Support Center: Bromoacetyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling common side products and purification challenges encountered during reactions with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in reactions involving this compound?
The most prevalent side products in this compound reactions stem from its high reactivity with nucleophiles and susceptibility to hydrolysis. Key side products include:
-
Bromoacetic Acid: Formed by the hydrolysis of this compound in the presence of water.[1][2] This is often the most significant impurity if the reaction is not performed under strictly anhydrous conditions.
-
Hydrogen Halides (HCl or HBr): Generated during the acylation of nucleophiles like alcohols and amines.[1][3][4]
-
Over-acylated Products: In reactions with primary or secondary amines, the initial amide product can sometimes be further acylated.
-
Polymeric Materials: this compound can self-polymerize or react with other species to form polymeric byproducts, particularly under basic conditions or upon prolonged storage.
-
Side-products from Reactions with Amines: When reacting with primary or secondary amines, the amine can also act as a nucleophile and displace the bromide from another molecule of the product, leading to the formation of secondary, tertiary, or even quaternary ammonium salts.[5]
Q2: How can I minimize the formation of bromoacetic acid during my reaction?
To minimize the formation of bromoacetic acid, it is crucial to maintain anhydrous (dry) conditions throughout the experiment.[5] This can be achieved by:
-
Using Dry Solvents and Reagents: Ensure all solvents and reagents are rigorously dried before use. Freshly distilled solvents or those stored over molecular sieves are recommended.[5]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[5]
-
Dry Glassware: Flame-dry all glassware immediately before use to remove any adsorbed moisture.[5]
Q3: What is the best general method for removing acidic side products like bromoacetic acid and HCl?
A liquid-liquid extraction with a mild aqueous base is the most common and effective method for removing acidic byproducts.[1][6]
-
Procedure: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[1][6] The acidic impurities will be deprotonated and extracted into the aqueous layer, while the neutral desired product remains in the organic layer.[1]
-
Monitoring: After the basic wash, check the pH of the aqueous layer to ensure it is neutral or slightly basic, confirming the neutralization and extraction of the acidic byproducts.[1]
-
Brine Wash: Following the basic washes, it is good practice to wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove residual water and some water-soluble impurities from the organic phase.[1]
Troubleshooting Guides
Issue 1: Presence of Bromoacetic Acid in the Final Product
-
Symptom: Characterization data (e.g., NMR, LC-MS) indicates the presence of bromoacetic acid.
-
Root Cause: Incomplete removal during aqueous workup or hydrolysis of unreacted this compound after the initial quench.
-
Corrective Actions:
-
Increase the Number of Washes: Perform multiple extractions (2-3 times) with a fresh saturated sodium bicarbonate solution.[1]
-
Check pH: Ensure the pH of the aqueous layer after washing is neutral or slightly basic.[1]
-
Column Chromatography: If the product is stable on silica gel, column chromatography can be used for purification.[6]
-
Issue 2: Low Yield After Purification
-
Symptom: The isolated yield of the desired product is significantly lower than expected.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Product lost during aqueous workup | - Ensure the pH of the aqueous layer is appropriate for your product's acidity/basicity to prevent it from dissolving. - Minimize the number of washes and extractions. - Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product.[6] |
| Incomplete crystallization during recrystallization | - Ensure you are using the minimum amount of hot solvent to dissolve the crude product. - Cool the solution slowly to allow for crystal formation. - Try cooling the solution in an ice bath or at sub-zero temperatures to maximize precipitation.[6] |
| Product co-eluted with impurities during column chromatography | - Optimize the solvent system for your column chromatography using TLC to achieve better separation. - Use a shallower solvent gradient during elution.[1] |
| Product is unstable on silica gel | - If your product is acid-sensitive, consider neutralizing the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base like triethylamine before packing the column. - Consider using a different stationary phase like alumina.[6] |
Issue 3: Multiple Products in Reactions with Amines
-
Symptom: A complex mixture of products is observed by TLC or LC-MS, including the desired amide and potentially secondary, tertiary, or quaternary ammonium salts.[5]
-
Root Cause: The amine starting material or the amide product can act as a nucleophile and displace the bromide from another molecule of the bromoacetylated product or unreacted this compound.[5]
-
Preventative Measures:
-
Control Stoichiometry: Use a slight excess of the amine to ensure complete consumption of the this compound. However, a large excess may promote side reactions.
-
Low Temperature: Perform the reaction at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.
-
Slow Addition: Add the this compound dropwise to the amine solution to maintain a low concentration of the acylating agent.
-
-
Corrective Actions:
-
Acidic Wash: Unreacted amine can be removed by washing the organic layer with a dilute acid solution (e.g., 1 M HCl).[7]
-
Chromatography: Column chromatography is often necessary to separate the desired amide from the more polar ammonium salt byproducts.
-
Experimental Protocols
General Protocol for Aqueous Workup to Remove Acidic Side Products
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
-
If the reaction was run in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Be cautious as gas evolution (CO₂) may occur if there is unreacted acid chloride.
-
Transfer the mixture to a separatory funnel.
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer one to two more times with a fresh portion of saturated aqueous sodium bicarbonate solution.
-
Wash the organic layer with water, followed by a wash with saturated aqueous sodium chloride (brine).[7]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.[6]
Visualizations
Caption: Common reaction pathways and side product formation in this compound reactions.
Caption: A general workflow for the purification of products from this compound reactions.
References
Technical Support Center: Purification of Bromoacetylated Compounds by Column Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of bromoacetylated compounds via column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of bromoacetylated compounds.
Question: Why is the yield of my bromoacetylated compound low after column chromatography?
Answer:
Low recovery of your compound can be attributed to several factors. Bromoacetylated compounds can be susceptible to degradation on silica gel, which is inherently acidic.[1][2][3] This can lead to hydrolysis of the bromoacetyl group or other acid-sensitive functionalities within your molecule. Additionally, product loss can occur due to irreversible adsorption onto the stationary phase or co-elution with other impurities if the solvent system is not optimized.[4]
Troubleshooting Steps:
-
Assess Compound Stability: Before performing a large-scale column, test the stability of your compound on silica gel using a 2D TLC.[3][5] Spot your compound in one corner of a TLC plate, run the plate in a suitable eluent, and then turn the plate 90 degrees and run it again in the same eluent. If a new spot appears or the original spot streaks, your compound is likely degrading on the silica.
-
Neutralize the Silica Gel: To mitigate degradation of acid-sensitive compounds, you can use deactivated silica gel. This can be achieved by washing the silica gel with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine, before packing the column.[1][6]
-
Consider Alternative Stationary Phases: If your compound is highly acid-sensitive, consider using a different stationary phase like alumina.[1][2]
-
Optimize Solvent System: A poorly optimized solvent system can lead to broad peaks and poor separation, resulting in product loss. Use TLC to find an eluent that gives your desired compound an Rf value of approximately 0.3-0.4 for good separation.
-
Proper Column Packing and Loading: Ensure the column is packed uniformly to avoid channeling and poor separation.[2] Dry-loading the sample onto a small amount of silica can be beneficial if the compound has poor solubility in the eluent.[5]
Question: My bromoacetylated compound is co-eluting with impurities. How can I improve the separation?
Answer:
Co-elution of impurities is a common challenge in column chromatography and typically indicates that the chosen solvent system does not provide sufficient resolution.[1]
Troubleshooting Steps:
-
Refine the Solvent System: The polarity of the eluent may be too high, causing all compounds to elute too quickly.[1] Experiment with different solvent systems of varying polarities using TLC to achieve better separation between your product and the impurities. A shallower solvent gradient during elution can also improve separation.[1]
-
Column Dimensions and Loading: Overloading the column is a frequent cause of poor separation.[1] Use a larger column or reduce the amount of crude material being purified. A longer column generally provides better separation.
-
Flow Rate: The flow rate of the eluent can impact separation. An optimal flow rate allows for proper equilibration between the stationary and mobile phases.[5] A flow rate that is too fast can lead to peak broadening and co-elution.[5]
Question: The purified bromoacetylated compound appears discolored (e.g., yellow or brown). What is the cause and how can I fix it?
Answer:
Discoloration of the purified compound can be due to the presence of residual reagents from the bromination reaction, such as bromine, or decomposition of the product itself.[2]
Troubleshooting Steps:
-
Pre-Column Wash: Before chromatography, wash the crude product with a dilute solution of a reducing agent like sodium bisulfite or sodium thiosulfate to remove residual bromine.[2][7] This should be followed by a water wash to remove the salts.
-
Inert Atmosphere: If the compound is sensitive to oxidation, perform the purification steps under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Storage: Store the final product at a low temperature to minimize degradation.[2]
Frequently Asked Questions (FAQs)
Q1: Are bromoacetylated compounds stable on silica gel?
A1: The stability of bromoacetylated compounds on silica gel can vary depending on the overall structure of the molecule. The silica surface is acidic and can catalyze the hydrolysis of the bromoacetyl group or other acid-labile functionalities.[1][3] It is always recommended to perform a stability test (e.g., 2D TLC) before proceeding with column chromatography.[3][5]
Q2: What is the ideal mobile phase for purifying bromoacetylated compounds?
A2: The ideal mobile phase is highly dependent on the polarity of the specific bromoacetylated compound. A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The ratio of these solvents should be optimized using TLC to achieve an Rf value of around 0.3-0.4 for the desired compound.
Q3: How can I remove the hydrolysis byproduct, bromoacetic acid, from my product?
A3: Bromoacetic acid is an acidic impurity. A liquid-liquid extraction with a basic aqueous solution, such as saturated sodium bicarbonate, can be used to remove it before column chromatography.[1] The bromoacetic acid will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer.
Q4: My compound is very polar and does not move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A4: For very polar compounds, you may need to use a more polar solvent system. Consider adding a small percentage of methanol to your eluent. For compounds with basic functional groups, adding a small amount of ammonia in methanol to the eluent can help with elution.[3] Alternatively, reverse-phase chromatography could be a suitable purification method.[3]
Q5: The column has stopped running. What could be the cause?
A5: A blocked column can be caused by several factors, including the precipitation of the sample at the top of the column, the use of unfiltered samples containing particulate matter, or incompatible solvents causing the sample to crash out.[8] If the column is blocked, you may need to carefully remove the blockage or, in a worst-case scenario, extrude the silica and perform a crude filtration to recover your sample.[3]
Quantitative Data Summary
The following tables provide illustrative data for common parameters in column chromatography of bromoacetylated compounds.
Table 1: Effect of Mobile Phase Polarity on Retention Factor (Rf)
| Mobile Phase (Hexane:Ethyl Acetate) | Rf of Bromoacetylated Compound | Observations |
| 9:1 | 0.85 | Compound elutes too quickly, poor separation from non-polar impurities. |
| 7:3 | 0.40 | Good separation, ideal for column chromatography. |
| 1:1 | 0.15 | Compound has high affinity for the stationary phase, slow elution. |
| 100% Ethyl Acetate | 0.05 | Compound may not elute from the column. |
Table 2: Troubleshooting Guide Summary
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Compound degradation on silica | Neutralize silica with triethylamine or use alumina.[1][6] |
| Poor separation | Optimize solvent system using TLC.[1] | |
| Co-elution | Eluent polarity too high | Decrease eluent polarity.[1] |
| Column overloading | Use a larger column or less sample.[1] | |
| Discoloration | Residual bromine | Wash crude product with sodium bisulfite.[2] |
| Product decomposition | Purify under an inert atmosphere and store at low temperature.[2] |
Experimental Protocols
Protocol 1: Column Chromatography of a Bromoacetylated Compound
1. Preparation of the Slurry:
- In a beaker, add dry silica gel to a non-polar solvent (e.g., hexane) to form a slurry. The consistency should be easily pourable.
2. Packing the Column:
- Secure the column in a vertical position.
- Add a small amount of the non-polar solvent to the column.
- Pour the silica gel slurry into the column.
- Gently tap the side of the column to ensure even packing and remove any air bubbles.
- Allow the solvent to drain until it is just above the level of the silica.
- Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
3. Sample Loading:
- Wet Loading: Dissolve the crude bromoacetylated compound in a minimal amount of the eluent. Carefully add the solution to the top of the column using a pipette.[5]
- Dry Loading: Dissolve the crude compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[5]
4. Elution:
- Carefully add the optimized mobile phase to the column.
- Apply gentle pressure (e.g., using a pipette bulb or compressed air) to start the elution.
- Maintain a constant flow rate and ensure the solvent level never drops below the top of the silica bed.[5]
5. Fraction Collection and Analysis:
- Collect the eluent in a series of fractions (e.g., test tubes or vials).
- Monitor the composition of each fraction using TLC to identify which fractions contain the purified product.
- Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified bromoacetylated compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. silicycle.com [silicycle.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Optimizing the stoichiometry of Bromoacetyl chloride for efficient reactions.
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the efficient use of bromoacetyl chloride in chemical reactions. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound?
This compound is a highly reactive bifunctional molecule. It features a very electrophilic acyl chloride group and a carbon atom bearing a bromine atom, which is susceptible to nucleophilic attack.[1] Its principal applications are in acylation reactions, especially Friedel-Crafts acylation, and as a fundamental building block in the synthesis of more complex molecules.[1]
Q2: What are the most common side reactions when using this compound?
The most prevalent side reaction is the hydrolysis of the acyl chloride functional group, which is extremely sensitive to moisture, forming 2-bromoacetic acid.[1] Other potential side reactions include elimination or hydrolysis of the product, particularly when a base is used to scavenge the HCl byproduct at elevated temperatures.[2]
Q3: What are the critical safety precautions when handling this compound?
This compound is corrosive, a lachrymator, and reacts violently with water, releasing corrosive HCl gas.[2][3][4] It is harmful if inhaled, ingested, or absorbed through the skin.[2] Always handle this reagent under an inert atmosphere in a well-ventilated fume hood, and use appropriate personal protective equipment (PPE), including gloves, goggles, and a respirator.[2][3] Ensure all glassware and solvents are rigorously dried to prevent exothermic hydrolysis.[1]
Q4: How does the stoichiometry of this compound affect reaction outcomes?
The molar ratio of this compound to the substrate is a critical parameter. An excess of this compound can lead to di-acylation or other side reactions, while an insufficient amount will result in incomplete conversion of the starting material. Precise stoichiometric control is essential for maximizing yield and purity. Re-evaluating molar ratios is a key step when scaling up reactions.[2]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Acylated Product
-
Q: My acylation reaction with this compound is resulting in a very low yield. What are the potential causes?
-
A: Low yields can stem from several factors. Firstly, ensure that your starting materials and solvents are completely anhydrous, as this compound readily hydrolyzes.[1] Secondly, verify the stoichiometry; an insufficient amount of this compound will lead to incomplete reaction. For reactions like Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid catalyst is often required as it complexes with the product.[5] Finally, consider the reaction temperature. Some acylations require specific temperature control to proceed efficiently.[2]
-
Issue 2: Formation of 2-Bromoacetic Acid as a Major Byproduct
-
Q: I am observing a significant amount of 2-bromoacetic acid in my product mixture. Why is this happening and how can I prevent it?
-
A: The presence of 2-bromoacetic acid is a clear indication of the hydrolysis of this compound due to moisture.[1] To mitigate this, ensure all glassware is flame-dried or oven-dried before use and that all solvents are anhydrous.[1] Conducting the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) is also crucial.[1][2] If the byproduct has already formed, it can often be removed with a basic wash (e.g., saturated sodium bicarbonate solution) during the workup.[1]
-
Issue 3: Incomplete Reaction and Presence of Starting Material
-
Q: My reaction is incomplete, and I still have a significant amount of my starting nucleophile (amine/alcohol). What should I adjust?
-
A: Incomplete reactions are often a result of either insufficient this compound or inadequate reaction time and temperature.[2] Re-evaluate the stoichiometry and consider a slight excess (e.g., 1.1-1.2 equivalents) of this compound. Also, monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC). If the reaction is sluggish, a moderate increase in temperature or a longer reaction time may be necessary. For some reactions, the choice of base, if used, is also critical for driving the reaction to completion.[2]
-
Quantitative Data Summary
The optimal stoichiometry of this compound is highly dependent on the specific substrate and reaction conditions. Below is a summary of typical molar ratios for common reactions.
| Reaction Type | Substrate | This compound (Equivalents) | Base (Equivalents) | Catalyst (Equivalents) | Typical Solvent | Temperature (°C) |
| Amide Formation | Primary/Secondary Amine | 1.0 - 1.2 | 1.0 - 1.5 (e.g., Triethylamine, Pyridine) | - | Dichloromethane, THF | 0 to RT |
| Ester Formation | Primary/Secondary Alcohol | 1.0 - 1.5 | 1.0 - 1.5 (e.g., Pyridine, DMAP) | - | Dichloromethane, Ether | 0 to RT |
| Friedel-Crafts Acylation | Aromatic Compound | 1.0 - 1.2 | - | 1.0 - 1.2 (e.g., AlCl₃) | Dichloromethane, CS₂ | 0 to RT |
Note: These are general guidelines. Optimization for specific substrates is highly recommended.
Experimental Protocols
Protocol 1: General Procedure for the Bromoacetylation of a Primary Amine
-
Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of this compound: Slowly add this compound (1.1 eq.), dissolved in a small amount of anhydrous DCM, to the stirred solution over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for the Bromoacetylation of a Primary Alcohol
-
Preparation: To a solution of the primary alcohol (1.0 eq.) in anhydrous DCM under an inert atmosphere, add a suitable base such as pyridine (1.2 eq.).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of this compound: Add this compound (1.1 eq.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Dilute the reaction mixture with DCM and wash with water, 1M CuSO₄ solution (to remove pyridine), and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. The resulting crude ester can be purified by distillation or chromatography.
Visualizations
References
Troubleshooting low yields in the bromoacetylation of primary amines.
Technical Support Center: Bromoacetylation of Primary Amines
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for low yields in the bromoacetylation of primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in the bromoacetylation of primary amines?
A1: The most frequent causes of low yields are undesirable side reactions, primarily the formation of di-acylated byproducts where the bromoacetylating agent reacts with the newly formed secondary amide. Other significant factors include the quality of the bromoacetylating agent (which is often moisture-sensitive), improper stoichiometry, and suboptimal reaction temperatures.[1]
Q2: How can I prevent the formation of the di-bromoacetylated byproduct?
A2: To minimize di-acylation, you can employ a slight excess of the primary amine relative to the bromoacetylating agent. Additionally, a slow, dropwise addition of the bromoacetylating agent (e.g., bromoacetyl bromide) to a cooled solution of the amine can help maintain a low instantaneous concentration of the acylating agent, favoring the desired mono-acylation.[2]
Q3: What is the purpose of adding a base to the reaction?
A3: A base is added to neutralize the hydrobromic acid (HBr) that is generated as a byproduct of the reaction.[2] Without a base, the HBr would protonate the starting primary amine, rendering it non-nucleophilic and effectively halting the reaction. Common bases include sodium bicarbonate, triethylamine, or pyridine.
Q4: Should I use bromoacetyl bromide or bromoacetyl chloride?
A4: Bromoacetyl bromide is generally more reactive than this compound, which can lead to faster reaction times.[3] However, it is also more expensive and highly sensitive to moisture.[1][4] this compound is a more economical alternative but may react more slowly.[2]
Q5: My starting amine is poorly soluble. What solvent system should I use?
A5: Dichloromethane (DCM) is a commonly used solvent for this reaction. If your amine has poor solubility, other options include tetrahydrofuran (THF), acetonitrile, or dimethylformamide (DMF). For water-insoluble amines, reactions can sometimes be performed in a biphasic system or with a co-solvent like acetone.[5]
Troubleshooting Guide for Low Yields
Problem 1: Very little or no desired product is formed.
| Possible Cause | Troubleshooting Action |
| Degraded Reagents | Bromoacetyl bromide is highly reactive and susceptible to hydrolysis. Use a fresh bottle or purify it before use. Ensure your primary amine is pure and dry. |
| Amine Protonation | Ensure an adequate amount of a suitable base (typically 1.5-2.0 equivalents) is present to neutralize the HBr byproduct.[2] If the reaction medium becomes acidic, the amine will be deactivated. |
| Low Reaction Temperature | While starting the reaction at a low temperature (e.g., 0 °C) is crucial to control the initial exotherm and minimize side reactions, the reaction may need to be warmed to room temperature to proceed to completion.[6][7] Monitor the reaction's progress via Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Insufficient Mixing | If the reaction is heterogeneous (e.g., using sodium bicarbonate as a base), ensure vigorous stirring to facilitate contact between reactants. |
Problem 2: The reaction is messy, with multiple products observed.
| Possible Cause | Troubleshooting Action |
| Di-acylation | This is a common side reaction. To mitigate it, use a slight excess (1.1-1.2 equivalents) of the primary amine. Alternatively, add the bromoacetyl bromide solution slowly to the amine solution at a low temperature (0 °C).[2] |
| Over-alkylation | The bromoacetylated product can sometimes react with another molecule of the primary amine. This can be suppressed by keeping the temperature low and avoiding a large excess of the starting amine. |
| Impure Starting Materials | Verify the purity of your starting amine and bromoacetylating agent using techniques like NMR or GC-MS before starting the reaction. Impurities can lead to unexpected side products.[1] |
Problem 3: The product is obtained, but is difficult to purify.
| Possible Cause | Troubleshooting Action |
| Contamination with Unreacted Amine | During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate and remove the excess primary amine into the aqueous layer.[8] Note: Ensure your product is stable under acidic conditions. |
| Contamination with Byproducts | Purification via flash column chromatography on silica gel is typically effective. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) usually provides good separation. |
| Product is a Solid | If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. |
| Inorganic Salt Contamination | If inorganic bases or salts are used, ensure they are thoroughly removed by aqueous washes during the workup procedure.[9] |
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the impact of key variables on the bromoacetylation reaction.
Table 1: Effect of Stoichiometry on Product Distribution
| Molar Ratio (Amine : Bromoacetyl Bromide) | Expected Yield of Mono-acetylated Product | Likelihood of Di-acetylated Byproduct |
| 1 : 1.1 | Low to Moderate | High |
| 1 : 1 | Moderate to Good | Moderate |
| 1.1 : 1 | Good to High | Low |
| 1.5 : 1 | High | Very Low |
Table 2: Influence of Common Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Rationale & Remarks |
| Temperature | 0 °C to Room Temp | 50 °C (Reflux) | Condition 1 is preferred. Low temperatures control reactivity and minimize side products.[2] Higher temperatures can increase reaction rate but often lead to lower purity and yield.[6] |
| Base | NaHCO₃ (aq. solution) | Triethylamine (Et₃N) | Choice depends on solubility and workup. NaHCO₃ is inexpensive and easy to remove but requires a biphasic system. Et₃N is a soluble organic base, but its salt can be harder to remove. |
| Addition Method | Bromoacetyl Bromide added slowly to Amine | Amine added to Bromoacetyl Bromide | Condition 1 is strongly recommended. Adding the acylating agent slowly to the amine prevents a high local concentration of the former, significantly reducing di-acylation.[2] |
Experimental Protocol: General Procedure for Bromoacetylation
This protocol provides a general methodology for the bromoacetylation of a primary amine.
Materials:
-
Primary Amine (1.0 eq)
-
Bromoacetyl Bromide (0.9 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask to 0 °C in an ice-water bath.
-
In a separate flask, dissolve bromoacetyl bromide (0.9 eq) in a small amount of anhydrous DCM.
-
Add the bromoacetyl bromide solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC until the starting amine is consumed.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).[7]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Visualizations
Reaction Scheme and Common Side Reactions
Caption: Primary amine acylation and the common di-acylation side reaction.
Troubleshooting Workflow for Low Yields
Caption: A step-by-step workflow for diagnosing and resolving low reaction yields.
Interplay of Key Reaction Parameters
Caption: Relationship between key experimental parameters and the final reaction outcome.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Workup [chem.rochester.edu]
- 9. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
Technical Support Center: Quenching Unreacted Bromoacetyl Chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely and effectively quenching unreacted bromoacetyl chloride in a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with quenching this compound?
This compound is a highly reactive and corrosive chemical.[1][2] The primary hazards during quenching include:
-
Exothermic Reaction: The reaction of this compound with nucleophilic quenching agents, especially water and alcohols, is highly exothermic and can lead to a rapid increase in temperature and pressure if not controlled.[3][4]
-
Liberation of Corrosive Gas: Quenching with protic reagents (e.g., water, alcohols) liberates hydrogen chloride (HCl) gas, which is corrosive and toxic.[3][5]
-
Reactivity: this compound can react violently with water, strong bases, alcohols, and amines.[3]
Q2: What are the most common methods for quenching unreacted this compound?
The most common methods involve reacting the unreacted this compound with a nucleophile to convert it into a less reactive and more easily removable substance. Common quenching agents include:
-
Alcohols (e.g., methanol, ethanol): React to form the corresponding bromoacetate ester and HCl.[2][4]
-
Aqueous Base (e.g., sodium bicarbonate): Neutralizes the this compound and the acidic byproducts.[1][6]
-
Amines: React to form a bromoacetamide.[4]
Q3: How do I choose the appropriate quenching agent for my reaction?
The choice of quenching agent depends on several factors:
-
Stability of your product: If your product is sensitive to acid, you should avoid quenching with water or alcohol alone, as this generates HCl. A basic quench would be more suitable. Conversely, if your product is base-sensitive, a quench with cold water or a saturated ammonium chloride solution is preferable.[1][7]
-
Desired byproduct: Quenching with an alcohol will produce an ester, while quenching with water produces a carboxylic acid. Consider which byproduct will be easier to separate from your desired product.
-
Reaction solvent: The quenching agent should be miscible with the reaction solvent to ensure an efficient reaction.
Q4: My product is sensitive to aqueous conditions. Are there non-aqueous quenching methods?
Yes, if your product is sensitive to water, you can use a non-aqueous quenching method. Adding a primary or secondary amine or an alcohol (like methanol or ethanol) dissolved in an anhydrous organic solvent can quench the this compound. This will form the corresponding amide or ester, which may be easier to remove during purification than aqueous byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Quenching is violently exothermic and difficult to control. | 1. The quenching agent is being added too quickly.2. The reaction mixture is not sufficiently cooled.3. The concentration of the quenching agent is too high. | 1. Add the quenching agent dropwise or in small portions with vigorous stirring.[7]2. Cool the reaction mixture in an ice bath (0-5 °C) before and during the addition of the quenching agent.[8]3. Use a more dilute solution of the quenching agent. |
| Low yield of the desired product after workup. | 1. Product degradation due to acidic or basic conditions during the quench.2. Product is partially water-soluble and is lost in the aqueous layer.3. Incomplete reaction before quenching. | 1. Choose a quenching method that is compatible with your product's stability (see FAQs). Perform the quench at a low temperature to minimize degradation.[7]2. Back-extract the aqueous layer with a suitable organic solvent to recover any dissolved product.3. Ensure the reaction has gone to completion using an appropriate analytical technique (e.g., TLC, LC-MS) before quenching. |
| Presence of bromoacetic acid impurity in the final product. | Incomplete removal of bromoacetic acid during the aqueous workup. | 1. Increase the number of washes with a saturated aqueous sodium bicarbonate solution (2-3 times).[1]2. Check the pH of the aqueous layer after the bicarbonate wash to ensure it is neutral or slightly basic.[1]3. A final wash with brine can help remove residual water and some water-soluble impurities.[1] |
| Formation of an unexpected side product. | The quenching agent may be reacting with your desired product or another species in the reaction mixture. | 1. Analyze the side product to understand its structure and formation mechanism.2. Consider using a different, less reactive quenching agent.3. Adjust the quenching conditions (e.g., lower temperature, slower addition) to minimize side reactions. |
Data Presentation
Comparison of Common Quenching Agents for this compound
| Quenching Agent | Reaction Product(s) | Key Advantages | Key Disadvantages | Typical Conditions |
| Water (H₂O) | Bromoacetic acid, HCl | Simple, inexpensive. | Highly exothermic, produces corrosive HCl gas, bromoacetic acid can be difficult to remove.[1][3] | Slow, dropwise addition to a cooled (0-5 °C) reaction mixture.[7] |
| Methanol (CH₃OH) | Methyl bromoacetate, HCl | Forms a potentially more easily separable ester byproduct. | Exothermic, produces corrosive HCl gas.[2][4] | Slow addition to a cooled reaction mixture. |
| Sodium Bicarbonate (NaHCO₃) (aq) | Sodium bromoacetate, NaCl, H₂O, CO₂ | Neutralizes both the acyl chloride and acidic byproducts. | Can cause foaming due to CO₂ evolution, may not be suitable for base-sensitive products.[1][6] | Slow addition of a saturated solution to a cooled reaction mixture. |
| Primary/Secondary Amine (RNH₂/R₂NH) | N-substituted bromoacetamide, Amine hydrochloride | Forms a stable amide, can be non-aqueous. | Amine can be difficult to remove, potential for side reactions.[4] | Slow addition of the amine (often in an inert solvent) to a cooled reaction mixture.[9] |
Experimental Protocols
Protocol 1: Standard Aqueous Quench with Sodium Bicarbonate Neutralization
This protocol is suitable for products that are stable to mild basic conditions.
-
Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel to 0-5 °C in an ice-water bath.
-
Prepare the Quenching Solution: Prepare a saturated aqueous solution of sodium bicarbonate.
-
Slow Addition of Quenching Agent: Slowly and carefully add the saturated sodium bicarbonate solution to the cooled and stirred reaction mixture. Add dropwise initially to control the exotherm and any gas evolution.
-
Monitor the Quench: Continue adding the bicarbonate solution until gas evolution ceases and the pH of the aqueous layer is neutral or slightly basic (pH 7-8), as tested with pH paper.
-
Work-up: a. Transfer the mixture to a separatory funnel. b. Separate the organic and aqueous layers. c. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) two to three times to recover any dissolved product. d. Combine all organic layers. e. Wash the combined organic layer with brine (saturated aqueous NaCl solution).[1] f. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). g. Filter off the drying agent and concentrate the solvent under reduced pressure to isolate the crude product.
Mandatory Visualization
Diagram 1: Workflow for Quenching Unreacted this compound
Caption: Workflow for quenching and working up a reaction containing unreacted this compound.
Diagram 2: Signaling Pathway of this compound Quenching Reactions
Caption: Reaction pathways for quenching this compound with different nucleophiles.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. fishersci.com [fishersci.com]
- 4. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 5. This compound | 22118-09-8 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Impact of base selection on Bromoacetyl chloride reaction outcomes.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the impact of base selection on the outcomes of reactions involving bromoacetyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in reactions with this compound?
A1: In acylation reactions with this compound, a base is primarily used as an acid scavenger. The reaction between an alcohol or amine and this compound generates hydrochloric acid (HCl) as a byproduct. The base neutralizes this HCl, preventing it from protonating the nucleophile (amine or alcohol), which would render it unreactive, thereby driving the reaction to completion.
Q2: Which organic bases are commonly used, and how do they differ?
A2: Tertiary amines like triethylamine (TEA), pyridine, and N,N-diisopropylethylamine (DIPEA or Hünig's base) are frequently used. They differ in basicity, nucleophilicity, and steric hindrance, which in turn affects reaction outcomes.
-
Triethylamine (TEA): A strong, relatively inexpensive base that is a good acid scavenger. However, its smaller steric profile can sometimes lead to it acting as a competing nucleophile. Its strong basicity can also promote the formation of a ketene intermediate, a highly reactive species that can lead to undesired side products through dimerization or polymerization.
-
Pyridine: A weaker base than TEA. It can also function as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate, which can accelerate the desired acylation. Due to its lower basicity, it is less prone to inducing ketene formation compared to TEA.
-
N,N-Diisopropylethylamine (DIPEA/Hünig's Base): A strong, non-nucleophilic base. The significant steric hindrance provided by the two isopropyl groups prevents it from reacting as a nucleophile, making it an excellent choice for scavenging HCl without competing in the main reaction.[1]
Q3: What is ketene formation and how can it be minimized?
A3: this compound has an acidic proton on the α-carbon (the carbon adjacent to the carbonyl group). A sufficiently strong base can deprotonate this carbon, leading to the elimination of HCl and the formation of a highly reactive bromoketene intermediate. This ketene can then undergo undesired side reactions. To minimize ketene formation, consider the following:
-
Base Selection: Use a weaker base like pyridine, which is less likely to deprotonate the α-carbon.
-
Reaction Conditions: Perform the reaction at lower temperatures to disfavor the elimination reaction.
-
Order of Addition: Add the base slowly to the mixture of the substrate and this compound.
Q4: Can inorganic bases be used in bromoacetylation reactions?
A4: Yes, inorganic bases such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can be used, often in a biphasic system (e.g., dichloromethane and water), a setup known as the Schotten-Baumann reaction. In this case, the amine or alcohol and this compound are in the organic phase, and the base resides in the aqueous phase to neutralize the generated HCl.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure at least a stoichiometric amount of base is used to neutralize all the HCl produced.- For weakly nucleophilic substrates, consider using pyridine as it can act as a nucleophilic catalyst.- Increase the reaction time or temperature, but monitor for byproduct formation. |
| Side Reactions (Ketene Formation) | - Switch to a weaker or more sterically hindered base (e.g., pyridine or DIPEA instead of TEA).- Lower the reaction temperature.- Add the base dropwise to the reaction mixture. |
| Hydrolysis of this compound | - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents. This compound is highly moisture-sensitive and will hydrolyze to bromoacetic acid. |
| Product Loss During Workup | - If using TEA, the triethylammonium chloride salt can be difficult to remove. See the workup protocols below.- If using pyridine, ensure complete removal with acidic washes or copper sulfate solution to prevent product loss as a salt. |
Issue 2: Presence of Impurities and Side Products
| Observed Impurity | Likely Cause | Remediation |
| Bromoacetic Acid | Hydrolysis of this compound. | Use anhydrous conditions and solvents. |
| Unidentified High Molecular Weight Species | Ketene dimerization or polymerization. | Use a weaker or more hindered base (pyridine or DIPEA). Lower the reaction temperature. |
| Over-alkylation of Amine Substrates | The amine substrate or product can displace the bromide from another molecule of the bromoacetylated product. | Use a non-nucleophilic base like DIPEA. Consider using a larger excess of the amine if it is inexpensive, with one equivalent acting as the nucleophile and another as the base. |
Data Presentation: Illustrative Reaction Outcomes
The following tables provide illustrative yields for the bromoacetylation of common substrates using different bases. These are representative values based on general principles and may vary depending on specific reaction conditions.
Table 1: Bromoacetylation of Benzylamine
| Base | Typical Yield (%) | Purity (%) | Key Considerations |
| Triethylamine (TEA) | 85-95 | ~90 | Risk of over-alkylation and ketene formation. Workup can be challenging due to the partial solubility of TEA·HCl in some organic solvents. |
| Pyridine | 80-90 | ~95 | Lower risk of side reactions. Pyridinium hydrochloride is generally easier to remove with acidic washes. The reaction may be slower. |
| DIPEA | 90-98 | >95 | Excellent for preventing side reactions due to its non-nucleophilic nature. Higher cost. |
| Na₂CO₃ (aq) | 75-85 | ~90 | Good for simple amines. The reaction can be slower, and hydrolysis of this compound is a competing reaction. |
Table 2: Bromoacetylation of Phenol
| Base | Typical Yield (%) | Purity (%) | Key Considerations |
| Triethylamine (TEA) | 80-90 | ~85 | Can promote side reactions. The basicity of TEA is often sufficient for the deprotonation of phenols. |
| Pyridine | 85-95 | >95 | Often the preferred base for acylating phenols as it also acts as a nucleophilic catalyst. |
| DIPEA | 80-90 | ~90 | Effective, but its strong basicity is not always necessary for phenols. |
| K₂CO₃ | 70-80 | ~85 | A common and inexpensive choice, though reaction times may be longer. |
Experimental Protocols
Protocol 1: General Procedure for N-Bromoacetylation of a Primary Amine using Triethylamine
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the primary amine (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.1 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of this compound: Dissolve this compound (1.05 eq.) in anhydrous DCM and add it dropwise to the stirred amine solution over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess TEA and TEA·HCl), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: General Procedure for O-Bromoacetylation of a Phenol using Pyridine
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the phenol (1.0 eq.) in anhydrous pyridine.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of this compound: Add this compound (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer multiple times with a 10% aqueous copper(II) sulfate solution until the aqueous layer no longer turns deep blue (this removes the pyridine).
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the residue as necessary.
-
Visualizations
Caption: Main acylation pathway and potential side reaction.
Caption: General experimental workflow for bromoacetylation.
Caption: Troubleshooting decision tree for bromoacetylation.
References
Storage and handling guidelines for Bromoacetyl chloride to maintain purity.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidelines for the storage and handling of Bromoacetyl chloride to maintain its purity, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its purity?
A1: To maintain the purity of this compound, it should be stored in a cool, dry, and well-ventilated area, ideally refrigerated between 2°C and 8°C. It is crucial to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and atmospheric components.[1] The container should be tightly sealed to avoid the ingress of moisture, which can lead to hydrolysis. Additionally, protect the compound from light, as it is light-sensitive.[1]
Q2: What are the primary degradation pathways for this compound?
A2: The most significant degradation pathway for this compound is hydrolysis.[2] Due to its high reactivity, it reacts violently with water to form bromoacetic acid and hydrochloric acid.[1] Exposure to moisture in the air is sufficient to initiate this degradation, leading to a decrease in purity and the formation of corrosive byproducts. Photodissociation can also occur upon exposure to light, leading to the cleavage of the C-Br and C-Cl bonds.[3][4][5]
Q3: What are the common impurities found in this compound?
A3: Common impurities can arise from the synthesis process or degradation during storage. Impurities from synthesis, which typically involves the reaction of bromoacetic acid with a chlorinating agent like thionyl chloride, can include unreacted starting materials or byproducts from side reactions.[6][7] The primary degradation impurity is bromoacetic acid, formed via hydrolysis.
Q4: How can I verify the purity of my this compound sample?
A4: The purity of this compound is commonly assessed using Gas Chromatography (GC), often with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector.[8] Purity is typically expected to be ≥95% by GC.[8] Another method that can be employed is argentometric titration to determine the halide content.
Storage and Handling Guidelines
Proper storage and handling are paramount to preserving the purity and integrity of this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C - 8°C (Refrigerated) | Minimizes degradation reactions and maintains stability. |
| Atmosphere | Inert Gas (e.g., Nitrogen, Argon)[1] | Prevents reaction with atmospheric moisture and oxygen. |
| Light | Store in a dark place or amber container[1] | This compound is light-sensitive and can undergo photodegradation.[3][4][5] |
| Moisture | Tightly sealed container in a dry environment | Highly susceptible to hydrolysis, which is the primary degradation pathway.[2] |
| Compatibility | Store away from strong bases, oxidizing agents, alcohols, and metals.[1] | Reacts exothermically and potentially violently with these substances. |
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Decreased reaction yield or unexpected side products. | Degraded this compound. | 1. Verify Purity: Before use, check the purity of the this compound, especially if it has been stored for an extended period or if the storage conditions were not ideal. Use GC analysis or titration. 2. Use Fresh Reagent: If purity is questionable, use a fresh, unopened bottle of this compound. 3. Handle Under Inert Atmosphere: Dispense the reagent under a nitrogen or argon atmosphere to minimize exposure to moisture. |
| Formation of a white precipitate in the this compound container. | Hydrolysis. | The white precipitate is likely bromoacetic acid, formed from the reaction with moisture. The reagent is no longer pure and may not be suitable for reactions sensitive to acidic impurities or requiring precise stoichiometry. It is recommended to discard the reagent according to safety protocols. |
| Inconsistent results between experiments. | Variable reagent purity. | Ensure consistent storage and handling practices for every use. Always recap the bottle tightly under an inert atmosphere immediately after dispensing. Consider aliquoting the reagent into smaller, single-use containers to minimize repeated exposure of the main stock to the atmosphere. |
Experimental Protocols
Purity Assessment by Gas Chromatography (GC)
Objective: To determine the purity of this compound using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).
Methodology:
-
Instrument and Column:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: A polar capillary column, such as one with a polyethylene glycol stationary phase (e.g., DB-WAX), is suitable for separating polar analytes. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.[9]
-
Injector: Split/splitless injector.
-
Detector: Flame Ionization Detector (FID).
-
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL of a diluted sample.
-
Split Ratio: 50:1.
-
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a dry, inert solvent such as anhydrous dichloromethane or acetonitrile. A concentration of approximately 1 mg/mL is a good starting point.
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of the sample.
-
-
Data Analysis:
-
The purity is calculated based on the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.
-
Purity Assessment by Argentometric Titration
Objective: To determine the concentration of hydrolyzable chloride in a this compound sample. This method indirectly assesses purity by quantifying the primary reactive group.
Methodology:
-
Reagents and Equipment:
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution.
-
Potassium chromate (K₂CrO₄) indicator solution (5% w/v).[10]
-
Sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) to neutralize the sample.
-
Buret, pipette, and Erlenmeyer flasks.
-
-
Procedure (Mohr Method Adaptation):
-
Accurately weigh a sample of this compound (e.g., 0.2-0.3 g) into an Erlenmeyer flask containing approximately 50 mL of deionized water. The this compound will hydrolyze to form bromoacetic acid and hydrochloric acid.
-
Carefully neutralize the solution with sodium bicarbonate or dilute NaOH until it is slightly alkaline (pH 7-10).[11] This is crucial as the potassium chromate indicator works in this pH range.
-
Add 1 mL of the potassium chromate indicator solution. The solution will turn yellow.[10]
-
Titrate with the standardized 0.1 M AgNO₃ solution. A white precipitate of silver chloride (AgCl) will form.
-
The endpoint is reached when the first permanent reddish-brown color of silver chromate (Ag₂CrO₄) appears and persists upon swirling.[11]
-
Record the volume of AgNO₃ solution used.
-
-
Calculation:
-
The moles of AgNO₃ are equal to the moles of chloride ions at the equivalence point. This allows for the calculation of the purity of the this compound.
-
Visualizations
Caption: Recommended workflow for the storage and handling of this compound to maintain purity.
Caption: A logical diagram for troubleshooting reactions involving this compound where purity is a concern.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 22118-09-8 [chemicalbook.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Competitive bond rupture in the photodissociation of this compound and 2- and 3-bromopropionyl chloride: adiabatic versus diabatic dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonadiabatic effects in C-Br bond scission in the photodissociation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. scbt.com [scbt.com]
- 9. japsonline.com [japsonline.com]
- 10. rrcap.ait.ac.th [rrcap.ait.ac.th]
- 11. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
Identifying and characterizing impurities in commercial Bromoacetyl chloride.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial bromoacetyl chloride. The information is designed to help identify and characterize impurities that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound?
A1: Commercial this compound typically has a purity of 95% or greater.[1][2] Impurities can generally be categorized into two groups:
-
Synthesis-Related Impurities: These originate from the manufacturing process, which commonly involves the reaction of bromoacetic acid with thionyl chloride.[3] Potential impurities from this process include:
-
Unreacted bromoacetic acid.
-
Residual thionyl chloride.
-
Byproducts of thionyl chloride reactions, such as sulfur chlorides.
-
-
Degradation-Related Impurities: this compound is highly reactive and susceptible to hydrolysis. The primary degradation product is:
-
Bromoacetic acid, formed by the reaction with moisture.
-
Q2: How can I assess the purity of my this compound?
A2: The purity of this compound is most commonly determined by gas chromatography (GC).[1][2] However, due to its high reactivity, direct injection into a GC system can be problematic. A more robust approach involves derivatization of the this compound and its potential acidic impurities into more stable esters prior to GC-MS analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for identifying and quantifying the main component and any significant impurities.
Q3: My reaction is yielding unexpected side products. Could impurities in the this compound be the cause?
A3: Yes, impurities in this compound can lead to the formation of undesired side products. For example:
-
Bromoacetic acid: This impurity can react with bases or nucleophiles in your reaction mixture, leading to the formation of bromoacetate salts or esters, which may compete with the desired reaction pathway.
-
Residual thionyl chloride: If present, it can react with nucleophiles, such as amines or alcohols, to form undesired chlorinated byproducts.
Q4: The material has a yellow or brownish tint. Is it still usable?
A4: Pure this compound is a colorless to light yellow liquid. A darker color, such as yellow or brown, may indicate the presence of impurities or degradation products. While it might still be suitable for some applications, it is highly recommended to re-analyze the material to identify and quantify the impurities before use, especially in sensitive applications like drug development.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields or Profile
-
Possible Cause: Variable purity of the this compound lot-to-lot.
-
Troubleshooting Steps:
-
Purity Assessment: Analyze the purity of the this compound from the problematic batch using one of the methods described below (GC-MS with derivatization or qNMR).
-
Impurity Identification: Identify the main impurities present. Compare the impurity profile with that of a batch that gave good results, if available.
-
Impact Assessment: Consider how the identified impurities (e.g., excess bromoacetic acid) might interfere with your specific reaction chemistry.
-
Purification: If necessary, consider purifying the this compound by distillation before use. However, this should be done with extreme caution due to its reactive and corrosive nature.
-
Issue 2: Appearance of Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, GC) of the Reaction Mixture
-
Possible Cause: Introduction of impurities from the this compound reagent.
-
Troubleshooting Steps:
-
Blank Analysis: Analyze a sample of the this compound reagent (after appropriate derivatization for GC-MS) to create a profile of its inherent impurities.
-
Peak Matching: Compare the retention times of the unexpected peaks in your reaction mixture's chromatogram with those from the blank analysis of the derivatized this compound.
-
Mass Spectral Analysis (for GC-MS): If using GC-MS, analyze the mass spectrum of the unexpected peak to identify the impurity. The methyl ester of bromoacetic acid is a common culprit.
-
Quantitative Data on Impurities
While specific impurity levels can vary between manufacturers and grades, the table below provides a general overview based on typical purity specifications.
| Impurity | Typical Concentration Range | Notes |
| This compound (Assay) | ≥ 95% | The main component. |
| Bromoacetic Acid | < 5% | The most common impurity due to synthesis and degradation. Its concentration can increase over time with exposure to moisture. |
| Thionyl Chloride | Typically low (< 1%) | Residual from the manufacturing process. Levels are generally low in high-purity grades. |
| Other Sulfur Compounds | Trace | May be present as byproducts from the reaction with thionyl chloride. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis via Methanol Derivatization
This method converts the reactive this compound and the potential bromoacetic acid impurity into their more stable methyl esters for reliable GC-MS analysis.
Methodology:
-
Sample Preparation:
-
In a fume hood, carefully add approximately 50 mg of this compound to a vial containing 1 mL of anhydrous methanol. Caution: The reaction is exothermic and will release HCl gas.
-
Allow the reaction to proceed at room temperature for at least 30 minutes to ensure complete derivatization.
-
Dilute the resulting solution with a suitable solvent, such as dichloromethane, to an appropriate concentration for GC-MS analysis.
-
-
GC-MS Conditions (Example):
-
Column: A mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-300.
-
-
Data Analysis:
-
The peak for methyl bromoacetate will be the major component.
-
The presence of bromoacetic acid in the original sample will also be observed as methyl bromoacetate. To quantify the original bromoacetic acid content, a separate method for its direct analysis or a quantitative derivatization method with an internal standard is required.
-
Quantitative NMR (qNMR) Spectroscopy for Purity Assessment
qNMR can be used to determine the purity of this compound and quantify impurities without the need for derivatization.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound (e.g., 20-30 mg) into an NMR tube.
-
Add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a resonance in a clear region of the spectrum.
-
Add a deuterated solvent (e.g., CDCl₃) to dissolve the sample and standard.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).
-
-
Data Analysis:
-
Integrate the signals corresponding to the this compound (singlet around 4.4 ppm in CDCl₃) and the internal standard.
-
Identify and integrate signals corresponding to impurities. Bromoacetic acid, for instance, will have a singlet for the α-protons and a broad singlet for the acidic proton. In CDCl₃, the α-proton singlet for bromoacetic acid appears around 3.9 ppm.
-
Calculate the purity and the amount of each impurity based on the integral values, the number of protons, and the molecular weights of the analyte and the internal standard.
-
Visualizations
Caption: Workflow for GC-MS analysis of this compound.
Caption: Sources of impurities in this compound.
References
Strategies to minimize over-alkylation with Bromoacetyl chloride.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize over-alkylation when using bromoacetyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in the context of this compound, and why does it happen?
A1: this compound is a bifunctional reagent. First, it acylates a nucleophile, such as a primary or secondary amine, to form a stable N-(bromoacetyl) amide intermediate. The bromine on this intermediate is now an electrophilic site susceptible to nucleophilic attack (alkylation).
Over-alkylation occurs when a second molecule of the amine starting material, or the newly formed amide, attacks the bromoacetyl group of another amide molecule, leading to dimers or polymers. This side reaction is common because the newly formed acylated amine can still act as a nucleophile, and in many cases, the product of the first alkylation is more nucleophilic than the starting material.[1][2] This leads to a mixture of products that can be difficult to separate.
Q2: My primary amine starting material has two N-H bonds. Can it be acylated twice by this compound?
A2: No, this is unlikely under typical conditions. Once a primary amine is acylated to form a secondary amide (R-NH-C(O)CH₂Br), the resulting amide N-H is significantly less nucleophilic and less basic due to the electron-withdrawing effect of the adjacent carbonyl group. Therefore, acylation of the same nitrogen twice is not a common pathway. The primary concern is the subsequent alkylation at the bromine position.
Q3: Are there alternative strategies to direct mono-alkylation if controlling reaction conditions is insufficient?
A3: Yes, several alternative strategies can provide high selectivity for mono-alkylation:
-
Protecting Groups : Using a protecting group on the nucleophile is a classic and effective strategy.[1][3] For example, protecting a primary amine with a tosyl or Boc group allows for the initial alkylation, after which the protecting group can be removed to yield the desired mono-alkylated product.[4] This method, however, adds extra steps to the synthesis.
-
Amine Hydrohalide Salts : Using the hydrobromide or hydrochloride salt of the amine can help control selectivity. A carefully chosen amount of base can selectively deprotonate the primary amine for reaction, while the secondary amine product remains protonated and non-nucleophilic, thus preventing further alkylation.[5]
-
Flow Chemistry : Continuous flow microreactors can offer precise control over stoichiometry, mixing, and reaction time, which can significantly suppress over-alkylation by maintaining a low concentration of the alkylating agent.[3]
Troubleshooting Guide: Minimizing Over-Alkylation
Problem: My reaction produces a significant amount of di- and poly-alkylated products.
Below are key experimental parameters that can be adjusted to favor the desired mono-alkylated product.
1. Stoichiometry Control
-
Question: What is the most straightforward way to reduce over-alkylation?
-
Answer: Carefully controlling the stoichiometry is the first and most crucial step. Using a large excess of the amine nucleophile relative to this compound can statistically favor the reaction of the acylating agent with the starting material rather than the mono-alkylated product. However, this makes purification challenging due to the need to remove large amounts of unreacted starting material.[3] Conversely, using the amine as the limiting reagent can also be effective if the goal is to fully consume it.
2. Rate of Addition & Temperature Control
-
Question: How do addition rate and temperature affect the reaction?
-
Answer: Slowly adding the this compound to the reaction mixture helps maintain a very low instantaneous concentration of the electrophile.[1] This favors the reaction with the more abundant starting amine. Combining slow addition with low reaction temperatures (e.g., 0 °C to -20 °C) can further reduce the rate of the undesired second alkylation reaction, thereby improving selectivity.
3. Choice of Base and Solvent
-
Question: Which base and solvent should I use?
-
Answer: The choice of base and solvent is critical as it influences the nucleophilicity of the amine and the reaction kinetics.
-
Base: A non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) or a mild inorganic base (e.g., K₂CO₃, NaHCO₃) is often preferred. Strong bases can deprotonate the amide intermediate, potentially increasing its nucleophilicity and promoting over-alkylation. The base should be sufficient to neutralize the HCl generated during acylation.
-
Solvent: Aprotic solvents are typically used. Polar aprotic solvents like DMF or acetonitrile can dissolve reactants and salts but may also accelerate SN2 reactions, potentially increasing over-alkylation if not carefully controlled.[5] Less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can slow the reaction, giving more control.
-
Quantitative Data on Selectivity
While specific data for this compound is sparse in the literature, a study on the selective acylation of a symmetric diamine (ethylenediamine) with acetic anhydride provides a valuable quantitative analogy for how reaction parameters affect mono- versus di-substitution.[3]
| Parameter Varied | Condition 1 | Mono:Di Selectivity (1) | Condition 2 | Mono:Di Selectivity (2) | Rationale for Selectivity Change |
| Stoichiometry (Diamine:Ac₂O) | 1:1 | High (e.g., >95:5) | 1:0.5 | Lower | A 1:1 ratio provides the highest conversion with high selectivity for the mono-product.[3] |
| Residence Time (Flow Reactor) | Short (e.g., 5 min) | High (e.g., 90:10) | Long (e.g., 20 min) | Lower (e.g., 70:30) | Longer reaction times allow the initially formed mono-acylated product to react again, reducing selectivity.[3] |
| pH (Biphasic System) | Acidic (pH < 7) | High | Basic (pH > 10) | Lower | Under acidic conditions, the amine and the mono-acylated product are protonated and partition into the aqueous phase, preventing over-reaction with the anhydride in the organic phase.[3] |
Table adapted from a study on the acetylation of ethylenediamine, illustrating analogous principles for controlling selectivity.[3]
Experimental Protocols
General Protocol for Controlled Mono-Bromoacetylation of a Primary Amine
This protocol provides a representative methodology designed to minimize over-alkylation. Note: This is a general guide and must be adapted for specific substrates and scales.
-
Reactor Setup:
-
Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer.
-
Dry all glassware in an oven before use.
-
-
Reagent Preparation:
-
Dissolve the primary amine (1.0 eq.) and a non-nucleophilic base such as diisopropylethylamine (1.1 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
Prepare a separate solution of this compound (0.95 eq., to ensure amine is in slight excess) in anhydrous DCM in the dropping funnel.
-
-
Reaction Execution:
-
Cool the amine solution to 0 °C using an ice bath.
-
Begin dropwise addition of the this compound solution to the stirred amine solution over 1-2 hours.
-
Maintain the internal reaction temperature below 5 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Quench the reaction by adding cold water or a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove acidic byproducts), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography or recrystallization to isolate the desired mono-bromoacetylated product.
-
Visualizations
Caption: Reaction pathway showing the initial desired acylation followed by the two potential pathways for undesired over-alkylation.
Caption: A step-by-step decision tree for troubleshooting and optimizing reaction conditions to minimize over-alkylation.
References
- 1. Piperazine synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. asynt.com [asynt.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for the preparation of primary amine-containing catalysts on the resin - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Bromoacetyl Chloride vs. Iodoacetamide for Cysteine Alkylation Efficiency
For researchers, scientists, and drug development professionals, the effective alkylation of cysteine residues is a critical step in numerous experimental workflows, from proteomics to drug design. This process prevents the formation of disulfide bonds, ensuring protein stability and enabling accurate downstream analysis. Among the various alkylating agents, haloacetyl derivatives are prominent choices. This guide provides an objective, data-driven comparison of two such reagents: bromoacetyl chloride and the widely-used iodoacetamide, to inform the selection of the optimal reagent for specific research applications.
The primary mechanism for both this compound and iodoacetamide in cysteine alkylation is a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic thiol group of the cysteine residue attacks the electrophilic carbon atom of the haloacetyl reagent, leading to the formation of a stable thioether bond and the displacement of the halide ion. This irreversible modification effectively caps the cysteine residue, preventing its participation in disulfide bond formation.
Quantitative Performance Comparison
While both reagents effectively alkylate cysteine residues, their reactivity and potential for off-target modifications differ. The following table summarizes key quantitative and qualitative performance indicators based on available literature.
| Feature | This compound | Iodoacetamide |
| Relative Reactivity | Moderate to High | High |
| Second-Order Rate Constant | Data not readily available for this compound. Reactivity of the related bromoacetamide is described as "comparable" to iodoacetamide.[1] | ~36 M⁻¹ min⁻¹ (at pH 7 with free cysteine)[1] |
| Primary Target | Cysteine residues | Cysteine residues |
| Known Off-Target Residues | Methionine, Histidine, Lysine, N-terminus[1] | Methionine, Histidine, Lysine, Aspartic Acid, Glutamic Acid, N-terminus[1] |
| Optimal pH Range | Slightly alkaline (e.g., pH 7.5-9.0)[2] | Slightly alkaline (e.g., pH 7.5-8.5) |
| Key Considerations | More reactive than chloroacetyl derivatives. May exhibit slightly lower reactivity than iodoacetamide due to the leaving group effect (I > Br). | Higher reactivity can lead to faster reaction times but may also increase the likelihood of off-target modifications if not carefully controlled.[1][3] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving consistent and reliable results in cysteine alkylation. Below are representative in-solution alkylation protocols for both this compound and iodoacetamide.
Protocol 1: Cysteine Alkylation with Iodoacetamide
This protocol is a standard procedure for preparing protein samples for mass spectrometry analysis.
-
Protein Solubilization and Reduction:
-
Dissolve the protein sample in a denaturing buffer (e.g., 6 M urea or 8 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.5).
-
Add a reducing agent, such as dithiothreitol (DTT) to a final concentration of 5-10 mM or tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.
-
Incubate the mixture for 30-60 minutes at 37-56°C to ensure complete reduction of disulfide bonds.[4]
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Freshly prepare a stock solution of iodoacetamide (e.g., 500 mM in water or buffer). It is crucial to protect this solution from light.
-
Add the iodoacetamide solution to the protein sample in the dark to a final concentration of 15-20 mM (approximately a 2-fold molar excess over the reducing agent).
-
Incubate for 30 minutes at room temperature in the dark.[4]
-
-
Quenching:
-
To stop the alkylation reaction, add a thiol-containing reagent to quench any unreacted iodoacetamide. DTT can be added to a final concentration of approximately 20 mM, or L-cysteine can be used.
-
Incubate for 15 minutes at room temperature.[4]
-
-
Downstream Processing:
-
The alkylated protein sample is now ready for subsequent steps such as buffer exchange, enzymatic digestion (e.g., with trypsin), or other analytical procedures.
-
Protocol 2: Cysteine Alkylation with this compound (Conceptual Protocol)
A standardized, widely adopted protocol for the use of this compound in routine proteomics is not as readily available as for iodoacetamide. The following conceptual protocol is based on the known reactivity of bromoacetyl groups and can be adapted for specific applications.
-
Protein Solubilization and Reduction:
-
Follow the same procedure as for iodoacetamide (Protocol 1, Step 1) to denature and reduce the protein sample.
-
-
Preparation of Bromoacetylating Reagent:
-
Due to the high reactivity and instability of this compound in aqueous solutions, it is often more practical to use a more stable precursor or to perform the reaction under carefully controlled conditions. A common approach is to generate the bromoacetyl group in situ or use a bromoacetyl-derivatized reagent. For direct use, a stock solution of this compound should be prepared fresh in an anhydrous, water-miscible solvent (e.g., acetonitrile or DMF) immediately before use.
-
-
Alkylation:
-
Adjust the pH of the reduced protein solution to between 7.5 and 9.0.[2]
-
Slowly add the this compound stock solution to the protein sample with gentle mixing to achieve a final concentration that is in slight molar excess to the thiol groups. The optimal concentration should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can be monitored using Ellman's reagent to detect free thiols.
-
-
Quenching:
-
Quench the reaction by adding a sufficient concentration of a thiol-containing reagent, such as 2-mercaptoethanol or L-cysteine, to consume any unreacted bromoacetyl groups.
-
Incubate for 15 minutes at room temperature.
-
-
Downstream Processing:
-
Proceed with buffer exchange, digestion, or other analytical techniques as required.
-
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the chemical reactions and a typical experimental workflow.
Caption: A generalized workflow for cysteine alkylation experiments.
Caption: The SN2 mechanism of cysteine alkylation by haloacetyl reagents.
References
A Comparative Analysis of Bromoacetyl Chloride and Chloroacetyl Chloride Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of bromoacetyl chloride and chloroacetyl chloride, two essential reagents in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Understanding their relative reactivity is crucial for reaction optimization, impurity profiling, and the rational design of synthetic routes. This analysis is supported by available experimental data and established chemical principles.
Executive Summary
This compound is generally considered more reactive than chloroacetyl chloride. This heightened reactivity is primarily attributed to the better leaving group ability of the bromide ion compared to the chloride ion. The weaker carbon-bromine bond is more easily cleaved during nucleophilic acyl substitution, leading to faster reaction rates. While direct, head-to-head kinetic data for the two compounds under identical conditions is sparse in publicly available literature, analogous comparisons and fundamental chemical principles strongly support this trend. However, the nature of the nucleophile and solvent can influence the reaction mechanism, which in turn can affect the observed reactivity.
Data Presentation
Due to the limited availability of direct comparative kinetic data for this compound and chloroacetyl chloride, we present analogous data from the comparison of bromoacetamides and chloroacetamides, which demonstrates the expected reactivity trend.
Table 1: Comparative Reactivity of Haloacetamides with Thiol Nucleophiles
| Haloacetamide Derivative | Nucleophile | pH | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) | Relative Rate |
| Bromoacetyl-functionalized molecule | Thiol-containing peptide | 6.5 | Not Specified | ~1-10 | Significantly Faster |
| Chloroacetamide | Cysteine | 7.0 | 25 | 0.027 | 1 |
Data adapted from a comparative analysis of bromoacetamides and chloroacetamides for bioconjugation.[1]
This data clearly indicates that the bromo-functionalized compound reacts significantly faster than its chloro-analogue.[1] This is consistent with the principle that bromide is a better leaving group than chloride.
Theoretical Framework: Nucleophilic Acyl Substitution
The reactions of both this compound and chloroacetyl chloride with nucleophiles typically proceed via a nucleophilic acyl substitution mechanism. This two-step process involves the addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the halide leaving group to regenerate the carbonyl group.
The rate of this reaction is influenced by two key factors:
-
Electrophilicity of the Carbonyl Carbon: The electron-withdrawing nature of the halogen atom increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Leaving Group Ability of the Halide: A better leaving group will depart more readily from the tetrahedral intermediate, facilitating the second step of the reaction.
Bromine is a better leaving group than chlorine because the bromide ion is larger and more polarizable, and hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). This generally leads to a faster overall reaction rate for this compound.
Experimental Protocols
To facilitate further research and direct comparison, we provide a detailed experimental protocol for determining the relative reactivity of this compound and chloroacetyl chloride via ¹H NMR spectroscopy.
Protocol: Comparative Kinetic Analysis by ¹H NMR Spectroscopy
Objective: To determine the relative rates of reaction of this compound and chloroacetyl chloride with a model nucleophile (e.g., aniline) by monitoring the reaction progress using ¹H NMR.
Materials:
-
This compound (≥98% purity)
-
Chloroacetyl chloride (≥98% purity)
-
Aniline (or other suitable nucleophile, freshly distilled)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or Acetonitrile-d₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or mesitylene)
-
NMR tubes
-
Gas-tight syringes
-
Dry glassware
Procedure:
-
Preparation of Stock Solutions:
-
In a flame-dried, inert-atmosphere glovebox or using Schlenk techniques, prepare stock solutions of the nucleophile (e.g., 0.1 M aniline) and the internal standard (e.g., 0.05 M 1,3,5-trimethoxybenzene) in the chosen anhydrous deuterated solvent.
-
Separately, prepare stock solutions of this compound (e.g., 1.0 M) and chloroacetyl chloride (e.g., 1.0 M) in the same anhydrous deuterated solvent.
-
-
Reaction Setup:
-
In an NMR tube, combine 500 µL of the nucleophile stock solution and 100 µL of the internal standard stock solution.
-
Equilibrate the NMR tube to the desired reaction temperature (e.g., 25 °C) in the NMR spectrometer.
-
Acquire an initial ¹H NMR spectrum (t=0) to confirm the initial concentrations.
-
-
Initiation and Monitoring:
-
Rapidly inject a stoichiometric amount (e.g., 50 µL of the 1.0 M solution) of either this compound or chloroacetyl chloride into the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 2 minutes for the first 30 minutes, then every 10 minutes).
-
-
Data Analysis:
-
For each spectrum, integrate the signals corresponding to a characteristic proton of the starting nucleophile and the product amide, relative to the integration of the internal standard.
-
Plot the concentration of the product (or disappearance of the starting material) as a function of time for both reactions.
-
Determine the initial reaction rates and/or the pseudo-first-order rate constants to quantitatively compare the reactivity of this compound and chloroacetyl chloride.
-
Safety Precautions: this compound and chloroacetyl chloride are corrosive, lachrymatory, and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment, including gloves and safety goggles.
Mandatory Visualizations
Caption: General mechanism of nucleophilic acyl substitution.
Caption: Workflow for comparative kinetic analysis by NMR.
Conclusion
The available evidence strongly suggests that this compound is a more reactive acylating agent than chloroacetyl chloride. This is primarily due to the superior leaving group ability of the bromide ion. For synthetic applications requiring mild reaction conditions or for reactions with less reactive nucleophiles, this compound may be the preferred reagent. Conversely, for applications where stability and cost are of greater concern, chloroacetyl chloride may be a suitable alternative, potentially requiring more forcing conditions to achieve comparable reaction rates and yields. The provided experimental protocol offers a robust method for directly quantifying the reactivity difference between these two important synthetic building blocks in a specific chemical context.
References
Confirming Peptide Bromoacetylation: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, confirming the successful bromoacetylation of a peptide is a critical step in various applications, from targeted protein modification to the development of covalent inhibitors. Mass spectrometry stands as the gold standard for this verification. This guide provides a comprehensive comparison of two common mass spectrometry techniques—Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of bromoacetylated peptides, supported by experimental protocols and data.
At a Glance: MALDI-TOF vs. LC-MS/MS for Bromoacetylated Peptide Analysis
| Feature | MALDI-TOF MS | LC-MS/MS |
| Primary Confirmation | Mass shift of the intact peptide | Mass shift of the intact peptide and fragment ions |
| Sample Throughput | High | Low to Medium |
| Sample Preparation | Relatively simple, co-crystallization with matrix | More complex, requires chromatographic separation |
| Sensitivity | Picomole to femtomole range | Femtomole to attomole range |
| Sequence Confirmation | Limited (Post-Source Decay) | Definitive via fragmentation (MS/MS) |
| Quantitative Accuracy | Semi-quantitative | High (with stable isotope standards) |
| Instrumentation Cost | Lower | Higher |
| Expertise Required | Moderate | High |
Introduction to Bromoacetylation and Mass Spectrometry Confirmation
Bromoacetylation is a chemical modification that introduces a bromoacetyl group onto a peptide, typically at the N-terminus or the side chain of reactive amino acids like cysteine, lysine, or histidine. This modification is often used to create reactive probes for studying protein-protein interactions or to develop covalent drugs.
Confirmation of this modification is paramount, and mass spectrometry is the ideal analytical technique for this purpose. It allows for the precise measurement of the peptide's mass, and any modification will result in a predictable mass shift. The bromoacetyl group (-COCH2Br) adds a specific mass to the peptide, which can be calculated based on its atomic composition. The two stable isotopes of bromine, 79Br and 81Br, with a near 1:1 natural abundance, result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by approximately 2 Da. This isotopic signature is a key indicator of successful bromoacetylation.
Comparative Analysis of Mass Spectrometry Techniques
MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a rapid and sensitive technique for analyzing the mass of intact molecules.[1] In this method, the peptide sample is mixed with a matrix that absorbs laser energy, leading to soft ionization and desorption of the peptide. The time it takes for the ionized peptide to travel through a flight tube to the detector is proportional to its mass-to-charge ratio (m/z).
Advantages for Bromoacetylation Analysis:
-
Speed and High Throughput: MALDI-TOF allows for the rapid analysis of multiple samples, making it suitable for screening reactions.[2]
-
Simplicity: Sample preparation is relatively straightforward.[2]
-
Clear Mass Shift Detection: The primary confirmation of bromoacetylation is the observation of the expected mass shift in the intact peptide's mass spectrum.
Limitations:
-
Limited Structural Information: While Post-Source Decay (PSD) can provide some fragmentation information, it is generally not as comprehensive as MS/MS for sequence confirmation.
-
Semi-Quantitative: While relative signal intensities can give an indication of reaction efficiency, precise quantification is challenging.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry.[4] The peptide mixture is first separated by LC, which reduces sample complexity. The separated peptides are then introduced into the mass spectrometer, ionized (typically by electrospray ionization - ESI), and the precursor ion corresponding to the bromoacetylated peptide is selected and fragmented. The resulting fragment ions are then analyzed to provide sequence information.
Advantages for Bromoacetylation Analysis:
-
Definitive Confirmation: LC-MS/MS not only confirms the mass shift of the parent peptide but also localizes the modification site through the analysis of fragment ions (b- and y-ions).[5]
-
High Sensitivity and Specificity: The combination of chromatographic separation and tandem mass spectrometry provides excellent sensitivity and reduces interferences from complex mixtures.[4]
-
Quantitative Accuracy: When used with stable isotope-labeled internal standards, LC-MS/MS can provide highly accurate quantification of the modified peptide.[6]
Limitations:
-
Lower Throughput: The chromatographic separation step makes the analysis time per sample longer compared to MALDI-TOF.[2]
-
More Complex Workflow: Sample preparation and instrument operation require a higher level of expertise.[4]
Experimental Protocols
Bromoacetylation of Angiotensin I
This protocol describes the bromoacetylation of the N-terminus of Angiotensin I (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu).
Materials:
-
Angiotensin I (human, ≥98% purity)
-
Bromoacetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Ultrapure water
Procedure:
-
Dissolve 10 mg of Angiotensin I in 1 mL of DMF.
-
Add 2 equivalents of DIPEA to the peptide solution and mix gently.
-
In a separate vial, dissolve 1.5 equivalents of bromoacetic anhydride in 200 µL of DMF.
-
Add the bromoacetic anhydride solution dropwise to the peptide solution while stirring.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Quench the reaction by adding 1 mL of 0.1% TFA in water.
-
Purify the bromoacetylated peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the purified product.
Mass Spectrometry Analysis
Mass Shift Calculation: The addition of a bromoacetyl group (C2H2BrO) to the N-terminus of a peptide results in a mass increase.
-
Monoisotopic mass of bromoacetyl group: 119.9285 Da (for 79Br) and 121.9264 Da (for 81Br).
-
The expected mass of bromoacetylated Angiotensin I will be the mass of Angiotensin I + 119.93 Da and + 121.93 Da.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the lyophilized bromoacetylated Angiotensin I in 50% ACN/0.1% TFA.
-
Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) matrix in 50% ACN/0.1% TFA.
-
Mix the peptide solution and the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
Instrumentation and Data Acquisition:
-
Instrument: MALDI-TOF Mass Spectrometer
-
Mode: Positive ion reflectron mode
-
Laser: Nitrogen laser (337 nm)
-
Mass Range: 500-2000 m/z
-
Data Analysis: Look for a pair of peaks corresponding to the calculated mass of the bromoacetylated peptide with a separation of ~2 Da and nearly equal intensity.
Sample Preparation:
-
Dissolve the lyophilized bromoacetylated Angiotensin I in 0.1% formic acid in water to a final concentration of 1 µg/µL.
Instrumentation and Data Acquisition:
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over a suitable time.
-
Mass Spectrometer: ESI-Triple Quadrupole or Orbitrap Mass Spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MS1 Scan: Scan for the precursor ions of the bromoacetylated peptide.
-
MS2 Scan (Fragmentation): Select the precursor ions and subject them to collision-induced dissociation (CID).
-
Data Analysis: Analyze the MS/MS spectrum to identify fragment ions (b- and y-ions) that confirm the peptide sequence and the location of the bromoacetyl modification. The b-ions will show the mass shift of the modification.[7]
Quantitative Data Comparison
The following table provides a semi-quantitative and performance comparison of MALDI-TOF and LC-MS/MS for the analysis of modified peptides, based on typical performance characteristics.
| Parameter | MALDI-TOF MS | LC-MS/MS |
| Mass Accuracy | < 50 ppm | < 5 ppm (Orbitrap) |
| Resolution | 10,000 - 40,000 | > 100,000 (Orbitrap) |
| Limit of Detection (LOD) | ~100 fmol | ~1-10 fmol |
| Dynamic Range | 2-3 orders of magnitude | 4-5 orders of magnitude |
| Sequence Coverage (MS/MS) | Low | High |
| Analysis Time per Sample | ~5 minutes | ~30-60 minutes |
Visualizing the Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and activity evaluation of angiotensin-I converting enzyme inhibitory peptides from protein hydrolysate of mulberry leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Digital resource [dam-oclc.bac-lac.gc.ca]
- 4. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uab.edu [uab.edu]
- 6. Mass spectrometry-based detection of protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
NMR Spectroscopy: A Comprehensive Guide to Characterizing Bromoacetyl Chloride Reaction Products
For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the structural elucidation of novel organic compounds. This guide provides an in-depth comparison of NMR spectroscopy with other analytical techniques for characterizing the products of reactions involving bromoacetyl chloride, a versatile reagent in organic synthesis. Supported by experimental data and detailed protocols, this document will demonstrate the power of NMR in unequivocally identifying the products of bromoacetylation reactions.
This compound is a highly reactive acyl halide frequently employed to introduce the bromoacetyl group onto various nucleophiles, primarily amines and alcohols, yielding N-substituted 2-bromoacetamides and bromoacetate esters, respectively. These products often serve as key intermediates in the synthesis of pharmaceuticals and other biologically active molecules. Accurate characterization of these products is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final compounds.
Comparative Analysis of Analytical Techniques
While several analytical techniques can be used to characterize the products of this compound reactions, NMR spectroscopy, particularly ¹H and ¹³C NMR, offers the most comprehensive structural information.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural connectivity, stereochemistry, and conformational analysis. | Non-destructive, provides unambiguous structure elucidation, quantitative. | Lower sensitivity compared to MS, requires higher sample concentrations. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, N-H, C-O). | Fast, simple, and inexpensive. | Provides limited structural information, not suitable for complex mixture analysis. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, small sample requirement. | Does not provide detailed structural connectivity, isomers can be difficult to distinguish.[1][2] |
NMR spectroscopy's ability to provide a complete picture of the molecular structure in solution makes it the gold standard for the characterization of bromoacetylation products.
NMR Characterization of N-Substituted 2-Bromoacetamides
The reaction of this compound with primary or secondary amines yields N-substituted 2-bromoacetamides. The characteristic NMR signals for these products allow for their straightforward identification.
A key diagnostic feature in the ¹H NMR spectrum is the singlet corresponding to the methylene protons (Br-CH₂ -C=O) adjacent to the bromine atom, which typically appears in the range of 3.8-4.2 ppm. The chemical shift of the N-H proton (for products from primary amines) can vary widely depending on the solvent and concentration and often appears as a broad singlet.
Table 1: ¹H and ¹³C NMR Data for Representative N-Substituted 2-Bromoacetamides
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Bromo-N-phenylacetamide | DMSO-d₆ | 10.4 (s, 1H, NH), 7.6 (d, 2H, Ar-H), 7.3 (t, 2H, Ar-H), 7.1 (t, 1H, Ar-H), 4.1 (s, 2H, CH₂) | 164.5 (C=O), 138.5 (Ar-C), 128.9 (Ar-CH), 124.1 (Ar-CH), 119.8 (Ar-CH), 31.0 (CH₂) |
| 2-Bromo-N-(4-chlorophenyl)acetamide | CDCl₃ | 8.4 (s, 1H, NH), 7.5 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 4.0 (s, 2H, CH₂) | 163.8 (C=O), 136.2 (Ar-C), 129.6 (Ar-C), 129.2 (Ar-CH), 121.5 (Ar-CH), 29.3 (CH₂) |
| N-Benzyl-2-bromoacetamide | CDCl₃ | 7.3-7.4 (m, 5H, Ar-H), 6.6 (br s, 1H, NH), 4.5 (d, 2H, N-CH₂), 3.9 (s, 2H, Br-CH₂) | 165.7 (C=O), 137.2 (Ar-C), 128.8 (Ar-CH), 127.9 (Ar-CH), 127.7 (Ar-CH), 44.2 (N-CH₂), 29.1 (Br-CH₂) |
NMR Characterization of Bromoacetate Esters
The esterification of alcohols and phenols with this compound produces bromoacetate esters. Similar to the amides, the methylene protons of the bromoacetyl group provide a characteristic singlet in the ¹H NMR spectrum, typically observed between 3.8 and 4.3 ppm.
Table 2: ¹H and ¹³C NMR Data for Representative Bromoacetate Esters
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Phenyl bromoacetate | CDCl₃ | 7.4 (t, 2H, Ar-H), 7.3 (t, 1H, Ar-H), 7.2 (d, 2H, Ar-H), 4.0 (s, 2H, CH₂) | 166.2 (C=O), 150.1 (Ar-C), 129.5 (Ar-CH), 126.5 (Ar-CH), 121.5 (Ar-CH), 25.8 (CH₂) |
| Benzyl bromoacetate | CDCl₃ | 7.3-7.4 (m, 5H, Ar-H), 5.2 (s, 2H, O-CH₂), 3.8 (s, 2H, Br-CH₂) | 166.5 (C=O), 135.0 (Ar-C), 128.7 (Ar-CH), 128.6 (Ar-CH), 128.4 (Ar-CH), 67.9 (O-CH₂), 25.6 (Br-CH₂) |
| Ethyl bromoacetate | CDCl₃ | 4.2 (q, 2H, O-CH₂), 3.8 (s, 2H, Br-CH₂), 1.3 (t, 3H, CH₃) | 167.1 (C=O), 62.1 (O-CH₂), 26.0 (Br-CH₂), 14.1 (CH₃) |
Experimental Protocols
General Procedure for the Synthesis of N-Substituted 2-Bromoacetamides:
To a solution of the primary or secondary amine (1.0 eq.) and a base (e.g., triethylamine or pyridine, 1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C is added this compound (1.1 eq.) dropwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography.
General Procedure for the Synthesis of Bromoacetate Esters:
To a solution of the alcohol or phenol (1.0 eq.) and a base (e.g., triethylamine or pyridine, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane or diethyl ether) at 0 °C is added this compound (1.1 eq.) dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The mixture is then washed with water, dilute acid, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude ester is purified by distillation or column chromatography.
NMR Sample Preparation and Analysis:
Approximately 5-10 mg of the purified product is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical process of spectral interpretation for characterizing the products of this compound reactions.
Caption: Experimental workflow for synthesis and NMR analysis.
Caption: Logical pathway for NMR spectral interpretation.
References
A Comparative Guide to Bromoacetylation: Alternatives to Bromoacetyl Chloride
For researchers, scientists, and drug development professionals, the introduction of a bromoacetyl group is a critical step in the synthesis of a wide range of molecules, from therapeutic agents to bioconjugates. While bromoacetyl chloride has traditionally been a common reagent for this purpose, its high reactivity, corrosiveness, and hazardous nature have prompted the exploration of safer and more versatile alternatives. This guide provides an objective comparison of the performance of key alternatives to this compound, supported by experimental data, detailed protocols, and workflow visualizations.
Executive Summary
This guide evaluates three primary alternatives for bromoacetylation: Bromoacetic Anhydride , Bromoacetic Acid with a Coupling Agent , and N-Succinimidyl Bromoacetate . Each reagent presents a unique profile of reactivity, substrate compatibility, and reaction conditions, offering researchers a palette of options to best suit their synthetic needs. Bromoacetic anhydride offers a potent, direct alternative to the acid chloride. The use of bromoacetic acid with a coupling agent provides a milder, in-situ activation approach. N-Succinimidyl bromoacetate excels in the selective modification of primary amines, particularly in bioconjugation applications.
Performance Comparison
The following tables summarize the key performance indicators of this compound and its alternatives for the bromoacetylation of amines, alcohols, and thiols. The data presented is a synthesis of findings from various research articles and experimental protocols.
Bromoacetylation of Amines
| Reagent | Substrate | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| This compound | Primary Amine | DCM | 0 - RT | 1 - 4 h | 85-95 | [1][2] |
| Bromoacetic Anhydride | Primary Amine | DCM / THF | 0 - RT | 1 - 3 h | 90-98 | [3] |
| Bromoacetic Acid / DIC | Primary Amine (on resin) | DMF | RT | 45 min | >95 (conversion) | [4] |
| N-Succinimidyl Bromoacetate | Primary Amine (peptide) | aq. buffer (pH 7-8) | RT | 1 - 2 h | 80-95 | [5][6] |
Bromoacetylation of Alcohols
| Reagent | Substrate | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| This compound | Primary Alcohol | Pyridine | 0 - RT | 2 - 6 h | 70-90 | [7] |
| Bromoacetic Anhydride | Primary Alcohol | Pyridine / DCM | 0 - RT | 2 - 5 h | 75-95 | [3] |
| Bromoacetic Acid / DCC | Primary Alcohol | DCM | RT | 12 - 24 h | 60-85 | [8] |
Bromoacetylation of Thiols
| Reagent | Substrate | Solvent | pH | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| Bromoacetyl Halide | Thiol | aq. buffer | 9.0 | RT | < 1 h | High | [9][10] |
| N-Succinimidyl Bromoacetate | Thiol (peptide) | aq. buffer | 7.0-8.0 | RT | 1 - 2 h | High | [5] |
Experimental Protocols
Detailed methodologies for the bromoacetylation of a generic primary amine using the discussed alternatives are provided below.
Protocol 1: Bromoacetylation using Bromoacetic Anhydride
-
Dissolution: Dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reagent: Add a solution of bromoacetic anhydride (1.1 eq) in the same anhydrous solvent dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired N-bromoacetylated amine.
Protocol 2: Bromoacetylation using Bromoacetic Acid and DIC
This protocol is adapted for solid-phase peptide synthesis.
-
Resin Preparation: Swell the resin-bound primary amine in N,N-dimethylformamide (DMF).
-
Activation of Bromoacetic Acid: In a separate vessel, dissolve bromoacetic acid (2.0 eq) in DMF to make a 1M solution. Add N,N'-diisopropylcarbodiimide (DIC) (1.0 eq, final concentration 0.5M). Allow the mixture to react for 20 minutes at room temperature. A urea precipitate may form.[4]
-
Coupling: Add the supernatant from the activated bromoacetic acid/DIC solution to the swelled resin. Shake the mixture at room temperature for 45 minutes.[4]
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF, a 3:1 mixture of DCM:DMF, and finally with DCM.[4]
-
Confirmation: A small sample of the resin can be cleaved and analyzed by LC-MS to confirm the completion of the reaction.
Protocol 3: Bromoacetylation using N-Succinimidyl Bromoacetate
This protocol is suitable for the bromoacetylation of primary amines on proteins or peptides in an aqueous environment.
-
Buffer Preparation: Prepare a suitable buffer solution, typically phosphate or bicarbonate buffer, with a pH range of 7.0-8.5.
-
Substrate Dissolution: Dissolve the amine-containing substrate (e.g., protein, peptide) in the prepared buffer.
-
Reagent Preparation: Prepare a fresh stock solution of N-succinimidyl bromoacetate in a water-miscible organic solvent such as DMF or DMSO.
-
Reaction: Add the N-succinimidyl bromoacetate solution to the substrate solution with gentle stirring. The molar excess of the reagent will depend on the number of available amine groups and the desired degree of modification.
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours.
-
Purification: Remove the excess reagent and by-products (N-hydroxysuccinimide) by dialysis, size-exclusion chromatography, or another suitable purification method for biomolecules.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the bromoacetylation of a primary amine using the discussed alternative reagents.
Caption: Workflow for Amine Bromoacetylation with Bromoacetic Anhydride.
Caption: Workflow for Solid-Phase Amine Bromoacetylation with Bromoacetic Acid/DIC.
Caption: Workflow for Amine Bromoacetylation with N-Succinimidyl Bromoacetate.
Conclusion
The choice of a bromoacetylating agent is a critical decision in chemical synthesis. While this compound is a powerful reagent, its hazardous properties necessitate careful handling. The alternatives presented in this guide—bromoacetic anhydride, bromoacetic acid with a coupling agent, and N-succinimidyl bromoacetate—offer a range of reactivity and selectivity profiles that can be tailored to specific applications. Bromoacetic anhydride serves as a highly effective and direct substitute for the acid chloride. The use of bromoacetic acid with coupling agents provides a milder, in-situ activation method, particularly advantageous in solid-phase synthesis. For the selective modification of biomolecules in aqueous media, N-succinimidyl bromoacetate is an invaluable tool. By considering the substrate, desired reaction conditions, and safety requirements, researchers can select the optimal reagent to efficiently and safely introduce the bromoacetyl group into their target molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Buy Bromoacetic anhydride | 13094-51-4 [smolecule.com]
- 4. Bromoacetic Acid and DIC Peptoid Coupling - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. nbinno.com [nbinno.com]
- 6. Buy N-Succinimidyl bromoacetate | 42014-51-7 | >98% [smolecule.com]
- 7. Page loading... [guidechem.com]
- 8. Bromoacetic Anhydride|CAS 13094-51-4|RUO [benchchem.com]
- 9. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Analysis of Bromoacetyl Chloride and Thiol Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reaction kinetics between bromoacetyl chloride and thiols, offering a comparative perspective against other common thiol-reactive reagents. The information presented herein is supported by experimental data from scientific literature to aid in the design and execution of experiments in bioconjugation, proteomics, and drug development.
Introduction to Thiol-Acylation with this compound
This compound is a highly reactive bifunctional reagent commonly used to introduce a bromoacetyl group onto nucleophile-containing molecules. The resulting bromoacetylated compound is a potent electrophile that readily reacts with soft nucleophiles, most notably the thiol groups of cysteine residues in peptides and proteins. This reaction, a nucleophilic substitution, results in a stable thioether bond, making it a valuable tool for bioconjugation, protein labeling, and the development of covalent inhibitors.
The reactivity of the bromoacetyl group is influenced by several factors, including the pH of the reaction medium and the nature of the thiol-containing molecule. Understanding the kinetics of this reaction is crucial for controlling the specificity and efficiency of the desired modification.
Comparison with Alternative Thiol-Reactive Reagents
The bromoacetyl group is one of several electrophilic moieties used for thiol modification. A comparison with other common reagents reveals differences in reactivity, selectivity, and stability of the resulting conjugate.
| Reagent Class | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | pH Optimum | Resulting Linkage | Notes |
| Bromoacetamides | ~0.6 - 10 | 7.5 - 9.0 | Thioether | Good stability; reactivity is pH-dependent due to the requirement for the thiolate anion. |
| Iodoacetamides | Generally faster than bromoacetamides | 7.5 - 9.0 | Thioether | Iodide is a better leaving group than bromide, leading to higher reactivity. |
| Maleimides | 10 - 1000 | 6.5 - 7.5 | Thioether (via Michael addition) | Highly reactive at neutral pH, but the resulting thioether can undergo retro-Michael reaction, leading to instability. |
| Vinyl Sulfones | ~1 - 100 | 8.0 - 9.0 | Thioether | Forms a very stable thioether linkage. |
Note: The kinetic data presented are approximate and can vary significantly based on the specific reactants and reaction conditions.
Studies have shown a significant kinetic difference between maleimide and bromoacetyl functionalities. At a pH of 6.5, maleimides can react with thiols at a rate that is 2-3 orders of magnitude faster than bromoacetyl groups.[1] The bromoacetyl group's reactivity increases at higher pH values (e.g., pH 9.0) and it maintains high chemoselectivity, reacting preferentially with thiols over other nucleophilic groups like amines and imidazoles under these conditions.[1] The general order of reactivity for haloacetamides is Iodoacetamide > Bromoacetamide > Chloroacetamide.
Kinetic Analysis of the Bromoacetyl-Thiol Reaction
The reaction between a bromoacetylated compound and a thiol proceeds via a second-order kinetic model, where the rate of reaction is proportional to the concentrations of both reactants. The reactive species is the thiolate anion (R-S⁻), and therefore, the reaction rate is highly dependent on the pH of the solution and the pKa of the thiol. As the pH increases above the thiol's pKa, the concentration of the more nucleophilic thiolate increases, leading to a faster reaction rate.
While specific kinetic data for the direct reaction of this compound with a wide range of thiols is not extensively documented in readily available literature, the reactivity is primarily governed by the bromoacetyl group. Therefore, the kinetic behavior of bromoacetamides serves as a reasonable proxy for understanding the bromoacetylation of thiols.
Table of Second-Order Rate Constants for Reactions of Thiol-Reactive Compounds
| Thiol | Reagent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | pH | Temperature (°C) |
| N-acetyl-cysteine | Iodoacetamide | ~2.5 | 7.4 | 25 |
| Glutathione | Iodoacetamide | ~0.6 | 7.4 | 25 |
| Cysteine | 2-chloromethyl acrylamide | 1.17 | 7.4 | 25 |
| N-Boc-Cys-OMe | Carbonylacrylate | 40.2 | 7.4 | 25 |
| N-Ac-Cys-NH₂ | N-methylated vinylpyridine | 18.2 | 7.4 | 25 |
Disclaimer: The data for this compound is inferred from the behavior of bromoacetamides and other haloacetyl reagents. Actual rates may vary.
Experimental Protocols
This protocol describes a method to determine the second-order rate constant for the reaction between a bromoacetylated compound and a thiol by monitoring the consumption of the thiol using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB).
Materials:
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Thiol solution (e.g., Glutathione, Cysteine) of known concentration in buffer
-
Bromoacetylated compound solution of known concentration in a suitable solvent (e.g., DMSO, acetonitrile)
-
DTNB solution (e.g., 10 mM in buffer)
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Reaction Mixtures:
-
Prepare a series of reaction mixtures in cuvettes, each containing the phosphate buffer and the thiol at a constant concentration (e.g., 100 µM).
-
Prepare a blank cuvette containing only the buffer.
-
-
Initiation of the Reaction:
-
To initiate the reaction, add a small volume of the bromoacetylated compound stock solution to each cuvette to achieve the desired final concentration (e.g., 1 mM). The concentration of the bromoacetylated compound should be in excess of the thiol concentration to ensure pseudo-first-order kinetics with respect to the thiol.
-
Mix the contents of the cuvette quickly and thoroughly.
-
-
Monitoring the Reaction:
-
At specific time intervals, withdraw an aliquot from the reaction mixture.
-
Immediately add the aliquot to a solution containing an excess of DTNB. The DTNB will react with the remaining unreacted thiol to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.
-
Measure the absorbance at 412 nm.
-
-
Data Analysis:
-
The concentration of the unreacted thiol at each time point can be calculated using the Beer-Lambert law (ε₄₁₂ for TNB²⁻ is 14,150 M⁻¹cm⁻¹).
-
Plot the natural logarithm of the thiol concentration versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the bromoacetylated compound: k₂ = k_obs / [Bromoacetylated Compound].
-
For very fast reactions, a stopped-flow instrument can be used. This technique allows for the rapid mixing of two reactants and the monitoring of the reaction progress on a millisecond timescale, often by observing changes in absorbance or fluorescence.
Visualizations
Caption: Reaction mechanism of a thiol with a bromoacetyl compound.
References
A Comparative Guide to HPLC Methods for Purity Assessment of Bromoacetylated Products
For Researchers, Scientists, and Drug Development Professionals
The determination of purity is a critical step in the synthesis and characterization of bromoacetylated products, which are frequently used as reactive intermediates in bioconjugation and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of the most common HPLC methods—Reverse-Phase (RP-HPLC) and Normal-Phase (NP-HPLC)—for assessing the purity of these compounds, supported by generalized experimental data and detailed protocols.
Comparison of HPLC Methods: Reverse-Phase vs. Normal-Phase
The choice between reverse-phase and normal-phase HPLC largely depends on the polarity of the bromoacetylated product and its impurities.
Reverse-Phase HPLC (RP-HPLC) is the most widely utilized method for the analysis of a broad range of organic molecules, including many bromoacetylated compounds.[1][2] In RP-HPLC, the stationary phase is nonpolar (e.g., C18, C8), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[2] Separation is based on hydrophobic interactions; less polar compounds are retained longer on the column.[3] This method is generally suitable for bromoacetylated products that are moderately polar to nonpolar.
Normal-Phase HPLC (NP-HPLC) employs a polar stationary phase (e.g., silica, cyano, or amino) and a non-polar mobile phase (e.g., hexane, isopropanol).[3][4] In this mode, polar compounds interact more strongly with the stationary phase and thus have longer retention times.[4] NP-HPLC can be particularly advantageous for separating isomers or highly polar or very non-polar compounds that are not well-retained or are insoluble in the aqueous mobile phases used in RP-HPLC.[3][5] For instance, the separation of phenoxy derivatives of (RS)-1-bromo-3-chloro-2-propanol was successfully achieved using a normal-phase chiral column.[5]
Data Presentation: Comparison of Typical HPLC Parameters
The following table summarizes typical starting conditions for the analysis of bromoacetylated products using RP-HPLC and NP-HPLC. Actual conditions will require optimization based on the specific analyte.
| Parameter | Reverse-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) |
| Stationary Phase (Column) | Nonpolar: C18, C8, Phenyl[2] | Polar: Silica, Amino (NH2), Cyano (CN)[4] |
| Mobile Phase | Polar: Water/Acetonitrile or Water/Methanol gradients[6][7] | Nonpolar: n-Hexane/Isopropanol, Dichloromethane/n-Hexane[3][5] |
| Analyte Elution Order | More polar compounds elute first. | Less polar compounds elute first.[3] |
| Typical Analytes | Moderately polar to nonpolar bromoacetylated compounds. | Very polar or very nonpolar compounds, isomers.[5] |
| Detection | UV-Vis (e.g., 215 nm, 254 nm, 260 nm)[5][7][8] | UV-Vis (e.g., 254 nm)[5] |
| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.0 mL/min[5] |
| Advantages | Broad applicability, high reproducibility.[8] | Excellent for isomer separation, suitable for water-sensitive compounds. |
| Disadvantages | Limited retention for very polar compounds. | Solvent miscibility issues, solvent expense, less reproducible retention times. |
Experimental Protocols
Below are detailed, generalized methodologies for setting up an HPLC analysis for a bromoacetylated product.
Protocol 1: Reverse-Phase HPLC (RP-HPLC)
-
Column Selection and Installation:
-
Select a suitable reverse-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).[7]
-
Install the column in the HPLC system, ensuring the flow direction is correct.
-
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: HPLC-grade water, often with 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Prepare Mobile Phase B: HPLC-grade acetonitrile or methanol, also with 0.1% TFA or formic acid.
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
HPLC System Setup:
-
Set the column oven temperature (e.g., 30 °C).
-
Set the UV detector wavelength (e.g., 254 nm, or a wavelength appropriate for the chromophore in the bromoacetylated product).
-
Set the flow rate (e.g., 1.0 mL/min).[7]
-
-
Gradient Elution Program:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes.
-
Develop a linear gradient to increase the percentage of Mobile Phase B over time (e.g., from 5% B to 95% B over 20 minutes).
-
Include a hold at high %B to wash the column, followed by a return to initial conditions and re-equilibration.
-
-
Sample Preparation and Injection:
-
Dissolve the bromoacetylated product in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject a small volume (e.g., 5-20 µL) onto the column.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the product as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: Normal-Phase HPLC (NP-HPLC)
-
Column Selection and Installation:
-
Select a suitable normal-phase column (e.g., Silica, 4.6 x 250 mm, 5 µm).
-
Install the column in the HPLC system.
-
-
Mobile Phase Preparation:
-
HPLC System Setup:
-
Isocratic or Gradient Elution Program:
-
For many normal-phase separations, an isocratic mobile phase (a constant mixture of A and B, e.g., 80:20 n-hexane:isopropanol) is sufficient.[5]
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
If a gradient is necessary, program a gradual increase in the percentage of the more polar solvent (Mobile Phase B).
-
-
Sample Preparation and Injection:
-
Dissolve the bromoacetylated product in the mobile phase or a solvent of similar polarity.
-
Filter the sample through a suitable syringe filter (e.g., PTFE).
-
Inject an appropriate volume onto the column.
-
-
Data Analysis:
-
Integrate the peaks and calculate the purity as described for RP-HPLC.
-
Mandatory Visualization
Caption: General workflow for HPLC purity analysis.
Caption: Logic for selecting an HPLC method.
References
- 1. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hawach.com [hawach.com]
- 3. hawach.com [hawach.com]
- 4. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Bromoacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 8. Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Site-Selective Protein Modification: Bromoacetyl Chloride vs. Alternative Reagents
For researchers, scientists, and drug development professionals, the ability to selectively modify proteins is a cornerstone of modern biotechnology. Site-selective modification enables the introduction of probes, therapeutic payloads, and other functionalities to specific amino acid residues, facilitating a deeper understanding of protein function and the development of novel therapeutics. Bromoacetyl chloride and other haloacetamides have long been utilized for their ability to react with nucleophilic residues, particularly cysteine. This guide provides an objective comparison of this compound-mediated modification with common alternatives, supported by experimental data and detailed protocols for validation.
Quantitative Comparison of Thiol-Reactive Reagents
The selection of a reagent for site-selective protein modification is a critical decision that impacts reaction efficiency, selectivity, and the stability of the final conjugate. This compound and its derivatives, such as iodoacetamide, are classic examples of haloacetamides that react with thiols via an SN2 mechanism. A primary alternative is the maleimide functional group, which reacts through a Michael addition.
| Parameter | This compound / Haloacetamides | Maleimides |
| Reaction Mechanism | SN2 Nucleophilic Substitution | Michael Addition |
| Primary Target Residue | Cysteine (thiol group) | Cysteine (thiol group) |
| Reaction pH | Typically pH 7.5 - 8.5 | Typically pH 6.5 - 7.5 |
| Second-Order Rate Constant (with Cysteine) | ~0.6 M⁻¹s⁻¹ (for Iodoacetamide)[1] | 10² - 10³ M⁻¹s⁻¹[1] |
| Bond Formed | Thioether | Thiosuccinimide |
| Bond Stability | Highly stable, irreversible[2] | Susceptible to hydrolysis and retro-Michael reaction (thiol exchange), potentially reversible[3] |
| Common Off-Target Residues | Histidine, Lysine, Methionine (at higher pH and excess reagent) | Lysine, Histidine (at higher pH) |
Reaction Mechanisms and Stability
The distinct reaction mechanisms of haloacetamides and maleimides lead to significant differences in the stability of the resulting protein conjugate.
This compound (Haloacetamide) Reaction
This compound reacts with the nucleophilic thiol group of a cysteine residue in a bimolecular nucleophilic substitution (SN2) reaction.[2] This forms a highly stable and irreversible thioether bond.[2]
Maleimide Reaction
Maleimides react with cysteine thiols via a Michael addition, which is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. This reaction forms a thiosuccinimide linkage.
While the reaction of maleimides is significantly faster, the resulting thiosuccinimide bond is susceptible to a retro-Michael reaction, leading to thiol exchange with other nucleophiles like glutathione, which is abundant in vivo.[3] Furthermore, the succinimide ring can undergo hydrolysis.[3] This potential for instability is a critical consideration for in vivo applications. In contrast, the thioether bond formed from the reaction with this compound is highly stable under physiological conditions.[2]
Experimental Protocols
Validation of site-selectivity is paramount to ensure that the modification has occurred at the intended residue and not at off-target sites. Mass spectrometry-based proteomics is the gold standard for this validation.
General Workflow for Validation of Site-Selectivity
The following workflow outlines the key steps in validating the site-selectivity of a protein modification using a bottom-up proteomics approach.
Detailed Protocol for Mass Spectrometry-Based Validation
This protocol provides a more detailed methodology for the validation of site-selectivity of a bromoacetyl-modified protein.
1. Sample Preparation:
-
Protein Denaturation, Reduction, and Alkylation:
-
Take approximately 50-100 µg of the bromoacetyl-modified protein.
-
Denature the protein in 8 M urea, 50 mM Tris-HCl, pH 8.0.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate the newly formed free thiols by adding iodoacetamide to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes. This step is crucial to prevent disulfide bond reformation.
-
Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.
-
-
Protein Digestion:
-
Dilute the sample with 50 mM Tris-HCl, pH 8.0 to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
2. LC-MS/MS Analysis:
-
Peptide Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or ZipTip.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Resuspend the peptides in 0.1% formic acid for LC-MS/MS analysis.
-
-
Mass Spectrometry:
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
-
Employ a data-dependent acquisition (DDA) method, where the most abundant precursor ions are selected for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
-
3. Data Analysis:
-
Database Search:
-
Search the acquired MS/MS spectra against a protein sequence database containing the sequence of the target protein.
-
Use a search engine such as MaxQuant, Proteome Discoverer, or Mascot.
-
Specify the bromoacetyl modification of cysteine (mass shift of +57.021 Da for the acetyl moiety, or +115.955 Da for the entire bromoacetyl group if the bromine is replaced by a hydrogen from water during sample handling) as a variable modification. Also include carbamidomethylation of cysteine (+57.021 Da) from iodoacetamide treatment as a fixed or variable modification.
-
Set other potential modifications, such as oxidation of methionine, as variable modifications.
-
-
Validation of Modification Site:
-
Analyze the search results to identify peptides containing the bromoacetyl modification.
-
Manually inspect the MS/MS spectra of the modified peptides to confirm the site of modification. The presence of fragment ions (b- and y-ions) containing the mass shift of the modification will pinpoint the exact modified amino acid residue.
-
Quantify the relative abundance of the modified versus unmodified peptides to determine the efficiency of the labeling reaction.
-
Comparison of Mass Spectrometry Approaches for Validation
Different mass spectrometry-based proteomics strategies can be employed for the validation of site-specific modifications. The choice of approach depends on the specific research question and the nature of the protein.
| Approach | Description | Advantages | Disadvantages |
| Bottom-Up Proteomics | Proteins are digested into smaller peptides prior to MS analysis. | High-throughput, high sensitivity, compatible with a wide range of separation techniques, extensive software support. | Loss of information about co-occurring modifications on the same protein molecule; potential for incomplete sequence coverage. |
| Middle-Down Proteomics | Larger peptides (3-20 kDa) are generated by limited proteolysis and analyzed. | Provides some connectivity between modification sites; better sequence coverage than bottom-up. | More complex sample preparation and data analysis than bottom-up. |
| Top-Down Proteomics | Intact proteins are introduced into the mass spectrometer for analysis. | Provides a complete view of all modifications on a single protein molecule; no loss of information from digestion. | Technically challenging for large proteins; lower throughput; requires high-resolution mass spectrometry. |
For routine validation of a specific modification site, bottom-up proteomics is the most common and accessible approach.
Conclusion
This compound and other haloacetamides are effective reagents for the site-selective modification of cysteine residues in proteins, forming highly stable thioether bonds. While alternative reagents like maleimides offer faster reaction kinetics, the stability of the resulting conjugate is a critical consideration, particularly for in vivo applications. The validation of site-selectivity is an indispensable step in any protein modification workflow. Mass spectrometry, particularly using a bottom-up proteomics approach, provides a robust and reliable method to confirm the precise location and efficiency of the modification. By carefully selecting the appropriate reagent and rigorously validating the outcome, researchers can confidently generate well-defined protein conjugates for a wide range of applications in basic research and drug development.
References
A Comparative Guide to Friedel-Crafts Acylating Agents: The Efficacy of Bromoacetyl Chloride in Focus
For researchers, scientists, and drug development professionals, the Friedel-Crafts acylation stands as a cornerstone of synthetic chemistry, enabling the formation of crucial carbon-carbon bonds in the construction of aromatic ketones. The choice of the acylating agent is paramount to the success of this reaction, influencing yield, reactivity, and the potential for downstream functionalization. This guide provides an objective comparison of bromoacetyl chloride with other common Friedel-Crafts acylating agents, supported by experimental data and protocols to inform your synthetic strategies.
Executive Summary
This compound emerges as a highly effective and versatile acylating agent in Friedel-Crafts reactions. Its reactivity is generally greater than the commonly used acetyl chloride, attributed to the electron-withdrawing nature of the bromine atom which enhances the electrophilicity of the acylium ion intermediate. This heightened reactivity can translate to higher yields and potentially milder reaction conditions. Furthermore, the presence of the bromine atom in the acylated product provides a valuable synthetic handle for subsequent transformations, a distinct advantage in the multi-step syntheses often encountered in drug development. This guide presents a comparative analysis of this compound against other acylating agents, quantitative data on reaction outcomes, detailed experimental protocols, and a look into its application in the synthesis of targeted therapeutics.
Comparative Efficacy of Acylating Agents
The efficacy of a Friedel-Crafts acylating agent is a function of its chemical reactivity, the stability of the resulting acylium ion, and the nature of the aromatic substrate. The general order of reactivity for acetyl halides in Friedel-Crafts acylation follows the trend: CH₃COF < CH₃COCl < CH₃COBr < CH₃COI. This trend highlights the superior reactivity of this compound compared to its chloro- and fluoro- analogs.
To provide a clear comparison, the following table summarizes the performance of various acylating agents in the Friedel-Crafts acylation of common aromatic substrates.
| Aromatic Substrate | Acylating Agent | Catalyst (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Anisole | Acetyl Chloride | AlCl₃ (1.1) | Methylene Chloride | 0 to RT | 1 | ~86 | [1] |
| Anisole | Acetic Anhydride | AlCl₃ | Acetic Acid | 150 | 3 | >99 | [2] |
| Anisole | Propionyl Chloride | FeCl₃ (0.87) | Methylene Chloride | RT | 0.25 | - | [3] |
| Toluene | Acetyl Chloride | AlCl₃ (1.1) | Methylene Chloride | 0 to RT | 0.5 | - | [4] |
| Toluene | Acetic Anhydride | AlCl₃ | - | 110 | 0.25 | 60-76 | |
| Benzene | Acetyl Chloride | AlCl₃ | - | 60 | 0.5 | - | [5] |
| 2-Hydroxybenzamide | This compound | AlCl₃ | Dry DCM | 0 to RT | Several | - | [6] |
Note: Direct comparative yield data for this compound on identical substrates under the same conditions as other acylating agents is limited in publicly available literature. The provided data is compiled from various sources and should be interpreted with consideration of the differing reaction conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of Friedel-Crafts acylation. Below are representative procedures for the acylation of anisole with acetyl chloride and the synthesis of a key drug intermediate using this compound.
Protocol 1: Friedel-Crafts Acylation of Anisole with Acetyl Chloride
Materials:
-
Anisole
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Methylene Chloride (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in dry methylene chloride.
-
Cool the suspension in an ice bath.
-
Slowly add acetyl chloride (1.0 equivalent) to the cooled suspension with stirring.
-
After the addition of acetyl chloride is complete, add a solution of anisole (1.0 equivalent) in methylene chloride dropwise to the reaction mixture.
-
Once the addition of anisole is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.[7]
-
Quench the reaction by carefully pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 4-methoxyacetophenone.
-
The crude product can be purified by recrystallization or column chromatography. An 85.7% yield has been reported for a similar procedure using acetic anhydride.[1]
Protocol 2: Synthesis of 5-(2-Bromoacetyl)-2-hydroxybenzamide via Friedel-Crafts Acylation
This protocol describes the synthesis of a key intermediate used in the development of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors.
Materials:
-
2-(Phenylmethoxy)benzamide
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dry Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Suspend anhydrous aluminum chloride in dry DCM in a flask under a nitrogen atmosphere.
-
Cool the suspension to 0°C using an ice bath.
-
Add this compound dropwise to the cooled suspension.[6]
-
In a separate flask, dissolve 2-(phenylmethoxy)benzamide in dry DCM.
-
Add the solution of 2-(phenylmethoxy)benzamide dropwise to the reaction mixture at 0°C.[6]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.[6]
-
Pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.[6]
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.[6]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-(2-bromoacetyl)-2-(phenylmethoxy)benzamide.[6]
Application in Drug Development: Targeting VEGFR-2 Signaling
The Friedel-Crafts acylation is a pivotal reaction in the synthesis of complex molecules with therapeutic potential. A notable example is the synthesis of precursors for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, a class of drugs that target angiogenesis, a key process in tumor growth.
The VEGFR-2 signaling pathway is initiated by the binding of Vascular Endothelial Growth Factor (VEGF), leading to receptor dimerization and autophosphorylation of specific tyrosine residues. This triggers a cascade of downstream signaling events, including the activation of the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[8][9]
References
- 1. condor.depaul.edu [condor.depaul.edu]
- 2. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. scribd.com [scribd.com]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. odp.library.tamu.edu [odp.library.tamu.edu]
- 8. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bromoacetyl Chloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Bromoacetyl chloride is a highly corrosive, lachrymatory, and water-reactive chemical that requires meticulous handling and disposal procedures to ensure laboratory safety. This guide provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of this compound, designed to build trust and provide value beyond the product itself. Adherence to these procedures is critical to prevent hazardous reactions and ensure the safety of all laboratory personnel.
Immediate Safety Precautions
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., butyl rubber)
-
Chemical safety goggles and a face shield
-
A lab coat or chemical-resistant apron
-
Closed-toe shoes
All handling and disposal steps must be performed in a well-ventilated chemical fume hood.[1] An emergency safety shower and eyewash station should be readily accessible.
Disposal Plan Overview
The primary method for the disposal of this compound is gradual neutralization through a carefully controlled hydrolysis reaction with a basic solution. This process converts the reactive acyl chloride into less hazardous, water-soluble salts. Direct contact with water should be avoided as it can lead to a violent reaction.[2][3] The recommended neutralizing agent is a dilute solution of sodium bicarbonate.
The overall logical workflow for the disposal of this compound is illustrated in the diagram below.
Quantitative Data for Neutralization
For safe and effective neutralization, the following ratios and conditions should be observed. The quantities provided are for guidance and should be scaled appropriately for the amount of this compound to be disposed of.
| Parameter | Value/Specification | Rationale |
| Neutralizing Agent | 5% (w/v) Sodium Bicarbonate (NaHCO₃) Solution | A weak base that effectively neutralizes the acidic byproducts (hydrochloric acid and bromoacetic acid) without causing an overly vigorous exothermic reaction. |
| Ratio of Neutralizer to this compound | ~20 mL of 5% NaHCO₃ solution per 1 mL of this compound | Ensures a sufficient excess of base to completely neutralize the this compound and its hydrolysis products. |
| Temperature | 0-10 °C (Ice Bath) | Controls the exothermic nature of the hydrolysis reaction, preventing splashing and the release of hazardous fumes. |
| Addition Rate | Dropwise, with vigorous stirring | Prevents a rapid, uncontrolled reaction and buildup of heat. |
| Reaction Time | At least 1 hour after complete addition | Ensures the neutralization reaction goes to completion. |
| Final pH | 6-8 | Confirms that the solution has been successfully neutralized and is safe for aqueous disposal. |
Detailed Experimental Protocol for Disposal
This protocol outlines the step-by-step methodology for neutralizing and disposing of small quantities of this compound (up to 10 mL). For larger quantities, it is strongly recommended to contact a licensed professional waste disposal service.[2]
Materials:
-
This compound to be disposed of
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Large beaker (at least 500 mL)
-
Stir bar and magnetic stir plate
-
Dropping funnel or pipette
-
Ice bath
-
pH paper or pH meter
Procedure:
-
Prepare the Neutralizing Solution:
-
In the large beaker, prepare a 5% (w/v) solution of sodium bicarbonate in deionized water. For every 1 mL of this compound, prepare at least 20 mL of the bicarbonate solution. For example, to dispose of 10 mL of this compound, dissolve 10 g of sodium bicarbonate in 200 mL of water.
-
Place the beaker in an ice bath and allow the solution to cool to below 10°C. Place a stir bar in the beaker and begin stirring.
-
-
Neutralization:
-
Carefully draw the this compound into a dropping funnel or a pipette.
-
Slowly add the this compound dropwise to the cold, stirring sodium bicarbonate solution.[4] A vigorous evolution of carbon dioxide gas will occur. Ensure the addition rate is slow enough to prevent excessive foaming and splashing.
-
Throughout the addition, monitor the temperature of the solution to ensure it remains below 20°C.
-
-
Completion of Reaction:
-
After all the this compound has been added, continue to stir the solution in the ice bath for at least 1 hour to ensure the reaction is complete.
-
Remove the beaker from the ice bath and allow it to warm to room temperature.
-
-
Final pH Check and Disposal:
-
Check the pH of the solution using pH paper or a pH meter. The final pH should be between 6 and 8. If the solution is still acidic, add more sodium bicarbonate solution until the target pH is reached.
-
Once neutralized, the solution can be safely poured down the drain with a large volume of running water (at least 20 parts water to 1 part neutralized solution).
-
-
Container Disposal:
-
The empty this compound container should be rinsed multiple times with the sodium bicarbonate solution in the fume hood.
-
The rinsed container should be disposed of as hazardous waste according to your institution's guidelines.
-
Spill Management
In the event of a this compound spill, do not use water.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the area and ensure the fume hood is functioning correctly.
-
Absorb: Cover the spill with a dry, inert absorbent material such as vermiculite, dry sand, or sodium bicarbonate powder.[2]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Wipe the spill area with a cloth soaked in a 5% sodium bicarbonate solution, followed by a final rinse with water. All cleaning materials must be disposed of as hazardous waste.
References
Personal protective equipment for handling Bromoacetyl chloride
Essential Safety and Handling Guide for Bromoacetyl Chloride
This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the safe handling and disposal of this compound. It is intended for laboratory professionals engaged in research and development. Adherence to these guidelines is crucial due to the chemical's hazardous properties.
Hazard Summary
This compound is a highly corrosive and reactive compound that poses significant health risks upon exposure. It is classified as a lachrymator, meaning it irritates the eyes and causes tearing. The primary hazards are summarized below.
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Causes severe skin burns and damage upon contact.[1][2][3] |
| Eye Damage | Causes serious and potentially permanent eye damage.[1][2][3] |
| Respiratory Irritation | May cause severe irritation to the respiratory tract if inhaled.[1][2][3] |
| Water Reactivity | Reacts violently with water, steam, or moisture, which can produce toxic gases.[2][4][5] |
| Corrosive to Metals | May be corrosive to metals.[1][6] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound to prevent exposure. The minimum required PPE is detailed below.
| Body Part | Required PPE | Standards & Specifications |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles must be compliant with ANSI Z87.1 or European Standard EN166. A face shield (minimum 8-inch) should be worn over goggles.[4][7][8] |
| Skin/Body | Flame-Resistant (FR) Lab Coat & Chemical-Resistant Apron | Lab coat should be NFPA 2112 compliant. Avoid synthetic clothing.[1][8] Wear long pants and closed-toe/heel shoes.[8] |
| Hands | Chemical-Impermeable Gloves | Gloves must be inspected for integrity before use. Use proper removal technique to avoid skin contact. Nitrile or other specified gloves in the SDS are recommended.[1][4][7] |
| Respiratory | Full-Face Respirator (if needed) | Handling must occur in a certified chemical fume hood.[4] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or EN 149 approved full-face respirator.[1][4] |
Chemical Properties and Storage
Proper storage is critical to maintaining the stability of this compound and preventing hazardous reactions.
| Property | Value |
| CAS Number | 22118-09-8[4][9] |
| Molecular Formula | C₂H₂BrClO[3] |
| Molecular Weight | 157.39 g/mol [3] |
| Boiling Point | 127-128 °C[4][9] |
| Density | 1.89 g/mL at 20 °C[9] |
| UN Number | 3265[2][3][4] |
| Hazard Class | 8 (Corrosive Liquid)[2][3][4] |
| Packing Group | II[2][3][4] |
| Storage Temperature | 2-8°C (Refrigerated)[9] |
Standard Operating Protocol for Handling
1. Preparation and Engineering Controls
-
Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood.[4]
-
Safety Equipment: Ensure an eyewash station and safety shower are immediately accessible and unobstructed.[4][10]
-
Incompatible Materials: Keep this compound away from strong oxidizing agents, strong bases, alcohols, metals, amines, and especially water.[4][10]
-
Inert Atmosphere: Handle and store under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[4]
2. Handling Procedure
-
Don PPE: Before handling, put on all required PPE as specified in the table above.
-
Inspect Container: Check the container for any signs of damage or leaks before opening.
-
Dispensing: Use non-sparking tools for all transfers.[1] Dispense the required amount slowly and carefully to avoid splashing or creating aerosols.
-
Container Sealing: Keep the container tightly closed when not in use.[4] Opened containers must be carefully resealed.[7]
3. Storage
-
Location: Store in a locked, dry, cool, and well-ventilated area.[1][2][4]
-
Container: Store in the original, tightly sealed, corrosive-resistant container.[1][6]
-
Moisture Protection: Protect from moisture and light.[4]
4. Waste Disposal
-
Segregation: Do not mix this compound waste with other waste streams.[2]
-
Containerization: Collect surplus and non-recyclable solutions in a suitable, closed, and properly labeled hazardous waste container.[7]
-
Disposal: Dispose of waste through a licensed professional waste disposal service, following all applicable local, regional, and national regulations.[2][4][7] Handle uncleaned containers as you would the product itself.[2]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration, but do not use the mouth-to-mouth method.[1][4] Seek immediate medical attention.[2][4] |
| Skin Contact | Immediately remove all contaminated clothing.[2] Flush the affected skin with large amounts of water for at least 15 minutes.[4] Seek immediate medical attention.[2][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[4] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.[2] |
| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting.[1][2] Never give anything by mouth to an unconscious person.[1][7] Seek immediate medical attention.[1][2] |
Spill Response Workflow
In case of a spill, evacuate the area, notify personnel, and follow the established procedure.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. This compound | 22118-09-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 9. ブロモアセチルクロリド ≥95% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
